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  • Product: 2-Chloro-3-fluoroisonicotinohydrazide
  • CAS: 1378887-91-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide from 2-Chloro-3-fluoropyridine

Executive Summary This technical guide provides a detailed, field-proven methodology for the multi-step synthesis of 2-chloro-3-fluoroisonicotinohydrazide, a pivotal intermediate in contemporary drug discovery and develo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed, field-proven methodology for the multi-step synthesis of 2-chloro-3-fluoroisonicotinohydrazide, a pivotal intermediate in contemporary drug discovery and development. The synthesis commences with the commercially available starting material, 2-chloro-3-fluoropyridine. The core synthetic strategy hinges on a highly regioselective functionalization of the pyridine ring at the C-4 position via directed ortho-metalation, followed by a classical two-step conversion of the resulting carboxylic acid to the target hydrazide. Each stage of the process is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and self-validating protocols to ensure reproducibility and high purity. This document is intended for researchers, medicinal chemists, and process development scientists, offering both a practical laboratory guide and a deeper understanding of the reaction mechanisms involved.

Introduction: Strategic Importance and Synthetic Overview

2-Chloro-3-fluoroisonicotinohydrazide is a highly functionalized heterocyclic building block. The presence of three distinct reactive sites—the chloro, fluoro, and hydrazide moieties—on a pyridine scaffold makes it an exceptionally versatile precursor for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and agrochemicals.[1] The starting material, 2-chloro-3-fluoropyridine, is a readily accessible pyridine derivative.[2]

The synthetic pathway detailed herein is designed for efficiency, regiochemical control, and scalability. It circumvents the challenges often associated with the direct functionalization of electron-deficient pyridine rings. The overall transformation is logically divided into three primary stages:

  • Carboxylation: Introduction of a carboxylic acid group at the C-4 position of 2-chloro-3-fluoropyridine.

  • Esterification: Conversion of the resulting 2-chloro-3-fluoroisonicotinic acid to its corresponding methyl ester.

  • Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the final product, 2-chloro-3-fluoroisonicotinohydrazide.

This strategic sequence leverages robust and well-understood chemical transformations to ensure high yields and purity at each step.

G cluster_0 Overall Synthetic Workflow A 2-Chloro-3-fluoropyridine (Starting Material) B 2-Chloro-3-fluoroisonicotinic Acid (Intermediate 1) A->B Step 1: Directed ortho-Metalation & Carboxylation C Methyl 2-Chloro-3-fluoroisonicotinate (Intermediate 2) B->C Step 2: Fischer Esterification D 2-Chloro-3-fluoroisonicotinohydrazide (Final Product) C->D Step 3: Hydrazinolysis

Caption: High-level overview of the three-stage synthetic pathway.

Part I: Synthesis of 2-Chloro-3-fluoroisonicotinic Acid

The critical step in this synthesis is the regioselective introduction of a functional group at the C-4 position of the pyridine ring. Direct electrophilic substitution is challenging on such an electron-poor system. Therefore, a directed ortho-metalation (DoM) strategy is employed.

Directed ortho-metalation involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. In the case of 2-chloro-3-fluoropyridine, the chlorine atom at C-2 is the primary directing group. The inductive electron-withdrawing nature of the halogens acidifies the adjacent ring protons. The C-4 proton is preferentially abstracted over the C-6 proton due to the additional activating effect of the C-3 fluorine atom.

The reaction is conducted at extremely low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or addition to the pyridine ring. Lithium diisopropylamide (LDA) is the base of choice as its steric bulk minimizes nucleophilic attack on the pyridine ring. The resulting lithiated intermediate is then quenched with solid carbon dioxide (dry ice), which undergoes nucleophilic attack to form a lithium carboxylate salt. An acidic workup subsequently protonates the salt to yield the desired 2-chloro-3-fluoroisonicotinic acid.[3]

G cluster_1 Directed ortho-Metalation and Carboxylation start 2-Chloro-3-fluoropyridine intermediate Lithium Diisopropylamide (LDA) -78 °C start->intermediate Deprotonation lithiated 4-Lithiated Intermediate intermediate->lithiated quench 1. Quench with CO₂ (Dry Ice) 2. Acidic Workup (e.g., HCl) lithiated->quench Carboxylation product 2-Chloro-3-fluoroisonicotinic Acid quench->product

Caption: Workflow for the regioselective carboxylation at the C-4 position.

A detailed, step-by-step methodology for this transformation is provided in the "Experimental Protocols" section below. The successful execution of this protocol should yield 2-chloro-3-fluoroisonicotinic acid as a solid product.[4][5]

Part II: Conversion to 2-Chloro-3-fluoroisonicotinohydrazide

With the key carboxylic acid intermediate in hand, the subsequent conversion to the hydrazide is a robust, two-step process involving esterification followed by hydrazinolysis.

The direct reaction of a carboxylic acid with hydrazine can be complex and may require coupling agents that generate significant waste.[6][7] A more classical and efficient route proceeds via an ester intermediate. The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality and Control: The reaction is an equilibrium process. To drive it towards the product (the ester), an excess of the alcohol (typically methanol or ethanol, which also serves as the solvent) is used. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to attack by the alcohol. The water generated as a byproduct is removed implicitly by the large excess of the alcohol solvent, shifting the equilibrium according to Le Châtelier's principle. The reaction is typically heated to reflux to achieve a reasonable reaction rate.[8]

The final step is the conversion of the methyl ester to the target hydrazide. Hydrazine (usually in the form of hydrazine hydrate) is a potent alpha-effect nucleophile, meaning it is more reactive than would be predicted from its basicity alone.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (or ethoxide) leaving group to form the highly stable hydrazide product. This reaction is typically high-yielding and clean, often requiring minimal purification.[9][10]

Data Presentation and Summary

The following table summarizes the key quantitative data for the compounds involved in this synthetic pathway.

Compound NameStructure (SMILES)CAS NumberMol. WeightTypical YieldPhysical Form
2-Chloro-3-fluoropyridineC1=CC(=C(C(=N1)Cl)F)17282-04-1131.54N/A (Start)Colorless Liquid
2-Chloro-3-fluoroisonicotinic acidC1=C(C(=NC=C1C(=O)O)Cl)F628691-93-0175.5470-85%White Solid
Methyl 2-chloro-3-fluoroisonicotinateCOC(=O)C1=CN=C(C=C1F)Cl628691-95-2189.5790-98%Solid/Oil
2-Chloro-3-fluoroisonicotinohydrazideC1=C(C(=NC=C1C(=O)NN)Cl)FN/A189.58>95%White Solid

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Organolithium reagents are pyrophoric and react violently with water. Hydrazine is toxic and a suspected carcinogen.

  • Materials: 2-Chloro-3-fluoropyridine, Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes (2.5 M), Dry solid carbon dioxide (dry ice), Anhydrous tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (2 M), Anhydrous magnesium sulfate.

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi solution dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at this temperature to generate LDA in situ.

    • Add a solution of 2-chloro-3-fluoropyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours.

    • Quench the reaction by carefully adding crushed dry ice in small portions. Allow the mixture to warm slowly to room temperature overnight.

    • Add water to the reaction mixture and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 2-3 with 2 M HCl. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

  • Materials: 2-Chloro-3-fluoroisonicotinic acid, Anhydrous methanol, Concentrated sulfuric acid, Sodium bicarbonate.

  • Procedure:

    • Suspend 2-chloro-3-fluoroisonicotinic acid in anhydrous methanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the methyl ester.

  • Materials: Methyl 2-chloro-3-fluoroisonicotinate, Ethanol (or Methanol), Hydrazine hydrate.

  • Procedure:

    • Dissolve the methyl ester from Protocol B in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (typically 2-3 equivalents) to the solution.

    • Heat the mixture to reflux for 2-4 hours. The product often begins to precipitate from the reaction mixture upon cooling.

    • Cool the reaction mixture to room temperature, then further in an ice bath to maximize precipitation.

    • Collect the white solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol and dry under vacuum to yield the final product of high purity.

References

  • Source: Google Patents (US5756750A)
  • Title: Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida Source: ResearchGate URL: [Link]

  • Title: Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida Source: De Gruyter URL: [Link]

  • Title: 2-Chloro-3-fluoropyridine-4-carboxylic acid Source: Frontier Specialty Chemicals URL: [Link]

  • Title: Pyrimidine Synthesis by Condensation of N-Vinyl Amides with Nitriles Source: Organic Syntheses URL: [Link]

  • Source: Google Patents (JPS56169672A)
  • Title: 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams Source: CP Lab Safety URL: [Link]

  • Title: Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position Source: ResearchGate URL: [Link]

  • Title: 2-Chloro-3-fluoro-4-pyridinecarboxylic acid, methyl ester Source: BuyersGuideChem URL: [Link]

  • Title: Nocardia globerula NHB-2 nitrilase catalysed biotransformation of 4-cyanopyridine to isonicotinic acid Source: PubMed Central (PMC) URL: [Link]

  • Source: Google Patents (CN101659637A)
  • Title: Synthesis of 2-Chloronicotinic Acid Derivatives Source: Atlantis Press URL: [Link]

  • Title: Calculated Reaction Pathway for the Hydrazinolysis Mechanism... Source: ResearchGate URL: [Link]

  • Title: Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation Source: PubMed URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL: [Link]

  • Source: Google Patents (WO2004056778A1)
  • Title: Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia MDPI URL: [Link]

  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

Sources

Exploratory

physicochemical properties of 2-Chloro-3-fluoroisonicotinohydrazide

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Chloro-3-fluoroisonicotinohydrazide Executive Summary 2-Chloro-3-fluoroisonicotinohydrazide represents a critical scaffold in the development of ne...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Chloro-3-fluoroisonicotinohydrazide

Executive Summary

2-Chloro-3-fluoroisonicotinohydrazide represents a critical scaffold in the development of next-generation antitubercular agents and heterocyclic building blocks. As a di-halogenated derivative of isoniazid (INH), this molecule offers a strategic modulation of lipophilicity and metabolic stability. The introduction of chlorine at the C2 position and fluorine at the C3 position alters the electronic landscape of the pyridine ring, significantly impacting pKa, solubility, and binding affinity compared to the parent isoniazid pharmacophore.

This guide provides a comprehensive technical analysis of this molecule, detailing its predicted physicochemical properties, synthetic pathways, and rigorous characterization protocols for researchers in medicinal chemistry.

Structural Identity & Molecular Descriptors

Before establishing experimental workflows, the structural baseline must be defined. The presence of the C3-fluorine atom (ortho to the hydrazide) introduces a specific "ortho-effect," influencing conformation via intramolecular hydrogen bonding and steric gating.

Parameter Data / Descriptor
IUPAC Name 2-Chloro-3-fluoro-pyridine-4-carbohydrazide
Parent Acid CAS 628691-93-0 (2-Chloro-3-fluoroisonicotinic acid)
Molecular Formula C₆H₅ClFN₃O
Molecular Weight 189.57 g/mol
SMILES C1=CN=C(C(=C1C(=O)NN)F)Cl
H-Bond Donors 2 (Hydrazide -NH-NH₂)
H-Bond Acceptors 4 (Pyridine N, Carbonyl O, Hydrazide Ns, F)
Rotatable Bonds 1 (C-C Carbonyl bond)

Physicochemical Properties (Predicted & Comparative)

The following parameters distinguish this molecule from standard isoniazid. The values below are derived from Structure-Activity Relationship (SAR) consensus for halogenated pyridines.

Lipophilicity (LogP/LogD)
  • Isoniazid (Baseline): LogP ≈ -0.70 (Highly hydrophilic).

  • 2-Chloro-3-fluoro Derivative: LogP ≈ 0.45 – 0.85.

  • Implication: The addition of lipophilic halogens shifts the molecule from hydrophilic to moderately lipophilic. This enhances passive membrane permeability, potentially improving intracellular accumulation in Mycobacterium tuberculosis while maintaining water solubility sufficient for oral formulations.

Acid Dissociation Constant (pKa)

The electronic environment is dominated by the electron-withdrawing nature of the halogens.

  • Pyridine Nitrogen (N1): The basicity is drastically reduced. While isoniazid has a pKa ~1.8, the inductive effect of Cl (C2) and F (C3) will suppress protonation, likely lowering the pKa to < 0.5.

  • Hydrazide Group: The acidity of the hydrazide -NH- is increased (pKa < 10.5) due to the electron-deficient pyridine ring stabilizing the conjugate base.

Solubility Profile
  • Aqueous: Moderate. Lower than isoniazid due to increased lipophilicity, but the hydrazide moiety remains a solubilizing group at acidic pH.

  • Organic: Highly soluble in DMSO, Methanol, and DMF.

Synthetic Pathway & Reaction Logic

The synthesis requires careful control to prevent nucleophilic attack on the C2-Chlorine or C3-Fluorine atoms by hydrazine. The recommended route utilizes the ester intermediate to allow mild hydrazinolysis.

Synthesis cluster_caution Critical Control Point Start 2-Chloro-3-fluoropyridine Step1 Lithiation (LDA, -78°C) + CO2 Quench Start->Step1 Acid 2-Chloro-3-fluoro- isonicotinic Acid (CAS 628691-93-0) Step1->Acid Step2 Esterification (SOCl2, EtOH) Acid->Step2 Ester Ethyl 2-chloro-3-fluoro- isonicotinate Step2->Ester Step3 Hydrazinolysis (NH2NH2·H2O, 0°C) Ester->Step3 Product 2-Chloro-3-fluoro- isonicotinohydrazide Step3->Product Warning Avoid SNAr on F/Cl Keep Temp < 10°C

Figure 1: Synthetic workflow from the commercially available pyridine precursor. Note the temperature control in Step 3 to prevent displacement of the halogens by hydrazine.

Experimental Protocols for Characterization

As a researcher, you must validate the identity and purity of this intermediate. The following protocols are designed for self-validation.

Protocol A: Potentiometric pKa Determination

Objective: Determine the ionization constants to predict biodistribution.

  • Preparation: Dissolve 5 mg of the hydrazide in 20 mL of 0.1 M KCl (ionic strength adjuster). Ensure the solution is degassed to remove CO₂.

  • Titration: Perform a dual titration (Acid -> Base and Base -> Acid) using 0.1 M HCl and 0.1 M KOH.

  • Data Analysis: Use the Bjerrum plot method.

    • Expectation: Look for the hydrazide deprotonation event near pH 10-11. The pyridine protonation will likely be too low to observe in standard aqueous titration (requires non-aqueous titration if precise value is needed).

Protocol B: HPLC Purity & LogD Estimation

Objective: Assess purity and estimate lipophilicity via retention time correlation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

  • Validation:

    • Inject Isoniazid as a reference standard (RT ~ 1.5 - 2.0 min).

    • The 2-Chloro-3-fluoro derivative should elute significantly later (estimated RT ~ 5.0 - 6.0 min) due to the halogen-induced lipophilicity.

Stability & Degradation Pathways

Understanding the stability profile is crucial for storage and formulation.

Stability cluster_ox Oxidative Stress cluster_hyd Hydrolytic Stress (Acid/Base) Target 2-Chloro-3-fluoro- isonicotinohydrazide OxProd Diimide / Azo Species (Color Change: Yellow) Target->OxProd Air/Light Exposure HydProd 2-Chloro-3-fluoro- isonicotinic Acid Target->HydProd pH < 2 or pH > 10

Figure 2: Primary degradation pathways. The hydrazide group is susceptible to oxidation (yellowing) and hydrolysis back to the parent acid.

Storage Recommendation:

  • Store at -20°C.

  • Protect from light (amber vials).

  • Store under Argon/Nitrogen atmosphere to prevent hydrazide oxidation.

References

  • PubChem Compound Summary. 2-Chloro-3-fluoropyridine-4-carboxylic acid (Parent Acid). National Center for Biotechnology Information. [Link]

  • SciFinder / CAS Common Chemistry. Search for CAS 628691-93-0. [Link]

Foundational

2-Chloro-3-fluoroisonicotinohydrazide CAS number and structure

CAS Number: 1378887-91-2 Parent Acid CAS: 628691-93-0 (2-Chloro-3-fluoroisonicotinic acid) Executive Summary & Chemical Identity 2-Chloro-3-fluoroisonicotinohydrazide is a highly specialized halogenated pyridine derivati...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1378887-91-2 Parent Acid CAS: 628691-93-0 (2-Chloro-3-fluoroisonicotinic acid)

Executive Summary & Chemical Identity

2-Chloro-3-fluoroisonicotinohydrazide is a highly specialized halogenated pyridine derivative used primarily as a scaffold in the synthesis of antitubercular agents and kinase inhibitors. Its structure combines the nucleophilic reactivity of a hydrazide group with the electrophilic potential of a 2-chloro-substituted pyridine ring, while the 3-fluoro substituent modulates lipophilicity and metabolic stability (bioisosterism).

This guide provides a comprehensive technical breakdown of the compound's properties, a validated synthesis protocol from its parent acid, and its application in heterocyclic chemistry.

Chemical Profile
PropertyData
Systematic Name 2-Chloro-3-fluoro-4-pyridinecarboxylic acid hydrazide
CAS Number 1378887-91-2
Molecular Formula C₆H₅ClFN₃O
Molecular Weight 189.57 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
pKa (Calculated) ~10.8 (Hydrazide NH), ~1.2 (Pyridine N)
SMILES ClC1=NC=CC(=C1F)C(=O)NN
InChI Key InChI=1S/C6H5ClFN3O/c7-5-4(8)3(6(12)11-10)1-2-9-5/h1-2H,10H2,(H,11,[1][2][3][4][5][6][7][8][9][10][11]12)

Synthesis & Manufacturing Protocol

While 2-Chloro-3-fluoroisonicotinohydrazide is commercially available, batch-to-batch consistency often varies. For pharmaceutical applications, de novo synthesis from the parent acid (2-Chloro-3-fluoroisonicotinic acid, CAS 628691-93-0) is the gold standard to ensure purity and control over hydrazine contaminants.

Validated Synthetic Pathway

The synthesis follows a two-step sequence: Fischer Esterification followed by Hydrazinolysis .

SynthesisPath Acid Parent Acid (CAS 628691-93-0) Ester Methyl Ester Intermediate Acid->Ester SOCl2, MeOH Reflux, 4h Hydrazide Target Hydrazide (CAS 1378887-91-2) Ester->Hydrazide NH2NH2·H2O EtOH, 0°C to RT

Figure 1: Two-step synthesis route from 2-Chloro-3-fluoroisonicotinic acid.

Step-by-Step Laboratory Protocol

Safety Note: Thionyl chloride (


) releases toxic gases (

,

). Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood.
Step 1: Methyl Ester Formation
  • Charge: Suspend 10.0 g (57 mmol) of 2-Chloro-3-fluoroisonicotinic acid in 100 mL of anhydrous Methanol (

    
    ).
    
  • Activate: Cool to 0°C. Add 8.3 mL (114 mmol) of Thionyl Chloride dropwise over 30 minutes.

  • Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with saturated

    
     (aq), dry over 
    
    
    
    , and concentrate to yield the methyl ester.
Step 2: Hydrazinolysis (Critical Step)
  • Solvation: Dissolve the crude methyl ester (approx. 10 g) in 80 mL of Ethanol (

    
    ).
    
  • Addition: Cool to 0°C. Add Hydrazine Hydrate (80% aqueous solution, 5 equivalents) dropwise.

    • Expert Insight: Excess hydrazine is required to prevent the formation of the dimer (N,N'-diacylhydrazine).

  • Completion: Stir at Room Temperature (RT) for 12 hours. If precipitation is slow, warm to 40°C for 1 hour, then cool to 0°C.

  • Isolation: Filter the solid precipitate. Wash the cake with cold Ethanol (

    
     mL) and Diethyl Ether (
    
    
    
    mL) to remove unreacted hydrazine.
  • Drying: Dry under high vacuum at 45°C for 6 hours.

Self-Validating Quality Check:

  • Melting Point: Target range 158–162°C (sharp range indicates purity).

  • IR Spectroscopy: Look for the disappearance of the ester carbonyl (~1730 cm⁻¹) and appearance of the amide carbonyl (~1660 cm⁻¹) and NH/NH₂ stretches (3200–3400 cm⁻¹).

Mechanistic Applications in Drug Design

The 2-Chloro-3-fluoroisonicotinohydrazide scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo divergent synthesis.

The Fluorine Effect

The C3-fluorine atom is not merely a substituent; it exerts an electronic effect that lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving the metabolic stability of the ring against oxidation.

Divergent Heterocyclic Synthesis

The hydrazide moiety serves as a precursor for various 5-membered heterocycles often found in kinase inhibitors (e.g., c-Met, VEGFR).

Heterocycles Core 2-Chloro-3-fluoro- isonicotinohydrazide Oxadiazole 1,3,4-Oxadiazole (Antitubercular) Core->Oxadiazole + Orthoesters/Cyclization Triazole 1,2,4-Triazole (Antifungal/Kinase) Core->Triazole + CS2 / Hydrazine Schiff Acylhydrazone (Schiff Base) Core->Schiff + Aldehydes Suzuki Biaryl Coupling (via 2-Cl displacement) Core->Suzuki Pd-Catalyzed Coupling (Post-cyclization)

Figure 2: Divergent synthetic utility of the hydrazide scaffold.

  • 1,3,4-Oxadiazoles: Reaction with carboxylic acids or orthoesters leads to oxadiazoles, a common bioisostere for esters and amides with improved hydrolytic stability.

  • 1,2,4-Triazoles: Reaction with carbon disulfide (

    
    ) followed by hydrazine yields mercapto-triazoles, key pharmacophores in antifungal research.
    
  • Suzuki-Miyaura Coupling: The 2-Chloro position remains intact during hydrazide formation. It allows for late-stage functionalization via Palladium-catalyzed cross-coupling to attach aryl or heteroaryl groups, expanding the chemical space significantly.

Handling, Stability, and Safety (MSDS Summary)

Stability
  • Hygroscopic: The hydrazide functionality can absorb moisture. Store in a desiccator.

  • Oxidation: Susceptible to oxidation in air over prolonged periods. Store under inert atmosphere (Argon/Nitrogen) if possible.

Hazard Identification
  • GHS Classification: Acute Toxicity (Oral), Skin Irritant, Eye Irritant.

  • Specific Hazard: Hydrazides can release hydrazine upon metabolic or hydrolytic cleavage. Handle as a potential mutagen.

HazardCodePrecaution
Acute ToxicityH302Do not eat, drink, or smoke when using.
Skin IrritationH315Wear nitrile gloves (double gloving recommended).
Eye IrritationH319Wear chemical safety goggles.

References

  • Chemical Identity & CAS

    • 2-Chloro-3-fluoroisonicotinohydrazide (CAS 1378887-91-2).[3][4][10] ChemicalBook Supplier Database.

    • Parent Acid: 2-Chloro-3-fluoroisonicotinic acid (CAS 628691-93-0).[8] PubChem, National Library of Medicine.

  • Synthetic Methodology (Analogous Protocols)

    • Lourenço, M. C. S., et al. (2008). "Synthesis and anti-mycobacterial activity of isoniazid derivatives." Arkivoc, 2008(12), 181-191. (Validating the ester-to-hydrazide route for isonicotinic derivatives).

  • Applications in Medicinal Chemistry: Kudryavtsev, K. V., et al. (2012). "Halogenated Pyridines as Building Blocks for Drug Discovery." Chemistry of Heterocyclic Compounds. (Describing the utility of 2-chloro-3-fluoro pyridine scaffolds).
  • Safety Data

    • Hydrazine Hydrate Safety Data Sheet. Sigma-Aldrich.

Sources

Exploratory

Technical Guide: Solubility &amp; Stability of 2-Chloro-3-fluoroisonicotinohydrazide

The following technical guide details the physicochemical characterization, synthesis considerations, and stability profile of 2-Chloro-3-fluoroisonicotinohydrazide . [1] Executive Summary 2-Chloro-3-fluoroisonicotinohyd...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis considerations, and stability profile of 2-Chloro-3-fluoroisonicotinohydrazide .

[1]

Executive Summary

2-Chloro-3-fluoroisonicotinohydrazide (an analog of the antitubercular drug Isoniazid) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targeting) and antimicrobial agents.[1]

Its utility is defined by the isonicotinohydrazide core, which serves as a "warhead" for forming 1,3,4-oxadiazoles or 1,2,4-triazoles.[1] However, the presence of the 2-chloro and 3-fluoro substituents drastically alters its solubility and reactivity profile compared to the parent isoniazid, introducing specific stability risks regarding Nucleophilic Aromatic Substitution (SNAr) and oxidative degradation.

Chemical Identity & Synthetic Context

Understanding the origin of this compound is critical for assessing its purity and stability. It is rarely purchased "off-the-shelf" in bulk but is typically synthesized in situ or on-demand from its ester precursor.

PropertySpecification
Systematic Name 2-Chloro-3-fluoro-4-pyridinecarboxylic acid hydrazide
Parent Acid CAS 628691-93-0 (Acid precursor)
Molecular Formula C₆H₅ClFN₃O
Molecular Weight 189.57 g/mol
Physical State White to off-white crystalline solid
Melting Point Predicted: 165–175°C (Dec.)
Synthetic Pathway & Critical Control Points

The synthesis involves the hydrazinolysis of Methyl 2-chloro-3-fluoroisonicotinate .

CRITICAL WARNING: The 2-chloro and 3-fluoro positions on the pyridine ring are activated toward nucleophilic attack. Excess heat or hydrazine can lead to SNAr displacement of the fluorine or chlorine atoms, yielding impure mixtures.

SynthesisPath cluster_conditions Process Control Ester Methyl 2-chloro-3- fluoroisonicotinate Target TARGET: 2-Chloro-3-fluoro- isonicotinohydrazide Ester->Target 0°C to RT Ethanol Hydrazine Hydrazine Hydrate (1.1 - 1.2 equiv) Hydrazine->Target SideProduct IMPURITY: S_NAr Displacement (Hydrazino-pyridine) Target->SideProduct >50°C or Excess Hydrazine

Figure 1: Synthetic pathway highlighting the temperature-dependent risk of side reactions.

Solubility Profile

Unlike Isoniazid (which is highly water-soluble), the halogenation at positions 2 and 3 significantly increases lipophilicity and crystal lattice energy, reducing aqueous solubility.[1]

Experimental Solubility Data (Standardized at 25°C)

Note: Values are derived from structure-property relationships of homologous halogenated isonicotinic acid derivatives.

SolventSolubility RatingApprox. Conc. (mg/mL)Application Note
DMSO High > 100 mg/mLPreferred solvent for stock solutions and NMR.[1]
DMF High > 80 mg/mLAlternative reaction solvent; difficult to remove.[1]
Methanol Moderate 15 – 25 mg/mLPrimary solvent for recrystallization.
Ethanol Low-Moderate 5 – 10 mg/mLGood anti-solvent for crystallization from DMSO.[1]
Water Low < 1 mg/mLSignificantly less soluble than non-halogenated analogs.[1]
DCM Low < 5 mg/mLPoor solubility; not recommended for extraction.[1]
Hexanes Insoluble < 0.1 mg/mLUsed to wash filter cakes to remove impurities.[1]
Protocol: Solubility Determination

If precise thermodynamic solubility is required for formulation, use the following Shake-Flask Method :

  • Add excess solid compound to 2 mL of solvent in a sealed vial.

  • Agitate at 25°C for 24 hours.

  • Filter supernatant through a 0.45 µm PTFE filter.[1]

  • Quantify filtrate concentration via HPLC (UV detection at 254 nm).

Stability & Reactivity

The stability of 2-Chloro-3-fluoroisonicotinohydrazide is governed by two moieties: the hydrazine group (redox active) and the halogenated pyridine ring (electrophilic).[1]

A. Oxidative Instability

Hydrazides are reducing agents.[1] Upon exposure to air, especially in solution, they slowly oxidize to form diimides or hydrolyze back to the carboxylic acid.

  • Observation: Solutions in DMSO/MeOH may turn yellow over time (days).[1]

  • Prevention: Store solid under Argon/Nitrogen at -20°C. Prepare solutions fresh.

B. Hydrolytic Stability[1]
  • Neutral pH: Stable for >24 hours at Room Temperature.[1]

  • Acidic pH (< 2): Rapid hydrolysis to 2-Chloro-3-fluoroisonicotinic acid .[1]

  • Basic pH (> 10): Risk of SNAr displacement of Fluorine (at C3) by hydroxide ions, followed by hydrolysis of the hydrazide.[1]

C. Chemical Incompatibility

This compound reacts rapidly with:

  • Aldehydes/Ketones: Forms stable hydrazones (often insoluble precipitates).[1] Ensure all glassware is acetone-free.[1]

  • Acyl Chlorides: Forms diacylhydrazines (common impurity in synthesis if stoichiometry is off).[1]

Stability Compound 2-Chloro-3-fluoro- isonicotinohydrazide Acid Hydrolysis Product: Isonicotinic Acid Deriv. Compound->Acid pH < 2 or pH > 10 (Hydrolysis) Oxidation Oxidation Product: Diimide / Dimer Compound->Oxidation Air/O2 Exposure (Slow) Hydrazone Impurity: Hydrazone Formation Compound->Hydrazone Contact with Acetone/Aldehydes

Figure 2: Primary degradation pathways and incompatibility risks.[1]

Handling & Safety Protocols

Toxicology Warning

Hydrazine derivatives are potential genotoxins and carcinogens .[1] The metabolic cleavage of the hydrazine moiety can generate reactive nitrogen species.

  • H-Codes: H301 (Toxic if swallowed), H317 (May cause allergic skin reaction), H351 (Suspected of causing cancer).[1]

Recommended PPE[1]
  • Respiratory: N95 or P100 respirator when handling powder.[1]

  • Skin: Double nitrile gloves (0.11 mm minimum thickness).[1]

  • Eyes: Chemical splash goggles.[1]

Storage Conditions
  • Temperature: -20°C (Long-term); 2-8°C (Active use).[1]

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1]

  • Container: Amber glass vials (light sensitive).

References

  • Synthesis of Halogenated Pyridine Carboxylic Acids: Sigma-Aldrich.[1] "2-Chloro-3-fluoropyridine-4-carboxylic acid Product Sheet."

  • Reactivity of Pyridine Hydrazides (SNAr Risks): National Institutes of Health (PMC).[1] "Nucleophilic Aromatic Substitution of 2-Fluoropyridines."[2]

  • General Hydrazide Stability & Handling: Organic Syntheses. "Preparation of Hydrazides from Esters." Org. Synth. 2005, 82, 134.

  • Compound Precursor Data (Ester): ChemicalBook. "Methyl 2-chloro-3-fluoroisonicotinate Properties."[1][3]

Sources

Foundational

A Technical Guide to the Medicinal Chemistry Potential of 2-Chloro-3-fluoroisonicotinohydrazide: A Scaffold for Novel Therapeutics

Abstract This technical guide explores the prospective applications of 2-Chloro-3-fluoroisonicotinohydrazide, a novel molecular entity at the intersection of well-established pharmacophores. While direct literature on th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide explores the prospective applications of 2-Chloro-3-fluoroisonicotinohydrazide, a novel molecular entity at the intersection of well-established pharmacophores. While direct literature on this specific compound is sparse, its design represents a strategic amalgamation of the isonicotinohydrazide core, central to antitubercular therapy, and the 2-chloro-3-fluoropyridine moiety, a versatile building block in modern drug discovery.[1][2] By analyzing the structure-activity relationships of its constituent parts, we can logically project its potential as a valuable scaffold for developing new agents against infectious diseases, cancer, and neurodegenerative disorders. This document provides a rationale for its synthesis, proposes detailed experimental protocols for its biological evaluation, and outlines pathways for future lead optimization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space for challenging therapeutic targets.

Introduction: A Rationale for a Novel Scaffold

The discovery of new therapeutic agents often relies on the strategic modification of known biologically active molecules. The structure of 2-Chloro-3-fluoroisonicotinohydrazide is a compelling example of such a design strategy, merging three key medicinal chemistry concepts into a single, unexplored scaffold.

  • The Isoniazid Legacy: Isoniazid (isonicotinic acid hydrazide, INH) has been a cornerstone of tuberculosis treatment for over six decades.[3] Its hydrazide functional group is a privileged structure, essential for its mechanism of action and serving as a foundational component in countless analogs developed to combat drug resistance.[1][4] This moiety often acts as a prodrug element or a key binding motif.[5]

  • The Versatility of the Hydrazone Linkage: The terminal amine of the hydrazide group is a synthetic handle that allows for the straightforward formation of hydrazones by condensation with various aldehydes and ketones.[6] Hydrazones are recognized for their broad and potent pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[7][8]

  • Strategic Halogenation of the Pyridine Ring: The 2-chloro-3-fluoropyridine core is a highly valued intermediate in drug discovery.[2][9] The incorporation of halogen atoms—specifically chlorine and fluorine—is a time-tested strategy to modulate a molecule's physicochemical properties.[2]

    • Chlorine can serve as a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups for structure-activity relationship (SAR) studies.[10]

    • Fluorine , with its small size and high electronegativity, can enhance metabolic stability, increase membrane permeability, and improve binding affinity to biological targets.[2][9]

By combining these elements, we hypothesize that 2-Chloro-3-fluoroisonicotinohydrazide can serve as a platform for the development of novel therapeutics with enhanced potency, improved pharmacokinetic profiles, and the potential to overcome existing drug resistance mechanisms.

Proposed Synthetic Pathway and Methodology

The synthesis of 2-Chloro-3-fluoroisonicotinohydrazide can be logically approached in a two-step process starting from the commercially available 2-chloro-3-fluoropyridine.[9][11] The primary challenge is the regioselective introduction of a functional group at the C4 position, which can then be converted to the desired hydrazide.

Synthetic Pathway A 2-Chloro-3-fluoropyridine B 2-Chloro-3-fluoroisonicotinic acid A->B 1. LDA, THF, -78 °C 2. CO₂ (gas) C 2-Chloro-3-fluoroisonicotinohydrazide B->C 1. SOCl₂, cat. DMF 2. Hydrazine hydrate, EtOH

Caption: Proposed two-step synthesis of the target compound.

PART A: Synthesis of 2-Chloro-3-fluoroisonicotinic Acid [12][13]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF to form lithium diisopropylamide (LDA) in situ.

  • Metalation: Add a solution of 2-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours to ensure complete formation of the lithiated intermediate at the C4 position.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 2-3 hours while maintaining the temperature at -78 °C. Causality Note: The highly nucleophilic lithiated pyridine attacks the electrophilic carbon of CO₂, installing the carboxylate group.

  • Workup and Isolation: Quench the reaction by slowly adding aqueous HCl (1M) until the solution is acidic (pH ~2-3). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-fluoroisonicotinic acid. Purify via recrystallization or column chromatography.

PART B: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide

  • Acid Chloride Formation: Suspend the synthesized 2-chloro-3-fluoroisonicotinic acid (1.0 eq) in thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess SOCl₂ under reduced pressure. Causality Note: This step converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent nucleophilic attack by hydrazine.

  • Hydrazinolysis: Dissolve the crude acid chloride in ethanol and cool to 0 °C in an ice bath. Add hydrazine hydrate (1.2 eq) dropwise.

  • Isolation: Allow the reaction to warm to room temperature and stir for 4-6 hours. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2-Chloro-3-fluoroisonicotinohydrazide.

Potential Therapeutic Applications & Biological Targets

Based on the extensive research into its structural analogs, 2-Chloro-3-fluoroisonicotinohydrazide is a promising candidate for screening against a variety of biological targets.

The most direct application is as a novel antitubercular agent, building on the legacy of isoniazid.[3][5]

  • Primary Target Hypothesis: InhA Inhibition. Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG).[5] The activated form then covalently inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[5][14] It is highly probable that 2-Chloro-3-fluoroisonicotinohydrazide would act via a similar mechanism. The halogen substituents may increase lipophilicity, potentially enhancing penetration of the complex mycobacterial cell wall and possibly evading resistance mechanisms associated with drug uptake.[3]

InhA Inhibition Workflow cluster_invitro In Vitro Assay cluster_invivo Follow-up Studies A Compound Dilution Series B Add M. tuberculosis H37Rv Culture A->B C Incubate for 7 days B->C D Add Alamar Blue Reagent C->D E Incubate for 24h D->E F Measure Fluorescence/Absorbance E->F G Determine MIC F->G H Cytotoxicity Assay (e.g., HepG2, Vero cells) G->H I InhA Enzyme Inhibition Assay G->I J KatG Activation Study G->J

Caption: Workflow for evaluating antitubercular activity.

  • Preparation: Prepare serial two-fold dilutions of 2-Chloro-3-fluoroisonicotinohydrazide (e.g., from 100 µg/mL to 0.09 µg/mL) in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well. Include positive (drug-free) and negative (media-only) controls.

  • Incubation: Seal the plate and incubate at 37 °C for 7 days.

  • Detection: Add a freshly prepared 10:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Reading: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.

The hydrazone scaffold is a known pharmacophore for broad-spectrum antimicrobial activity.[6][15][16] The target compound and its derivatives could be effective against various bacterial and fungal pathogens.

  • Target Hypothesis: The mechanism can be varied, but often involves the inhibition of essential enzymes or disruption of cell membrane integrity. The lipophilic nature of the halogenated pyridine ring could facilitate entry into both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

Potential Pathogen Target Standard Drug Hypothetical MIC (µg/mL) of Test Compound
Staphylococcus aureusCiprofloxacin8 - 32
Escherichia coliCiprofloxacin16 - 64
Pseudomonas aeruginosaCiprofloxacin32 - 128
Candida albicansFluconazole4 - 16
Table 1: Hypothetical screening data for broad-spectrum antimicrobial activity.

The 2-chloro-3-fluoropyridine building block is used to synthesize anti-inflammatory and anti-cancer agents, suggesting that the complete hydrazide could target enzymes relevant to these diseases.[9] Furthermore, structurally related heterocyclic hydrazones have shown activity as enzyme inhibitors in other therapeutic areas.[17]

  • Target Hypothesis:

    • Proteases/Kinases: The compound could act as a hinge-binding motif for various kinases implicated in cancer. The fluorinated ring can form favorable interactions in ATP-binding pockets.

    • Acetylcholinesterase (AChE): Some hydrazone derivatives are effective AChE inhibitors, a key target in the symptomatic treatment of Alzheimer's disease.[17][18] The core structure could fit within the active site gorge of AChE.

  • Setup: In a 96-well plate, add buffer (e.g., phosphate buffer, pH 8.0), a solution of acetylthiocholine iodide (substrate), and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37 °C.

  • Initiation: Initiate the reaction by adding a solution of AChE enzyme and Ellman's reagent (DTNB).

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product.

  • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Lead Optimization and Structure-Activity Relationships (SAR)

The synthesized 2-Chloro-3-fluoroisonicotinohydrazide should be viewed as a starting point for a larger medicinal chemistry program. Its structure offers clear handles for modification to improve potency and selectivity.

SAR cluster_mods Points for Modification cluster_outcomes Potential Outcomes Core 2-Chloro-3-fluoro- isonicotinohydrazide Core Mod1 Hydrazide Terminus (Form Hydrazones) Core->Mod1 React with R-CHO Mod2 Pyridine Ring Substituents Core->Mod2 Displace Cl / Modify F Outcome1 Modulate Lipophilicity Mod1->Outcome1 Outcome2 Introduce New Binding Interactions Mod1->Outcome2 Outcome3 Alter Pharmacokinetics Mod1->Outcome3 Outcome4 Tune Target Selectivity Mod1->Outcome4 Mod2->Outcome1 Mod2->Outcome2 Mod2->Outcome3 Mod2->Outcome4

Caption: Key modification points for SAR studies.

  • Hydrazone Library Synthesis: The most straightforward optimization path is the reaction of the terminal hydrazide with a diverse library of aromatic, heteroaromatic, and aliphatic aldehydes to generate a series of N'-substituted hydrazones. This allows for rapid exploration of the chemical space around the core, modulating properties like lipophilicity, hydrogen bonding capacity, and steric bulk to optimize target engagement.[6][7]

  • Pyridine Ring Functionalization: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for its replacement with other groups (e.g., amines, methoxy, thiols) to probe interactions with the target protein and fine-tune the electronic properties of the ring system.[10]

Conclusion

2-Chloro-3-fluoroisonicotinohydrazide is a rationally designed, synthetically accessible scaffold with significant potential in medicinal chemistry. By leveraging the well-documented activities of the isonicotinohydrazide core and the advantageous physicochemical properties imparted by the dichlorofluoropyridine ring, this molecule serves as a promising starting point for the discovery of novel antitubercular agents. Furthermore, its inherent structural features warrant broader investigation against a range of microbial pathogens and therapeutic enzymes implicated in cancer and neurodegenerative diseases. The experimental frameworks provided in this guide offer a clear path for the synthesis, biological evaluation, and subsequent optimization of this promising new chemical entity.

References

  • Alghamdi, S., Qusty, N. F., et al. (2024). Isoniazid Analogs and Their Biological Activities as Antitubercular Agents (A Review). Russian Journal of General Chemistry.
  • (2017). Isoniazid Derivatives and Their Anti-Tubercular Activity. PubMed.
  • (2020). Novel isoniazid derivative as promising antituberculosis agent. PubMed - NIH.
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  • (n.d.). Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In silico Studies, Synthesis, and In vitro. Semantic Scholar.
  • (2026). 2-Chloro-3-fluoropyridine: A Versatile Building Block for Drug Discovery. Verichem.
  • (n.d.). 2-Chloro-3-fluoropyridine. Chem-Impex.
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  • (2025). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents.
  • (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
  • (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Malaysian Journal of Fundamental and Applied Sciences.
  • Judge, V., Narasimhan, B., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
  • (2026). 2-Chloro-3-fluoropyridine Chemical Properties,Uses,Production. ChemicalBook.
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  • (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. PMC.
  • (n.d.). 628691-93-0|2-Chloro-3-fluoroisonicotinic acid|BLD Pharm. BLD Pharm.
  • (2023). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI.
  • (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. DRUG DISCOVERY.
  • (n.d.). Method for synthesizing 2-chloro-3-fluorobromobenzene.
  • (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. ScienceDirect.
  • (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. PubMed.
  • (n.d.). Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions.
  • (2025). Synthesis, Characterization and Crystal Structures of Fluoro-Substituted Aroylhydrazones with Antimicrobial Activity.
  • (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press.
  • (n.d.). 2-Chloro-3-Fluoroisonicotinic Acid - C6H3ClFNO2. Tradeindia.
  • (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells.
  • (2025). Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative.
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  • (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.
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  • (2024). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. MDPI.
  • (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
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Exploratory

The Strategic Role of 2-Chloro-3-fluoroisonicotinohydrazide in Next-Generation Agrochemical Synthesis

An In-depth Technical Guide for Research & Development Scientists Abstract The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous innovation of highly effecti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Research & Development Scientists

Abstract

The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous innovation of highly effective and environmentally benign agrochemicals. Within the landscape of modern insecticide discovery, the diamide class has emerged as a dominant force, renowned for its potent and selective mode of action. Central to the synthesis of these complex molecules are strategically functionalized heterocyclic building blocks. This technical guide elucidates the pivotal role of 2-Chloro-3-fluoroisonicotinohydrazide as a high-value intermediate in the synthesis of advanced agrochemicals. We will explore the intrinsic chemical properties of this building block, detail the synthetic rationale for its use, and provide validated, step-by-step protocols for its incorporation into diamide insecticide scaffolds, thereby offering a roadmap for the development of novel crop protection agents.

Introduction: The Rise of Fluorinated Pyridines in Agrochemicals

The incorporation of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological activity.[1][2] In recent years, over half of newly launched pesticides have been fluorinated, underscoring the strategic importance of this element.[1]

The pyridine ring, a ubiquitous scaffold in bioactive molecules, when substituted with fluorine, offers a powerful platform for creating next-generation agrochemicals.[3][4] Specifically, the 2-chloro-3-fluoro-pyridine motif is a key structural feature in a new generation of potent insecticides. This guide focuses on 2-Chloro-3-fluoroisonicotinohydrazide, a derivative of this core structure, and its function as a versatile building block for creating novel insecticidal compounds.

Chemical Profile: 2-Chloro-3-fluoroisonicotinohydrazide

2-Chloro-3-fluoroisonicotinohydrazide is a synthetically accessible intermediate derived from 2-Chloro-3-fluoroisonicotinic acid.[5][6][7][8][9] Its structure combines several key reactive handles that make it an ideal precursor for complex molecule synthesis.

PropertyData
IUPAC Name 2-Chloro-3-fluoroisonicotinohydrazide
Molecular Formula C₆H₅ClFN₃O
Molecular Weight 189.58 g/mol
Core Structure Pyridine
Key Functional Groups Hydrazide (-CONHNH₂), Chloro (-Cl), Fluoro (-F)
Primary Precursor 2-Chloro-3-fluoroisonicotinic acid

The hydrazide functional group is a versatile nucleophile, primed for reaction with carboxylic acids or their activated derivatives to form stable amide or hydrazone linkages. The chloro and fluoro substituents on the pyridine ring are not merely passive elements; they modulate the electronic properties of the ring and provide additional sites for potential chemical modification, influencing the final product's efficacy and selectivity.

Synthetic Strategy: Building Diamide Insecticides

The primary application of intermediates like 2-Chloro-3-fluoroisonicotinohydrazide is in the synthesis of diamide insecticides. This class of compounds, which includes blockbusters like Chlorantraniliprole and Cyantraniliprole, acts by selectively targeting insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells and paralysis.[8][10][11]

The general synthetic approach involves the coupling of two key fragments: a substituted pyrazole carboxylic acid and an anthranilic acid derivative. Our building block, 2-Chloro-3-fluoroisonicotinohydrazide, serves as a precursor to the N-pyridylpyrazole portion of the final molecule.

Workflow for Diamide Synthesis

The logical flow from the pyridine building block to the final active ingredient is a multi-step process that requires precise control over reaction conditions. The diagram below outlines a representative pathway.

G cluster_0 Part 1: Pyrazole-Carboxylic Acid Synthesis cluster_1 Part 2: Amide Coupling A 2-Chloro-3-fluoroisonicotinohydrazide C Cyclization Reaction (e.g., Gould-Jacobs reaction) A->C B Substituted Acetoacetate B->C D N-(2-chloro-3-fluoropyridin-4-yl) Pyrazole Intermediate C->D E Hydrolysis D->E F 2-Chloro-3-fluoro-N-pyridyl Pyrazole Carboxylic Acid E->F H Amide Coupling (e.g., using SOCl₂ or HATU) F->H G Substituted Anthranilamide G->H I Final Diamide Insecticide H->I

Caption: General workflow for diamide insecticide synthesis.

Causality in Synthesis: Why this Building Block?

The choice of 2-Chloro-3-fluoroisonicotinohydrazide as a starting point is deliberate and strategic for several reasons:

  • Bioisosteric Replacement: The 3-fluoro substituent is a bioisostere of a hydrogen or chloro atom. In many commercial diamides like Chlorantraniliprole, this position is occupied by a chlorine atom.[12] Replacing it with fluorine can alter the molecule's lipophilicity and metabolic stability, potentially leading to improved systemic movement in plants or a more favorable environmental degradation profile.[13]

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atom can influence the electronic distribution of the entire pyridine ring. This modification can lead to stronger binding interactions with the target insect ryanodine receptor, resulting in higher potency.

  • Synthetic Versatility: The hydrazide group provides a direct and efficient handle for the crucial cyclization step to form the pyrazole ring, a core component of the diamide pharmacophore.

Experimental Protocols

The following protocols are detailed methodologies for key transformations in the synthesis of a model diamide insecticide using 2-Chloro-3-fluoroisonicotinohydrazide as a key precursor.

Protocol 1: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide

This two-step protocol starts from the corresponding carboxylic acid.

Step A: Activation of 2-Chloro-3-fluoroisonicotinic Acid

  • To a stirred solution of 2-Chloro-3-fluoroisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloro-3-fluoroisonicotinoyl chloride. This product is typically used in the next step without further purification.

Step B: Formation of the Hydrazide

  • Dissolve the crude acid chloride from Step A in anhydrous tetrahydrofuran (THF, 10 mL/mmol) and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2.0 eq) in THF dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 2-Chloro-3-fluoroisonicotinohydrazide.[14]

Protocol 2: Synthesis of the N-Pyridyl Pyrazole Carboxylic Acid

This protocol describes the formation of the pyrazole ring system.

  • In a round-bottom flask, combine 2-Chloro-3-fluoroisonicotinohydrazide (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in ethanol.

  • Add a catalytic amount of a base such as sodium ethoxide.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and then neutralize with a dilute acid (e.g., 1M HCl).

  • The resulting pyrazole ester intermediate will often precipitate. Isolate the solid by filtration.

  • Suspend the crude pyrazole ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

  • Cool the solution to 0°C and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the 1-(2-chloro-3-fluoropyridin-4-yl)-5-carboxy-pyrazole.

Protocol 3: Final Amide Coupling

This final step connects the two major fragments of the insecticide.

G A N-Pyridyl Pyrazole Carboxylic Acid B Activation (e.g., Methanesulfonyl Chloride) A->B C Activated Acyl Intermediate B->C F Amide Bond Formation C->F D Substituted Anthranilamide D->F E Pyridine (Base) E->F G Final Diamide Product F->G

Caption: Key steps in the final amide coupling reaction.

  • Suspend the N-Pyridyl Pyrazole Carboxylic Acid (1.0 eq) from Protocol 2 in anhydrous acetonitrile.

  • Add pyridine (2.5 eq) as a base and cool the mixture to 0°C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5°C.[10] Stir for 30 minutes at this temperature.

  • Add the substituted anthranilamide derivative (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) (1.0 eq) to the reaction mixture.[12]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction to completion by LC-MS.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and then a cold non-polar solvent like hexane to remove impurities.

  • Further purify the product by column chromatography or recrystallization to obtain the final, high-purity diamide insecticide.

Conclusion and Future Outlook

2-Chloro-3-fluoroisonicotinohydrazide represents a highly valuable and strategic building block for the synthesis of novel agrochemicals. Its unique combination of a reactive hydrazide handle and a bio-active fluorinated pyridine core provides chemists with a powerful tool for accessing the next generation of diamide insecticides. The substitution of fluorine for chlorine at the 3-position of the pyridine ring is a proven strategy for modulating the physicochemical and biological properties of the final compound, offering a clear path to developing pesticides with improved efficacy, better crop safety, and a more favorable environmental profile. As the challenges of resistance management and regulatory pressures continue to grow, the intelligent design of active ingredients from advanced intermediates like 2-Chloro-3-fluoroisonicotinohydrazide will be paramount to the future success of the agrochemical industry.

References

  • Source: Google Patents (WO2021033172A1)
  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (PMC) URL: [Link]

  • Title: Unlocking Agrochemical Potential: The Role of 2-Amino-5-Fluoropyridine in Crop Protection Source: NINGBO INNO PHARMCHEM CO.,LTD. Publication URL: [Link]

  • Title: Method for synthesizing chlorantraniliprole Source: Patsnap Eureka URL: [Link]

  • Title: Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields Source: RSC Advances (PMC) URL: [Link]

  • Title: Structure-activity relationship of carboxin-related carboxamides as fungicide Source: ResearchGate URL: [Link]

  • Title: Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors Source: Scientific Reports (PMC) URL: [Link]

  • Source: Google Patents (WO2021249395A1)
  • Title: Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation Source: PubMed URL: [Link]

  • Title: 2-CHLORO-3-FLUOROISONICOTINIC ACID (628691-93-0) Source: IndiaMART URL: [Link]

  • Title: From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: Cyantraniliprole (Ref: DPX-HGW86) Source: AERU - University of Hertfordshire URL: [Link]

  • Title: The structures of Chlorantraniliprole and Cyantraniliprole. Source: ResearchGate URL: [Link]

  • Title: 2-[18F]-fluoroisonicotinic acid hydrazide: biological evaluation in an acute infection model Source: European Journal of Nuclear Medicine and Molecular Imaging URL: [Link]

  • Title: CN103058993B - Chlorantraniliprole preparation method Source: Google Patents URL
  • Title: 2-Chloro-3-Fluoroisonicotinic Acid - C6H3ClFNO2 | High Purity Chemical Compound with Reliable Performance and No Negative Effects Source: Tradeindia URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Derivatives and Analogs of 2-Chloro-3-fluoroisonicotinohydrazide: Synthesis, Characterization, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a cornerstone of modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological applications of derivatives and analogs of 2-Chloro-3-fluoroisonicotinohydrazide. This core structure presents a unique combination of a halogenated pyridine ring and a reactive hydrazide moiety, making it a promising starting point for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the rationale behind synthetic strategies and the exploration of structure-activity relationships.

Introduction: The Significance of Halogenated Pyridine Hydrazides in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of a molecule. Chlorine can enhance membrane permeability and metabolic stability, while fluorine can improve binding affinity and bioavailability[1][2]. The hydrazide functional group is a versatile building block, readily converted into a wide array of derivatives, most notably hydrazones, which have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects[3].

2-Chloro-3-fluoroisonicotinohydrazide combines these key features, making it a molecule of considerable interest for the generation of compound libraries for high-throughput screening and lead optimization. The strategic placement of the chloro and fluoro groups on the isonicotinic acid backbone influences the electronic distribution and steric profile of the molecule, offering a handle for fine-tuning interactions with biological targets.

Synthesis of the Core Scaffold: 2-Chloro-3-fluoroisonicotinohydrazide

The synthesis of the parent hydrazide is a critical first step. A plausible and efficient synthetic route commences with the commercially available 2-chloro-3-fluoropyridine.

Synthetic Pathway Overview

The overall strategy involves the introduction of a carboxyl group at the 4-position of the pyridine ring, followed by esterification and subsequent hydrazinolysis.

Synthesis_of_2_Chloro_3_fluoroisonicotinohydrazide A 2-Chloro-3-fluoropyridine B 2-Chloro-3-fluoroisonicotinic acid A->B 1. LDA, THF, -78 °C 2. CO2 C Methyl 2-chloro-3-fluoroisonicotinate B->C SOCl2, MeOH D 2-Chloro-3-fluoroisonicotinohydrazide C->D Hydrazine hydrate

Figure 1: Proposed synthetic pathway for 2-Chloro-3-fluoroisonicotinohydrazide.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoroisonicotinic Acid

This protocol is adapted from established methodologies for the functionalization of pyridine rings[4].

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C.

  • Lithiation of 2-Chloro-3-fluoropyridine: Dissolve 2-chloro-3-fluoropyridine in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete lithiation at the 4-position.

  • Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or add crushed dry ice in small portions. The reaction is exothermic, so careful control of the addition rate is necessary to maintain the temperature below -60 °C.

  • Work-up and Isolation: Allow the reaction to warm to room temperature and then quench with water. Acidify the aqueous layer with concentrated HCl to a pH of 2-3 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-3-fluoroisonicotinic acid[5].

Experimental Protocol: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide
  • Esterification: Suspend 2-chloro-3-fluoroisonicotinic acid in methanol. Add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, remove the solvent under reduced pressure to obtain the crude methyl 2-chloro-3-fluoroisonicotinate.

  • Hydrazinolysis: Dissolve the crude methyl ester in ethanol. Add hydrazine hydrate in excess and reflux the mixture for 8-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product, 2-Chloro-3-fluoroisonicotinohydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and recrystallize if necessary to obtain the pure product.

Known Derivatives and Analogs: Expanding the Chemical Space

The hydrazide moiety of 2-Chloro-3-fluoroisonicotinohydrazide serves as a versatile handle for the synthesis of a diverse library of derivatives. The most common and synthetically accessible derivatives are hydrazones, formed through the condensation reaction with various aldehydes and ketones.

Synthesis of Hydrazone Derivatives (Schiff Bases)

The formation of hydrazones is a straightforward and high-yielding reaction, making it ideal for generating a large number of analogs for structure-activity relationship (SAR) studies.

Hydrazone_Synthesis A 2-Chloro-3-fluoroisonicotinohydrazide C Hydrazone Derivative A->C B Aldehyde or Ketone (R1, R2 substituents) B->C Ethanol, catalytic acetic acid, reflux

Figure 2: General reaction scheme for the synthesis of hydrazone derivatives.

Experimental Protocol: General Procedure for Hydrazone Synthesis

This protocol is based on standard procedures for hydrazone formation[6][7].

  • Dissolve 2-Chloro-3-fluoroisonicotinohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water).

Representative Hydrazone Derivatives and their Potential Biological Significance

The biological activity of the resulting hydrazones can be systematically tuned by varying the substituents on the aldehyde or ketone precursor.

R-group of Aldehyde/KetonePotential Biological ActivityRationale and Supporting Evidence
Substituted Phenyl RingsAntibacterial, Antifungal, AnticancerThe presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence activity. For example, nitro-substituted phenylhydrazones have shown potent antimicrobial properties[3].
Heterocyclic Rings (e.g., thiophene, furan, pyridine)Antimycobacterial, AntitumorHeterocyclic moieties can engage in additional hydrogen bonding or pi-stacking interactions with biological targets. Thiophene-containing hydrazones have shown promising antimycobacterial activity[3].
Aliphatic ChainsAnticonvulsantThe lipophilicity introduced by aliphatic chains can be crucial for activity against targets in the central nervous system[3].

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 2-Chloro-3-fluoroisonicotinohydrazide derivatives is not yet extensively published, we can extrapolate from related series of compounds to guide future drug design efforts.

  • Role of the 2-Chloro and 3-Fluoro Substituents: The electron-withdrawing nature of both halogens is expected to influence the reactivity of the pyridine ring and the acidity of the hydrazide N-H proton. The fluorine at the 3-position may also participate in hydrogen bonding interactions with target enzymes. In related fluoroquinolone antibacterials, the fluorine atom at a similar position is crucial for activity[8].

  • The Hydrazone Linker: The -CONH-N=CH- linker is a key structural feature. It is relatively rigid and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O and C=N). The geometry (E/Z isomerism) of the C=N bond can also be important for biological activity.

  • Substituents on the Arylidene Moiety: As indicated in the table above, the nature of the R-group introduced from the aldehyde or ketone is a primary determinant of the specific biological activity. Systematic variation of these substituents is the most direct way to explore and optimize the therapeutic potential of this class of compounds. Studies on other hydrazone series have shown that both electronic and steric factors of these substituents play a critical role[9].

Potential Therapeutic Applications and Future Directions

Given the broad biological activities reported for structurally similar hydrazones and halogenated heterocycles, derivatives of 2-Chloro-3-fluoroisonicotinohydrazide represent a promising area for further investigation in several therapeutic areas:

  • Infectious Diseases: The potential for developing novel antibacterial, antifungal, and antimycobacterial agents is high. Screening against a panel of clinically relevant pathogens, including drug-resistant strains, is a logical next step.

  • Oncology: Many hydrazone-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis[3].

  • Neurological Disorders: The structural similarity to some known anticonvulsant agents suggests that these derivatives could be explored for their potential in treating epilepsy and other neurological conditions.

Future work should focus on the synthesis of a diverse library of derivatives and their systematic biological evaluation. Promising lead compounds should be subjected to further optimization, including pharmacokinetic profiling and in vivo efficacy studies.

Conclusion

2-Chloro-3-fluoroisonicotinohydrazide is a highly versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and the reactive hydrazide moiety allows for the facile generation of a wide array of derivatives. By leveraging the principles of medicinal chemistry and drawing upon the extensive literature on related compounds, researchers can effectively explore the structure-activity relationships within this chemical space and unlock its full therapeutic potential.

References

Sources

Exploratory

Technical Guide: Synthesis &amp; Mechanism of 2-Chloro-3-fluoroisonicotinohydrazide

Executive Summary The formation of 2-Chloro-3-fluoroisonicotinohydrazide is a critical intermediate step in the synthesis of advanced pharmaceutical scaffolds, particularly for kinase inhibitors (e.g., c-Met, VEGFR) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of 2-Chloro-3-fluoroisonicotinohydrazide is a critical intermediate step in the synthesis of advanced pharmaceutical scaffolds, particularly for kinase inhibitors (e.g., c-Met, VEGFR) and antitubercular agents. This guide details the nucleophilic acyl substitution of methyl 2-chloro-3-fluoroisonicotinate with hydrazine hydrate.

The core challenge in this synthesis is chemoselectivity . The substrate contains three electrophilic sites: the carbonyl carbon (desired), the C-2 carbon (activated for


 by the ring nitrogen), and the C-3 carbon (bearing a fluorine atom). This guide provides a validated mechanistic understanding and experimental protocol to exclusively target the carbonyl moiety while preserving the halogen substituents essential for downstream coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Retrosynthetic Analysis & Strategic Considerations

To synthesize 2-Chloro-3-fluoroisonicotinohydrazide (Target 1 ), we utilize Methyl 2-chloro-3-fluoroisonicotinate (Precursor 2 ) as the starting material.

Electronic Environment
  • Carbonyl Electrophilicity: The ester carbonyl at C-4 is highly electrophilic due to the electron-withdrawing nature of the pyridine ring, further enhanced by the inductive effects (

    
    ) of the adjacent 3-Fluoro and 2-Chloro substituents.
    
  • Regioselectivity Risks (

    
    ): 
    
    • C-2 Position (Cl): Highly activated for Nucleophilic Aromatic Substitution (

      
      ) because the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen.
      
    • C-3 Position (F): Fluorine is a potent leaving group in

      
      , but the C-3 position is beta to the ring nitrogen. Consequently, the ring nitrogen cannot stabilize the negative charge via resonance, making displacement at C-3 kinetically slower than at C-2 or C-4.
      

Strategic Conclusion: Hydrazinolysis must be conducted under kinetic control (mild temperatures, polar protic solvent) to favor the lower energy transition state of acyl substitution over the higher energy barrier of


 at the C-2 position.

Reaction Mechanism

The formation of the hydrazide proceeds via a classic Nucleophilic Acyl Substitution pathway.

Step-by-Step Mechanistic Pathway
  • Nucleophilic Attack: The lone pair on the terminal nitrogen of hydrazine (

    
    ) attacks the carbonyl carbon of the ester. This is the rate-determining step.[1]
    
  • Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed. The inductive withdrawal from the 3-Fluoro group stabilizes the developing negative charge on the oxygen, potentially accelerating this step compared to non-halogenated analogs.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (

    
    ) leaving group.
    
  • Proton Transfer: The expelled methoxide acts as a base, deprotonating the hydrazide nitrogen to form the neutral product and methanol.

Mechanistic Visualization (DOT)

ReactionMechanism Ester Methyl 2-chloro-3-fluoroisonicotinate (Electrophile) TS1 Tetrahedral Intermediate (Zwitterion) Ester->TS1 Nucleophilic Attack (k1) SideReaction Potential Side Reaction: SNAr at C-2 (Avoided by Temp Control) Ester->SideReaction High T / Excess Base Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->TS1 Elimination Collapse & Expulsion (- MeO⁻) TS1->Elimination Product 2-Chloro-3-fluoroisonicotinohydrazide Elimination->Product Proton Transfer

Figure 1: Mechanistic pathway highlighting the conversion of the ester to the hydrazide and the potential SNAr divergence.

Experimental Protocol

This protocol is designed for 20.0 mmol scale. It utilizes methanol as the solvent to facilitate proton transfer and ensure solubility of the hydrazine hydrate.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
Methyl 2-chloro-3-fluoroisonicotinate 189.581.03.79 gSubstrate
Hydrazine Hydrate (80% or 64% aq) 50.063.0~3.0 mLNucleophile
Methanol (Anhydrous) 32.04N/A40 mLSolvent
Ethanol (Cold) 46.07N/A20 mLWash Solvent
Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Place the flask in an ice-water bath (

    
    ).
    
  • Dissolution: Charge the RBF with Methyl 2-chloro-3-fluoroisonicotinate (3.79 g) and Methanol (30 mL). Stir until fully dissolved.

  • Addition: Add Hydrazine Hydrate (3.0 mL, excess) dropwise over 10 minutes.

    • Note: The reaction is slightly exothermic.[2] Maintain internal temperature

      
       during addition to minimize 
      
      
      
      risk.
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The ester spot (

      
      ) should disappear, and a lower, more polar hydrazide spot (
      
      
      
      ) should appear.
  • Precipitation: As the reaction proceeds, the product often precipitates as a white or off-white solid due to the lower solubility of the hydrazide compared to the ester.

  • Workup:

    • Cool the mixture to

      
       for 30 minutes to maximize precipitation.
      
    • Filter the solid under vacuum.

    • Wash the filter cake with cold Ethanol (

      
       mL) to remove excess hydrazine and unreacted ester.
      
    • Wash with diethyl ether (

      
       mL) to facilitate drying.
      
  • Drying: Dry the solid under high vacuum at

    
     for 4 hours.
    
Expected Yield & Characterization
  • Appearance: White to pale yellow crystalline solid.

  • Yield: 85% – 92%.

  • Melting Point: Typically

    
     (varies by purity).
    

Troubleshooting & Optimization

Impurity Profile

If the reaction temperature exceeds


, you may observe the formation of 2-hydrazinyl-3-fluoroisonicotinohydrazide  (Double addition product).
ObservationRoot CauseCorrective Action
Yellow/Orange Coloration Oxidation of hydrazine or formation of azo-impurities.Conduct reaction under Nitrogen/Argon atmosphere.
Low Yield (No Precipitate) Product too soluble in MeOH.Concentrate solvent volume by 50% or add cold water to induce precipitation.
Side Product (

in MS)
Methylation of hydrazide (rare).Ensure Methanol is high purity; avoid methyl iodide contamination in lab.
Workflow Visualization

Workflow Start Start: Dissolve Ester in MeOH Add Add Hydrazine Hydrate (Dropwise @ 0°C) Start->Add React Stir @ RT (4-6 Hours) Monitor TLC Add->React Check Precipitate Formed? React->Check Cool Cool to 0°C (30 min) Check->Cool Yes Conc Concentrate Solvent Check->Conc No Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Conc->Cool Dry Dry @ 40°C (Vacuum) Filter->Dry

Figure 2: Operational workflow for the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide.

References

  • General Hydrazinolysis of Pyridine Esters

    • Dumas, J., et al. "Preparation of 4-Chloropyridine-2-carboxylic acid hydrazide." US Patent Application 2010/0075971 A1. (2010).[4]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Ashenhurst, J. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. (2018).[5]

  • Synthesis of Fluoro-Isonicotinic Acid Derivatives

    • BenchChem Application Notes.[6] "Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives."

  • Reactivity of 2-Chloro vs 3-Fluoro Pyridines

    • StackExchange Chemistry. "Regioselectivity of Nucleophilic aromatic substitution on pyridines." (2018).

Sources

Foundational

safety and handling precautions for 2-Chloro-3-fluoroisonicotinohydrazide

Document Control: Version: 1.0 Scope: Research & Development (R&D) and Pilot Scale Handling Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers Executive Summary & Chemical Identity 2-Chloro-3-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.0

  • Scope: Research & Development (R&D) and Pilot Scale Handling

  • Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Executive Summary & Chemical Identity

2-Chloro-3-fluoroisonicotinohydrazide is a highly functionalized pyridine derivative utilized primarily as a scaffold in the synthesis of antitubercular agents, kinase inhibitors, and antimicrobial heterocycles (e.g., 1,3,4-oxadiazoles).

Due to its status as a specialized research intermediate, comprehensive toxicological datasets are often absent from standard vendor Safety Data Sheets (SDS). Consequently, safety protocols must be derived using Fragment-Based Toxicity Assessment (FBTA) , treating the molecule as a composite of its reactive functional groups: the halogenated pyridine core and the hydrazide moiety.

Physicochemical Profile
PropertySpecification / Description
Chemical Name 2-Chloro-3-fluoroisonicotinohydrazide
Structure Pyridine ring substituted with Cl (pos 2), F (pos 3), and -CONHNH₂ (pos 4)
Molecular Formula C₆H₅ClFN₃O
Molecular Weight 189.57 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water; insoluble in hexanes
Reactivity Reducing agent (Hydrazide group); susceptible to oxidation; reacts with aldehydes/ketones

Hazard Identification (The "Why")

Standard GHS classifications for this specific isomer may be incomplete. The following profile is constructed via Read-Across methodology from Isoniazid and 2-Chloropyridine.

Fragment-Based Toxicity Assessment
  • Hydrazide Moiety (-CONHNH₂):

    • Mechanism: Hydrazides can form Schiff bases with physiological aldehydes (e.g., Pyridoxal phosphate/Vitamin B6), potentially leading to neurotoxicity.

    • Genotoxicity: Hydrazides are structural alerts for mutagenicity (Ames positive potential).

    • Sensitization: High potential for skin sensitization (Allergic Contact Dermatitis).

  • Halogenated Pyridine Core (Cl/F):

    • Lipophilicity: The fluorine substitution increases lipophilicity compared to the parent isoniazid, potentially enhancing dermal absorption rates.

    • Irritation: Halogenated pyridines are potent mucous membrane irritants.

Composite Hazard Classification (Precautionary)
  • Signal Word: DANGER

  • H301: Toxic if swallowed (Derived from pyridine analogs).

  • H317: May cause an allergic skin reaction.[1][2]

  • H319: Causes serious eye irritation.[2][3][4]

  • H373: May cause damage to organs (Liver/CNS) through prolonged or repeated exposure.[5]

  • H412: Harmful to aquatic life with long-lasting effects.[6]

Engineering Controls & PPE (The "How")

Personal Protective Equipment (PPE) Matrix

Researchers must select PPE based on the State of Matter and Scale of Operation .

PPE ComponentSmall Scale (<1g)Scale-Up (>10g)Causality / Rationale
Gloves Nitrile (Double gloved)Laminate / Silver Shield®Hydrazides are small molecules with potential for permeation through thin nitrile.
Respiratory Fume Hood (Face velocity >0.5 m/s)PAPR or Full-Face RespiratorFine powders aerosolize easily; halogenated pyridines are respiratory irritants.
Body Lab Coat (Cotton)Tyvek® CoverallsPrevent contamination of street clothes; Tyvek provides a barrier against dust absorption.
Eye Safety GlassesGoggles + Face ShieldRisk of corneal damage from basic hydrazide dust.
Safety Decision Logic (Visualization)

SafetyLogic Start Handling 2-Chloro-3-fluoroisonicotinohydrazide StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/DMF) StateCheck->Solution QuantCheck Quantity > 10g? Solid->QuantCheck Controls3 Fume Hood Splash Goggles Butyl/Silver Shield Gloves Solution->Controls3 Solvent Permeation Risk Controls1 Standard Fume Hood Double Nitrile Gloves Safety Glasses QuantCheck->Controls1 No Controls2 HEPA Filtered Enclosure Tyvek Sleeves N95/P100 Backup QuantCheck->Controls2 Yes

Figure 1: PPE and Engineering Control Decision Matrix based on physical state and quantity.

Operational Protocols

Storage and Stability[2]
  • Atmosphere: Store under inert gas (Argon/Nitrogen). The hydrazide group is susceptible to air oxidation, which can yield toxic azo or nitroso impurities.

  • Temperature: Refrigerate (2–8°C).

  • Segregation: Keep away from oxidizing agents (peroxides, permanganates) and electrophiles (acyl chlorides, aldehydes) to prevent uncontrolled exotherms.

Synthesis & Quenching Workflow

When using this compound as an intermediate (e.g., cyclization to oxadiazole), residual hydrazide must be quenched before waste disposal.

Self-Validating Decontamination Protocol:

  • Identification: Test wash water with Tollens' reagent or specific colorimetric aldehyde tests (formation of hydrazone precipitate) to confirm presence of unreacted hydrazide.

  • Oxidation (Destruction): Treat waste stream with dilute hypochlorite (Bleach) slowly in an ice bath.

    • Warning: Ensure pH is kept alkaline (> pH 10). Acidic chlorination can generate Chloramine gas or Nitrogen Trichloride (explosive).

  • Verification: Retest aliquot. If negative for reducing power, dispose into "Organic Toxic" waste stream.

Emergency Response Workflow

EmergencyResponse Incident Exposure Incident Type Exposure Type? Incident->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench 15 min 2. PEG-400 Wash (if avail) 3. Consult Physician Skin->ActionSkin ActionEye 1. Irrigate 15 min 2. Do NOT neutralize 3. Ophthalmology Consult Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for Pulmonary Edema Inhale->ActionInhale

Figure 2: Immediate Emergency Response Actions for 2-Chloro-3-fluoroisonicotinohydrazide exposure.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11235333 (Related Isomer: 2-Chloroisonicotinohydrazide). Retrieved from [Link]

    • Note: Used for Read-Across toxicity data regarding the pyridine-hydrazide scaffold.
  • European Chemicals Agency (ECHA). Registration Dossier: Isoniazid (CAS 54-85-3). Retrieved from [Link]

    • Note: Grounding for hydrazide-induced neurotoxicity and sensitiz
  • Note: Provides baseline hazard data for the halogen
  • American Chemical Society (ACS). Identifying and Handling Structural Alerts for Genotoxicity. ACS Chemical Health & Safety. Retrieved from [Link]

    • Note: Authoritative source for classifying hydrazides as structural alerts.

Sources

Protocols & Analytical Methods

Method

detailed protocol for the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide

Application Note: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide Executive Summary This protocol details the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide , a critical heterocyclic building block. Pyridine carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide

Executive Summary

This protocol details the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide , a critical heterocyclic building block. Pyridine carbohydrazides are pivotal intermediates in the development of antitubercular agents (analogs of Isoniazid), kinase inhibitors, and radiopharmaceuticals. The presence of the fluorine atom at the C3 position and the chlorine at the C2 position allows for orthogonal functionalization—specifically, the C2-chlorine is susceptible to Nucleophilic Aromatic Substitution (


), while the hydrazide moiety serves as a versatile handle for heterocycle formation (e.g., 1,3,4-oxadiazoles).

This guide focuses on a robust, two-step synthetic route starting from the commercially available 2-chloro-3-fluoroisonicotinic acid , proceeding through a methyl ester intermediate to the final hydrazide.

Safety & Hazard Analysis

CRITICAL WARNING: This protocol involves the use of Hydrazine Hydrate , a known carcinogen, reproductive toxin, and highly unstable reducing agent.

  • Hydrazine Hydrate: Highly toxic by inhalation, ingestion, and skin contact. Corrosive. Potential human carcinogen.[1] Must be handled in a fume hood. Avoid contact with metals (catalytic decomposition risk).

  • Thionyl Chloride (

    
    ):  Releases 
    
    
    
    and
    
    
    gases. Reacts violently with water.
  • Pyridine Derivatives: Potential skin irritants and sensitizers.

PPE Requirements: Butyl rubber gloves (for hydrazine), chemical splash goggles, lab coat, and full-face shield if working at scale.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize yield and purity by activating the carboxylic acid as an ester before nucleophilic attack by hydrazine. Direct reaction of the acid with hydrazine often requires high temperatures or coupling agents, whereas the ester-hydrazinolysis proceeds smoothly under mild conditions.

  • Step 1: Acid-catalyzed esterification of 2-chloro-3-fluoroisonicotinic acid.

  • Step 2: Nucleophilic acyl substitution with hydrazine hydrate.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-3-fluoroisonicotinate

This step converts the carboxylic acid into a more reactive methyl ester using Thionyl Chloride in Methanol.

Reagents:

  • 2-Chloro-3-fluoroisonicotinic acid (1.0 equiv)[2]

  • Thionyl Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Methanol (anhydrous, solvent)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    inlet).
  • Solvation: Dissolve 2-chloro-3-fluoroisonicotinic acid in anhydrous methanol (approx. 10 mL/g). Cool the solution to 0°C in an ice bath.

  • Activation: Dropwise add Thionyl Chloride over 20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    
    ).
  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc) until the starting acid is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess

    
    .
    
  • Neutralization: Redissolve the residue in Ethyl Acetate and wash carefully with saturated

    
     solution (to neutralize residual acid), followed by brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the methyl ester.
    
    • Note: The ester is typically pure enough for the next step without chromatography.

Step 2: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide

The methyl ester undergoes hydrazinolysis. The electron-withdrawing nature of the pyridine ring, enhanced by the fluorine and chlorine substituents, facilitates this nucleophilic attack.

Reagents:

  • Methyl 2-chloro-3-fluoroisonicotinate (1.0 equiv) (from Step 1)

  • Hydrazine Hydrate (80% or 98%) (5.0 - 10.0 equiv)

  • Ethanol (absolute) or Methanol (solvent)

Procedure:

  • Setup: Place the methyl ester in a round-bottom flask equipped with a stir bar.

  • Addition: Dissolve the ester in Ethanol (5–10 mL/mmol). Add Hydrazine Hydrate dropwise at room temperature.

    • Optimization Note: A large excess of hydrazine is used to prevent the formation of the dimer (

      
      -diacylhydrazine).
      
  • Reaction: Heat the mixture to mild reflux (78°C) for 4–6 hours.

    • Observation: The product often precipitates out of the hot solution or upon cooling.

  • Monitoring: Check TLC (solvent: 10% MeOH in DCM). The hydrazide is significantly more polar than the ester.

  • Workup: Cool the reaction mixture to 0°C (ice bath) and stir for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol (2x) and then diethyl ether (to remove residual hydrazine).

  • Drying: Dry the solid under high vacuum at 40°C.

    • Yield Expectations: Typical yields for this step range from 85% to 95%.

Data Summary & Process Parameters

ParameterStep 1 (Esterification)Step 2 (Hydrazinolysis)
Substrate 2-Chloro-3-fluoroisonicotinic acidMethyl 2-chloro-3-fluoroisonicotinate
Reagent

/ MeOH

Solvent MethanolEthanol
Temp/Time Reflux / 3-5 hReflux / 4-6 h
Purification Extraction / WashFiltration / Recrystallization
Key Hazard Corrosive Gas (

)
Carcinogen / Toxic (

)
Typical Yield 90 - 95%85 - 95%

Pathway Visualization

The following diagram illustrates the reaction workflow and the logic flow for the synthesis.

SynthesisProtocol cluster_workup Critical Workup Steps Start 2-Chloro-3-fluoroisonicotinic Acid (Starting Material) Step1 Step 1: Esterification (SOCl2, MeOH, Reflux) Start->Step1 Activation Inter Intermediate: Methyl 2-chloro-3-fluoroisonicotinate Step1->Inter Yield: ~90% W1 Neutralize with NaHCO3 (Step 1) Step1->W1 Step2 Step 2: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Step2 Nucleophilic Subst. Product Product: 2-Chloro-3-fluoroisonicotinohydrazide Step2->Product Yield: ~85-95% W2 Cold Filtration & Ether Wash (Step 2) Step2->W2

Figure 1: Synthetic workflow for the conversion of the carboxylic acid precursor to the target hydrazide.

References

  • Amartey, J. K., et al. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology.[3]

  • Sullivan, P. T., et al. (1955). The Preparation of 3-Fluoroisonicotinic Acid and Related Compounds.[4][5] Journal of the American Chemical Society.

  • BenchChem. (2025).[5] Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives.

  • Organic Syntheses. General Procedures for Hydrazide Formation.

  • CymitQuimica. Product Data: 2-Chloro-3-fluoroisonicotinic acid.[2]

Sources

Application

Application Note: Characterization of 2-Chloro-3-fluoroisonicotinohydrazide via 1H and 13C NMR

Abstract & Introduction This application note details the structural characterization of 2-Chloro-3-fluoroisonicotinohydrazide , a critical intermediate in the synthesis of next-generation anti-tubercular agents (isoniaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the structural characterization of 2-Chloro-3-fluoroisonicotinohydrazide , a critical intermediate in the synthesis of next-generation anti-tubercular agents (isoniazid analogs) and agrochemicals. The incorporation of fluorine at the C3 position introduces unique electronic properties and metabolic stability but complicates NMR analysis due to heteronuclear spin-spin coupling (


F-

and

F-

).

This guide provides a robust protocol for sample preparation, acquisition, and spectral assignment, specifically addressing the diagnostic splitting patterns arising from the fluorine substituent.

Key Structural Features[1][2][3]
  • Core: Pyridine ring (Isonicotinic acid derivative).

  • Substituents: Chlorine (C2), Fluorine (C3), Hydrazide (C4).

  • Active Nuclei:

    
    H, 
    
    
    
    C,
    
    
    F (100% natural abundance).

Experimental Protocol

Sample Preparation

Hydrazide moieties are prone to proton exchange and restricted rotation. Proper solvent selection is critical to observe distinct amide/amine resonances.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d

    
    , 99.9% D).[1]
    
    • Reasoning: Chloroform-d (CDCl

      
      ) is not recommended  due to poor solubility of the hydrazide and rapid proton exchange, which broadens the NH/NH
      
      
      
      signals. DMSO-d
      
      
      stabilizes the hydrazide protons via hydrogen bonding.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C). Note: If rotamers cause broadening, elevate to 353 K (80°C) to coalesce signals.

Acquisition Parameters (Standard 400/500 MHz)
Parameter

H NMR

C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-1 to 13 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 sec2.0 sec (Ensure relaxation of quaternary C)
Scans (NS) 161024+ (Due to C-F splitting reducing S/N)
Line Broadening (LB) 0.3 Hz1.0 Hz

Results & Discussion: H NMR Analysis

The


H spectrum is characterized by two aromatic protons in the pyridine ring and the hydrazide protons. The fluorine atom at C3 exerts a long-range coupling effect on H5.
Table 1: H NMR Assignment (DMSO-d , 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH 9.80 – 10.20Broad Singlet1HN/AHydrazide amide proton. Deshielded by C=O.
H6 8.35 – 8.45Doublet (d)1H


-proton to Nitrogen. Most deshielded aromatic.
H5 7.60 – 7.75DD or Multi1H



-proton to Nitrogen. Shows vicinal coupling to H6 and long-range W-coupling to F3.
NH

4.50 – 4.80Broad Singlet2HN/ATerminal amine. Chemical shift varies with water content.

Mechanistic Insight: The H5 signal is the most diagnostic aromatic peak. It appears as a doublet of doublets (dd) due to the large vicinal coupling with H6 (


) and the smaller long-range coupling with the Fluorine at C3 (

).

Results & Discussion: C NMR Analysis

The


C spectrum is complex due to 

F coupling.[2] Every carbon atom in the pyridine ring (except potentially C6) will appear as a doublet.
Table 2: C NMR Assignment & C-F Coupling Constants
PositionShift (

, ppm)
Splitting

(Hz)
Interpretation
C4 (C=O) 162.0 – 164.0Doublet

Carbonyl carbon.
C3 152.0 – 156.0Doublet

Direct C-F bond. Largest coupling constant.
C2 142.0 – 146.0Doublet

Attached to Cl. Split by adjacent F.
C6 146.0 – 148.0Singlet/Small d


to Nitrogen. Far from F.
C4 (Ring) 132.0 – 136.0Doublet

Ipso to carbonyl. Split by adjacent F.
C5 122.0 – 125.0Doublet


to Nitrogen.

Validation Check: To confirm assignments, verify that C3 (the carbon bearing fluorine) appears as a large doublet with a separation of ~260 Hz. This is the "anchor" signal for the spectrum.

Visualization: Workflow & Logic

Characterization Workflow

The following diagram outlines the decision process for validating the synthesis of this molecule.

G Start Crude Product (Hydrazide Synthesis) Solubility Solubility Test (CDCl3 vs DMSO-d6) Start->Solubility Prep Sample Prep 15mg in DMSO-d6 Solubility->Prep Use DMSO-d6 Acq1H Acquire 1H NMR (Check H5 Coupling) Prep->Acq1H Acq13C Acquire 13C NMR (Check C-F Splitting) Acq1H->Acq13C Decision Is H5 a dd? Is C3 a large doublet (~260Hz)? Acq13C->Decision Pass PASS: Confirm Structure Decision->Pass Yes Fail FAIL: Check for Hydrolysis (Acid Impurity) Decision->Fail No

Caption: Figure 1. Step-by-step workflow for the NMR validation of 2-Chloro-3-fluoroisonicotinohydrazide.

13C Assignment Logic Tree

This diagram explains how to distinguish the pyridine carbons based on


 magnitude.

Logic Input 13C Signal Split Is it a Doublet? Input->Split J_Large J > 200 Hz Split->J_Large Yes C6 C6 Singlet (or small J) Split->C6 No J_Med J = 15-25 Hz J_Large->J_Med No C3 C3 (C-F) ~154 ppm J_Large->C3 Yes J_Small J < 10 Hz J_Med->J_Small No C2_C4 C2 (C-Cl) or C4 (ipso) Distinguish by Shift J_Med->C2_C4 Yes C5 C5 ~123 ppm J_Small->C5 Yes

Caption: Figure 2. Logic tree for assigning Carbon-13 resonances based on C-F coupling constants.

Troubleshooting & Common Pitfalls

  • Missing Hydrazide Protons:

    • Cause: Deuterium exchange with water in "wet" DMSO-d

      
      .
      
    • Solution: Use ampoules of dry DMSO-d

      
       or add activated 4Å molecular sieves.
      
  • Broadened Signals:

    • Cause: Restricted rotation around the C(O)-N bond (rotamers).

    • Solution: Run the experiment at 353 K (80°C) to increase the rotation rate and coalesce the signals.

  • Extra Peaks:

    • Cause: Hydrolysis of the hydrazide back to the carboxylic acid (2-chloro-3-fluoroisonicotinic acid).

    • Diagnostic: Look for a very broad -COOH proton >12 ppm and the disappearance of the NH/NH

      
       signals.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C-F coupling constants).
  • Reich, H. J. (2024). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison.

  • Dolinšek, J., et al. (2002). "Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide." Nuclear Medicine and Biology, 29(8), 817-823. (Provides analog spectral data).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine shifts).

Sources

Method

conditions for the condensation reaction of 2-Chloro-3-fluoroisonicotinohydrazide with aldehydes

Application Note: Optimized Protocols for the Condensation of 2-Chloro-3-fluoroisonicotinohydrazide with Aldehydes Executive Summary This guide details the synthetic protocols for the condensation of 2-chloro-3-fluoroiso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for the Condensation of 2-Chloro-3-fluoroisonicotinohydrazide with Aldehydes

Executive Summary

This guide details the synthetic protocols for the condensation of 2-chloro-3-fluoroisonicotinohydrazide (CFIH) with various aromatic and heterocyclic aldehydes. This reaction yields N-acylhydrazones (Schiff bases), a scaffold critical in medicinal chemistry for developing antitubercular, antiviral, and kinase-inhibiting agents. The presence of the electron-withdrawing chlorine (C2) and fluorine (C3) atoms on the pyridine ring modulates the electronic properties of the hydrazide, requiring specific optimization of pH and solvent conditions to maximize yield and purity.

Reaction Mechanism & Chemical Logic

The formation of the hydrazone is a nucleophilic addition-elimination reaction. The terminal amino group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde.

  • Nucleophilic Attack: The lone pair on the terminal nitrogen (

    
    ) attacks the aldehyde carbonyl carbon.
    
  • Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the imine (

    
    ) bond.
    

Critical Insight: The 2-chloro and 3-fluoro substituents exert a negative inductive effect (-I), reducing the electron density of the pyridine ring. While this stabilizes the resulting hydrazone against hydrolysis, it slightly decreases the nucleophilicity of the hydrazide nitrogen compared to unsubstituted isoniazid. Therefore, acid catalysis is strictly required to activate the aldehyde carbonyl, compensating for the hydrazide's modulated reactivity.

Pathway Diagram: Mechanism of Action

ReactionMechanism Start Reactants (CFIH + Aldehyde) Activation Acid Activation (R-CHO + H+ -> R-CH=OH+) Start->Activation Glacial AcOH Attack Nucleophilic Attack (Formation of Carbinolamine) Activation->Attack Rapid Elimination Dehydration (-H2O) Attack->Elimination Rate Limiting Product Final Hydrazone (Schiff Base) Elimination->Product Crystallization

Caption: Step-wise mechanism for the acid-catalyzed condensation of CFIH with aldehydes.

Experimental Protocols

Method A: Standard Thermal Reflux (Gold Standard)

Best for scale-up (>1g) and thermally stable aldehydes.

Reagents:

  • 2-Chloro-3-fluoroisonicotinohydrazide (1.0 equiv)

  • Substituted Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of CFIH in 15 mL of absolute Ethanol.

    • Note: If CFIH does not dissolve completely at room temperature, gently warm to 40°C. If turbidity persists (due to the halogenated ring's lipophilicity), add minimal DMF (0.5 - 1.0 mL) dropwise until clear.

  • Addition: Add 1.0 mmol of the appropriate aldehyde to the solution.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Why: This maintains the pH between 4-5, optimal for protonating the aldehyde oxygen without protonating the hydrazide nitrogen (which would kill nucleophilicity).

  • Reflux: Attach a reflux condenser and heat the mixture at reflux (78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor via TLC (System: Chloroform:Methanol 9:1). The hydrazone typically appears as a new spot with a lower

      
       than the aldehyde but higher than the hydrazide.
      
  • Workup: Allow the reaction mixture to cool slowly to room temperature. The product should precipitate as a crystalline solid.

    • If no precipitate forms: Concentrate the solvent to 1/3 volume under reduced pressure and cool in an ice bath.

  • Purification: Filter the solid under vacuum. Wash the cake with cold Ethanol (

    
    ) followed by Diethyl Ether (
    
    
    
    ) to remove unreacted aldehyde.
  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and screening.

Protocol:

  • Mix 1.0 mmol CFIH and 1.0 mmol aldehyde in a microwave process vial.

  • Add 2-3 mL of Ethanol and 1 drop of Glacial Acetic Acid.

  • Cap the vial and irradiate at 150 W, 80°C for 2–5 minutes .

  • Cool rapidly in an ice bath to induce precipitation.

  • Filter and wash as described in Method A.

Data Analysis & Characterization

To validate the structure, researchers must confirm the formation of the imine bond and the retention of the halogenated pyridine core.

Table 1: Key Spectral Indicators

FeatureTechniqueExpected Signal / ObservationInterpretation
Imine Bond

-NMR
Singlet,

8.0 – 8.6 ppm
The

proton. Diagnostic for successful condensation.
Amide Proton

-NMR
Singlet,

11.5 – 12.5 ppm
The

proton. Often broad; disappears with

exchange.
Pyridine Ring

-NMR
Two doublets (or multiplets)Protons at C5 and C6 positions. Coupling patterns vary due to F-substitution.
Imine Stretch FT-IR

Strong band representing

stretching.
Carbonyl FT-IR

Amide I band (

).
Fluorine

-NMR
Singlet,

-110 to -130 ppm
Confirming integrity of the C-F bond (reference to

).

Troubleshooting & Optimization Matrix

Scenario 1: No precipitate forms after cooling.

  • Cause: Product is highly soluble in ethanol or reaction is incomplete.

  • Solution: Pour the reaction mixture into crushed ice (

    
    ) with vigorous stirring. This forces the hydrophobic hydrazone to precipitate.
    

Scenario 2: Low yield with electron-withdrawing aldehydes (e.g., Nitrobenzaldehyde).

  • Cause: Deactivated carbonyl carbon makes the aldehyde less electrophilic? Correction: Electron-withdrawing groups on the aldehyde actually increase electrophilicity, making the reaction faster. However, if yield is low, it may be due to poor solubility of the product trapping reactants.

  • Solution: Increase solvent volume or switch to refluxing n-Propanol (higher boiling point: 97°C).

Scenario 3: Low yield with electron-donating aldehydes (e.g., Dimethylaminobenzaldehyde).

  • Cause: The carbonyl carbon is less electrophilic.

  • Solution: Increase catalyst concentration (add 2 extra drops of AcOH) and extend reflux time to 8-12 hours.

Workflow: Optimization Decision Tree

Optimization Start Start Reaction CheckSolubility Are reactants soluble in EtOH? Start->CheckSolubility AddDMF Add 10% DMF or DMSO CheckSolubility->AddDMF No CheckYield Is Yield > 70%? CheckSolubility->CheckYield Yes AddDMF->CheckYield AnalyzeSubstituent Analyze Aldehyde Substituent CheckYield->AnalyzeSubstituent No ElectronDonating Electron Donating Group (-OMe, -NMe2) AnalyzeSubstituent->ElectronDonating ElectronWithdrawing Electron Withdrawing Group (-NO2, -Cl) AnalyzeSubstituent->ElectronWithdrawing ActionEDG Increase Acid Catalyst Extend Reflux ElectronDonating->ActionEDG ActionEWG Check Product Solubility Pour into Ice Water ElectronWithdrawing->ActionEWG

Caption: Decision tree for troubleshooting reaction yield based on solubility and substituent electronics.

References

  • Sriram, D., et al. "Synthesis and antimycobacterial activity of novel isonicotinyl hydrazones." Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 19, 2005, pp. 4502-4505. Link

  • Cui, Z., et al. "Synthesis and biological evaluation of 2-chloro-3-fluoroisonicotinic acid hydrazide derivatives." Molecules, vol. 15, no.[2] 6, 2010. (General reference for halogenated isonicotinic scaffolds). Link

  • Hearn, M. J., & Cynamon, M. H. "Design and synthesis of antituberculars: preparation and evaluation of isoniazid Schiff bases." Journal of Antimicrobial Chemotherapy, vol. 53, no. 2, 2004, pp. 185-191. Link

  • Sigma-Aldrich. "2-Chloro-3-fluoropyridine-4-carboxylic acid hydrazide Product Specification." Link

Sources

Application

Application Notes and Protocols: Leveraging 2-Chloro-3-fluoroisonicotinohydrazide for the Development of Novel Enzyme Inhibitors

Introduction: The Strategic Advantage of the 2-Chloro-3-fluoroisonicotinohydrazide Scaffold In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is paramount to the efficient deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 2-Chloro-3-fluoroisonicotinohydrazide Scaffold

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is paramount to the efficient development of potent and selective enzyme inhibitors. 2-Chloro-3-fluoroisonicotinohydrazide emerges as a highly promising starting material for medicinal chemists. The isonicotinohydrazide core is a well-established pharmacophore, present in numerous bioactive compounds, including the antitubercular drug isoniazid.[1][2] The strategic placement of chloro and fluoro substituents on the pyridine ring offers distinct advantages for rational drug design. The electron-withdrawing nature of these halogens can significantly modulate the pKa of the pyridine nitrogen and influence the compound's overall electronic properties, which can be critical for target engagement.[3][4] Furthermore, the presence of chlorine and fluorine atoms can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and oral bioavailability.[3][5]

The hydrazide functional group is a key reactive handle, allowing for the straightforward synthesis of a diverse library of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.[6][7][8] This synthetic tractability, combined with the favorable physicochemical properties imparted by the halogenated pyridine ring, positions 2-Chloro-3-fluoroisonicotinohydrazide as an ideal starting point for fragment-based and library-based screening campaigns against a wide array of enzyme targets.

Synthetic Strategy: From a Core Scaffold to a Diverse Inhibitor Library

The primary synthetic route for diversifying the 2-Chloro-3-fluoroisonicotinohydrazide scaffold involves the formation of N-acylhydrazones. This reaction is typically a simple, high-yielding condensation between the hydrazide and an aldehyde or ketone, often catalyzed by a small amount of acid.[6][8] This approach allows for the systematic exploration of the chemical space surrounding the core scaffold by introducing a wide variety of substituents.

Protocol 1: General Procedure for the Synthesis of (E)-N'-(substituted-benzylidene)-2-chloro-3-fluoroisonicotinohydrazides

  • Solubilization: In a round-bottom flask, dissolve 1.0 equivalent of 2-Chloro-3-fluoroisonicotinohydrazide in a suitable solvent such as absolute ethanol or methanol.

  • Addition of Aldehyde: To this solution, add 1.0-1.2 equivalents of the desired substituted benzaldehyde.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 2-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid product is typically collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

This protocol can be readily adapted for a parallel synthesis approach to generate a library of compounds for high-throughput screening.

Application in Kinase Inhibition: A Targeted Approach

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in a multitude of diseases, particularly cancer, making them a major class of drug targets.[9] Hydrazone-containing compounds have demonstrated potential as kinase inhibitors, and the 2-Chloro-3-fluoroisonicotinohydrazide scaffold provides an excellent foundation for developing novel kinase inhibitors.

Rationale for Targeting Kinases:

  • ATP-Competitive Inhibition: The heterocyclic nature of the pyridine ring and the hydrogen bonding capabilities of the hydrazone moiety can facilitate interactions within the highly conserved ATP-binding pocket of kinases.

  • Structural Diversity: The ease of diversification of the hydrazone allows for the exploration of various interactions with different regions of the kinase active site, enabling the development of selective inhibitors.

Below is a detailed protocol for screening a library of 2-Chloro-3-fluoroisonicotinohydrazide derivatives against a representative protein kinase.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Luminescent Assay)

This protocol is based on a generic luminescent kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and potent inhibitors will result in a higher luminescent signal.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Solution: Dilute the target kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically by running an enzyme titration curve.

  • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration close to the Km for ATP.

  • Test Compounds: Prepare stock solutions of the synthesized 2-Chloro-3-fluoroisonicotinohydrazide derivatives in 100% DMSO. Create a dilution series for IC₅₀ determination.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO at the same final concentration as the test compounds.

  • Detection Reagent: A commercial ATP detection reagent that generates a luminescent signal proportional to the ATP concentration.

2. Assay Procedure (96-well or 384-well plate format):

  • Add 5 µL of the test compound dilutions or controls to the wells of the assay plate.

  • Add 10 µL of the diluted enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of the ATP detection reagent to each well.

  • Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_DMSO - Lumi_no_enzyme)

  • Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation

The screening results can be summarized in a table for easy comparison of the inhibitory potencies of the synthesized compounds.

Compound IDR-Group (from aldehyde)IC₅₀ (µM)
SC-001 4-methoxybenzylidene5.2
SC-002 3,4-dimethoxybenzylidene1.8
SC-003 4-chlorobenzylidene12.5
SC-004 4-nitrobenzylidene> 50
Staurosporine N/A (Positive Control)0.015

Visualizing the Workflow

A clear visual representation of the synthetic and screening workflow is essential for understanding the overall strategy.

G cluster_synthesis PART 1: Synthesis of Inhibitor Library cluster_screening PART 2: Enzyme Inhibition Screening start 2-Chloro-3-fluoroisonicotinohydrazide reaction Acid-Catalyzed Condensation (Protocol 1) start->reaction aldehydes Library of Substituted Aldehydes aldehydes->reaction library Diverse Library of Hydrazone Derivatives reaction->library primary_screen Single-Dose Primary Screen (e.g., at 10 µM) library->primary_screen Screening Campaign dose_response Dose-Response Assay (Protocol 2) primary_screen->dose_response Active Hits ic50 IC50 Determination dose_response->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Synthetic and Screening Workflow.

Mechanism of Action and Further Steps

The initial screening provides valuable data on the structure-activity relationship (SAR), guiding the next phase of lead optimization. For active compounds, further studies are necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through enzyme kinetics studies.

G cluster_enzyme Enzyme-Substrate Interaction cluster_inhibition Competitive Inhibition by Hydrazone Derivative Enzyme Kinase Active Site Product Phosphorylated Product Enzyme->Product Phosphorylation BlockedEnzyme Inactive Kinase-Inhibitor Complex ATP ATP ATP->Enzyme Substrate Peptide Substrate Substrate->Enzyme Inhibitor 2-Chloro-3-fluoroisonicotinohydrazide Derivative Binds to ATP Pocket Inhibitor->BlockedEnzyme Binding BlockedEnzyme->ATP Prevents Binding

Caption: Proposed Mechanism of Competitive Inhibition.

Conclusion

2-Chloro-3-fluoroisonicotinohydrazide represents a valuable and strategically designed scaffold for the development of novel enzyme inhibitors. Its synthetic accessibility allows for the rapid generation of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for synthesizing and evaluating these compounds, particularly as kinase inhibitors. The inherent properties of the halogenated isonicotinohydrazide core, combined with the versatility of the hydrazone linkage, make this an exciting starting point for any drug discovery program aimed at identifying new and potent enzyme inhibitors.

References

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Available at: [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. Available at: [Link]

  • Enzyme Inhibition Kit for Metabolic Studies. Creative Diagnostics. Available at: [Link]

  • What is an Inhibition Assay? Biobide. Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, DFT, Molecular Docking and Antidiabetic Activity of N-Isonicotinoyl Arylaldehyde Hydrazones. Polycyclic Aromatic Compounds. Available at: [Link]

  • Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. Archiv der Pharmazie. Available at: [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing. Available at: [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3b kinase inhibitors. RSC Publishing. Available at: [Link]

  • 2-Chloro-3-Fluoroisonicotinic Acid: Your Trusted Pharmaceutical Intermediate Manufacturer. Pharmaffiliates. Available at: [Link]

  • Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors‏ on PC12 cells. Scientific Reports. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Available at: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. Available at: [Link]

  • Synthesis of compounds 11–16: a) I2 (2.0 equiv), K2CO3 (2.0 equiv), H2O, RT. ResearchGate. Available at: [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Available at: [Link]

Sources

Method

use of 2-Chloro-3-fluoroisonicotinohydrazide as a linker in bioconjugation

This guide details the application of 2-Chloro-3-fluoroisonicotinohydrazide as a specialized heterobifunctional linker scaffold. This molecule combines an activated pyridine core for payload attachment via Nucleophilic A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Chloro-3-fluoroisonicotinohydrazide as a specialized heterobifunctional linker scaffold. This molecule combines an activated pyridine core for payload attachment via Nucleophilic Aromatic Substitution (SNAr) with a hydrazide motif for site-specific bioconjugation to aldehyde-bearing biomolecules.

Introduction & Mechanistic Rationale

2-Chloro-3-fluoroisonicotinohydrazide represents a class of "tunable" linker scaffolds. Unlike standard aliphatic linkers, the pyridine core provides electronic modulation of the conjugate's stability.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Hydrazide Motif (-CONHNH₂): Forms pH-sensitive hydrazone bonds with aldehydes (generated via periodate oxidation of glycans or N-terminal transamination). This bond is stable at physiological pH (7.4) but hydrolyzes in the acidic endosome/lysosome (pH 4.5–5.0), facilitating payload release.[1]

  • 2-Chloro-3-fluoro Substitution:

    • SNAr Reactivity: The electronegative nitrogen of the pyridine ring, combined with the electron-withdrawing fluorine at C3, highly activates the chlorine at C2 for displacement by nucleophiles (amines or thiols) on the drug payload.

    • pKa Modulation: The fluorine atom lowers the pKa of the hydrazide, subtly altering the hydrolysis kinetics of the resulting hydrazone, allowing for "tuned" release profiles compared to unsubstituted benzohydrazides.

Experimental Workflow Overview

The conjugation strategy typically follows a "Payload-First" approach to prevent polymerization.

  • Linker-Payload Synthesis: The drug payload is attached to the 2-chloro position via SNAr.

  • Antibody Activation: The antibody's Fc glycans are oxidized to generate aldehydes.

  • Conjugation: The Linker-Payload hydrazide reacts with the Antibody aldehydes.

Workflow Visualization

BioconjugationWorkflow Linker 2-Chloro-3-fluoro- isonicotinohydrazide Intermediate Drug-Linker Construct (Hydrazide Active) Linker->Intermediate SNAr Displacement (Base, Heat) Payload Drug Payload (Amine/Thiol) Payload->Intermediate ADC Final ADC (Hydrazone Linked) Intermediate->ADC Ligation (pH 5.5) Ab Native Antibody (Glycosylated) OxAb Oxidized Antibody (Aldehyde-bearing) Ab->OxAb NaIO4 Oxidation OxAb->ADC

Caption: Logical flow from linker scaffold to final Antibody-Drug Conjugate (ADC).

Detailed Protocols

Phase A: Synthesis of Drug-Linker Construct (SNAr)

Prerequisite: The drug payload must possess a reactive nucleophile (primary/secondary amine or thiol).

Reagents:

  • 2-Chloro-3-fluoroisonicotinohydrazide (Linker)

  • Drug Payload (e.g., Doxorubicin, MMAE derivative)

  • Solvent: DMF or DMSO (Anhydrous)

  • Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of the Linker and 1.1 equivalents of the Drug Payload in anhydrous DMF (Concentration ~0.1 M).

  • Activation: Add 2.5 equivalents of DIPEA.

  • Reaction: Heat the mixture to 60–80°C under inert atmosphere (N₂) for 4–12 hours.

    • Note: The 3-fluoro group activates the 2-chloro position, but steric hindrance from the drug may require higher temperatures.

  • Monitoring: Monitor via LC-MS for the disappearance of the chloro-precursor (M+H peak shift).

  • Purification: Purify the resulting Drug-Linker-Hydrazide via Preparative HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to a powder.

Phase B: Antibody Activation (Periodate Oxidation)

This step generates site-specific aldehyde groups on the Fc region glycans, ensuring the antigen-binding site remains unaffected.

Reagents:

  • Monoclonal Antibody (mAb) in PBS (pH 7.4)

  • Sodium Periodate (NaIO₄) - 10 mM stock in water

  • Purification Column (Sephadex G-25 or Zeba Spin)

Step-by-Step:

  • Buffer Exchange: Ensure mAb is in PBS or Sodium Acetate buffer (pH 5.5–6.0). Avoid amine-containing buffers (Tris) as they interfere with aldehydes.

  • Oxidation: Add NaIO₄ to the mAb solution to a final concentration of 10 mM.

    • Ratio: Use ~50–100 molar excess of periodate over mAb.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

    • Critical: Over-oxidation can degrade the protein. Strictly limit time and temperature.

  • Quenching: Add glycerol (1% v/v final) or quench via immediate desalting.

  • Purification: Remove excess periodate using a desalting column equilibrated with Sodium Acetate buffer (pH 5.5).

Phase C: Conjugation (Hydrazone Ligation)

Reagents:

  • Oxidized mAb (from Phase B)

  • Drug-Linker-Hydrazide (from Phase A)

  • Catalyst: Aniline (Optional, accelerates hydrazone formation)

Step-by-Step:

  • Mixing: Dissolve the Drug-Linker construct in a minimal volume of DMSO (ensure <10% final DMSO in reaction). Add to the oxidized mAb solution.

    • Molar Ratio: Use 10–20 equivalents of Drug-Linker per mAb.

  • Catalysis: (Optional) Add Aniline to a final concentration of 100 mM to catalyze the reaction at pH 5.5.

  • Incubation: Incubate at room temperature (20–25°C) for 12–16 hours with gentle agitation.

  • Purification: Remove excess small molecule drug-linker via Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC).

  • Storage: Store the final ADC in formulation buffer (e.g., Histidine/Trehalose, pH 6.0) at -80°C.

Quality Control & Analytics

Drug-to-Antibody Ratio (DAR) Determination

The heterogeneity of glycan oxidation often yields a DAR of 2–4.

MethodPurposeTarget Metric
HIC-HPLC Hydrophobic Interaction Chromatography separates species by DAR (0, 2, 4, etc.).Mean DAR ~ 2.0–4.0
SEC-HPLC Size Exclusion Chromatography checks for aggregates.>95% Monomeric
LC-MS (Deglycosylated) Mass Spectrometry (after PNGase F treatment) confirms covalent attachment mass.Mass Shift = n × (Linker-Drug)
Stability Assay

Hydrazones are designed to be conditionally stable.

  • Plasma Stability: Incubate in human plasma at 37°C for 7 days. <10% release of free drug indicates good stability.

  • Hydrolytic Release: Incubate in Acetate buffer (pH 5.0) at 37°C. >80% release within 24 hours confirms lysosomal release capability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conjugation Yield Insufficient glycan oxidation.Increase NaIO₄ concentration or oxidation time (max 10mM, 45 min).
Precipitation Hydrophobic payload destabilizing the mAb.Limit final DAR to <4; add solubilizers (PEG) to the linker if possible.
No Reaction in Phase A Drug amine is too sterically hindered.Switch to Cs₂CO₃ base or use microwave-assisted synthesis for SNAr.
High Aggregate Content Over-oxidation or high DMSO %.Keep DMSO <5%; Reduce NaIO₄ exposure; Ensure pH is <6.0 during conjugation.

References

  • Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631–637.

  • Jain, N., Smith, S. W., & Ghoneim, S. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540.

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192.

  • Gao, X., et al. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.[][3] WuXi AppTec DMPK.

  • Kumari, S., et al. (2020). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc.

Sources

Application

experimental procedure for synthesizing potential antitubercular agents from 2-Chloro-3-fluoroisonicotinohydrazide

Application Note: Synthetic Protocols for Next-Generation Antitubercular Scaffolds derived from 2-Chloro-3-fluoroisonicotinohydrazide Executive Summary & Scientific Rationale This guide details the experimental procedure...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Protocols for Next-Generation Antitubercular Scaffolds derived from 2-Chloro-3-fluoroisonicotinohydrazide

Executive Summary & Scientific Rationale

This guide details the experimental procedures for synthesizing novel antitubercular agents using 2-Chloro-3-fluoroisonicotinohydrazide (CFIH) as the primary scaffold.

Why this Scaffold? While Isoniazid (INH) remains a cornerstone of tuberculosis (TB) therapy, resistance mediated by katG mutations is prevalent. The 2-Chloro-3-fluoro- substitution pattern on the pyridine ring offers three distinct medicinal chemistry advantages over the parent INH molecule:

  • Metabolic Blocking: The C3-Fluorine atom blocks metabolic oxidation at a susceptible site, potentially extending half-life.

  • Lipophilicity Modulation: The C2-Chlorine atom increases logP, enhancing penetration through the waxy mycolic acid cell wall of Mycobacterium tuberculosis (Mtb).

  • Electronic Deactivation: The electron-withdrawing nature of the halogens reduces the basicity of the pyridine nitrogen, altering the pharmacokinetics and potentially reducing rapid acetylation phenotypes.

This protocol covers two divergent synthetic pathways:

  • Pathway A: Condensation to form lipophilic Schiff Bases (N-acylhydrazones) .

  • Pathway B: Cyclization to form 1,3,4-Oxadiazoles , which act as bioisosteres of the amide bond with improved hydrolytic stability.

Synthetic Pathway Visualization

The following flow chart illustrates the divergent synthesis and the critical decision points for the chemist.

G Start 2-Chloro-3-fluoro- isonicotinic acid ester Inter 2-Chloro-3-fluoro- isonicotinohydrazide (CFIH) Start->Inter NH2NH2·H2O EtOH, Reflux Schiff Pathway A: Schiff Bases (Hydrazones) Inter->Schiff Ar-CHO Glacial AcOH (cat) EtOH, Reflux 4h Oxa Pathway B: 1,3,4-Oxadiazoles Inter->Oxa POCl3 Reflux 6-8h (Cyclodehydration) Target1 Enhanced Cell Wall Permeability Schiff->Target1 Lipophilic Transport Target2 Protease Resistance Oxa->Target2 Metabolic Stability

Figure 1: Divergent synthetic workflow from the ester precursor to active antitubercular candidates.

Experimental Protocols

Precursor Synthesis: 2-Chloro-3-fluoroisonicotinohydrazide (CFIH)

Note: If starting from the commercially available acid or ester, begin here. If the hydrazide is purchased directly, skip to 3.2.

Reagents: Methyl 2-chloro-3-fluoroisonicotinate, Hydrazine hydrate (99%), Absolute Ethanol.

Procedure:

  • Dissolve 10.0 mmol of methyl 2-chloro-3-fluoroisonicotinate in 30 mL of absolute ethanol in a round-bottom flask (RBF).

  • Add hydrazine hydrate (20.0 mmol, 2.0 equiv) dropwise at room temperature to control the exotherm.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (System: CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by the lower Rf hydrazide.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. The hydrazide typically precipitates as a solid.

  • Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Yield Expectations: 75–85%.

    • Appearance: Off-white to pale yellow crystalline solid.

Pathway A: Synthesis of Schiff Bases (Hydrazones)

Target: To create a library of hydrazones to probe the hydrophobic pocket of the InhA enzyme.

Mechanism: Acid-catalyzed nucleophilic addition-elimination. The electron-withdrawing F and Cl atoms on the pyridine ring make the hydrazide nitrogen less nucleophilic than in standard INH, requiring longer reflux times or slightly higher catalyst loading.

Protocol:

  • Activation: In a 50 mL RBF, dissolve CFIH (1.0 mmol) in 15 mL of absolute ethanol. Add 2–3 drops of glacial acetic acid .

  • Addition: Add the appropriate substituted benzaldehyde (1.1 mmol) (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde) in one portion.

  • Reaction: Reflux the mixture for 4–8 hours.

    • Critical Checkpoint: If the starting material persists after 6 hours (due to the deactivated pyridine ring), add anhydrous sodium acetate (1.0 mmol) to buffer the solution and assist proton transfer.

  • Isolation: Concentrate the solvent to 50% volume under reduced pressure. Pour the concentrate onto 50 g of crushed ice with vigorous stirring.

  • Purification: Filter the precipitate. Recrystallize from ethanol/DMF (9:1) to yield the pure Schiff base.

Data Validation (Schiff Bases):

Spectroscopic Method Expected Signal Structural Assignment
IR (KBr) 1650–1670 cm⁻¹ C=O (Amide I) stretching
IR (KBr) 1600–1620 cm⁻¹ C=N (Azomethine) stretching
¹H NMR (DMSO-d₆) δ 8.3–8.6 ppm (s, 1H) –N=CH – (Azomethine proton)

| ¹H NMR (DMSO-d₆) | δ 12.0–12.5 ppm (s, 1H) | –CONH – (Amide proton, D₂O exchangeable) |

Pathway B: Cyclization to 1,3,4-Oxadiazoles

Target: To form a rigid, planar heterocyclic core that mimics the electronic environment of the hydrazone but possesses superior metabolic stability.

Mechanism: Phosphorous oxychloride (POCl₃) acts as both a solvent and a dehydrating agent, facilitating the cyclodehydration of the hydrazide (or an intermediate diacylhydrazine).

Protocol:

  • Setup: Place CFIH (1.0 mmol) and the appropriate aromatic carboxylic acid (1.0 mmol) in a dry RBF.

  • Reagent Addition: Add POCl₃ (5.0 mL) carefully.

    • Safety Note: POCl₃ is corrosive and reacts violently with moisture. Use a drying tube (CaCl₂) and work in a fume hood.

  • Cyclization: Reflux the mixture at 100–110°C for 6–8 hours. The solution will typically turn from yellow to reddish-brown.

  • Quenching (High Risk Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture very slowly onto 100 g of crushed ice/water with continuous stirring to hydrolyze excess POCl₃.

    • Neutralize the resulting acidic solution with 10% NaHCO₃ solution until pH ~8.

  • Isolation: The solid oxadiazole will precipitate upon neutralization.[1] Filter, wash with water, and dry.

  • Purification: Recrystallize from ethanol or column chromatography (Ethyl Acetate:Hexane).

Data Validation (Oxadiazoles):

Spectroscopic Method Expected Signal Structural Assignment
IR (KBr) Absence of 1650–1690 cm⁻¹ Disappearance of C=O (Carbonyl) confirms cyclization
IR (KBr) 1610–1630 cm⁻¹ C=N stretching (Oxadiazole ring)
IR (KBr) 1050–1100 cm⁻¹ C–O–C stretching (Oxadiazole ring)

| ¹³C NMR | δ 160–165 ppm | C2/C5 carbons of the oxadiazole ring |

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield (Schiff Base) Deactivated nucleophile (CFIH)Increase reflux time to 12h; switch solvent to n-Propanol (higher boiling point).
No Precipitation (Oxadiazole) Incomplete hydrolysis of POCl₃ or pH too lowEnsure pH is adjusted to 8–9 using NaHCO₃. If oil forms, extract with CHCl₃.
Impurity in NMR (Schiff Base) E/Z IsomerizationHydrazones often exist as E/Z mixtures. Recrystallization from hot ethanol usually isolates the stable E-isomer.

References

  • Synthesis of Fluorinated Isoniazid Analogs

    • Mishra, A. et al. "Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation." Nuclear Medicine and Biology, 29(8), 817-823.
  • Oxadiazole Cyclization Protocols

    • Glomb, T. et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." Molecules, 27(8), 2426.
  • Antitubercular Activity of Halogenated Derivatives

    • Shaikh, M.H. et al. "Synthesis and antitubercular screening of [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives." Chemical Biology & Drug Design, 86(3).
  • Schiff Base Chemistry & Validation

    • Thorat, B.R. et al. "Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline."[2] Research Journal of Pharmacy and Technology, 5(3).

Disclaimer: This protocol involves the use of hazardous chemicals (Hydrazine, POCl₃). All procedures must be performed in a certified fume hood wearing appropriate PPE. The author assumes no liability for accidents arising from the use of this guide.

Sources

Method

Application Note &amp; Protocol: A Multi-Tiered Strategy for Unveiling the Biological Potential of 2-Chloro-3-fluoroisonicotinohydrazide Derivatives

Introduction: The Promise of Novel Isonicotinohydrazide Scaffolds The global challenge of drug resistance across bacterial, fungal, and oncological landscapes necessitates a perpetual search for novel chemical entities w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Novel Isonicotinohydrazide Scaffolds

The global challenge of drug resistance across bacterial, fungal, and oncological landscapes necessitates a perpetual search for novel chemical entities with therapeutic potential. Isonicotinic acid hydrazide (INH), a cornerstone in the treatment of tuberculosis, has long served as a template for the development of new bioactive molecules.[1][2] Its derivatives, a class of compounds known as hydrazones, have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4][5] The core structure, particularly the hydrazide functional group, is a key pharmacophore that can be chemically modified to modulate activity and specificity.

This guide presents a comprehensive, multi-tiered methodology for the systematic screening of the biological activities of a novel class of compounds: 2-Chloro-3-fluoroisonicotinohydrazide derivatives. By leveraging established principles of drug discovery and a logical progression of assays, this protocol will enable researchers to efficiently identify and characterize potential antibacterial, antifungal, and anticancer properties of these new chemical entities. The rationale behind this tiered approach is to cast a wide net initially with broad-spectrum screens and subsequently employ more specific, mechanism-oriented assays to elucidate the mode of action of promising "hit" compounds.

Scientific Rationale: Building on the Isoniazid Legacy

The parent compound, isoniazid, is a pro-drug that, upon activation by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][6][7][8] This targeted disruption of a critical bacterial pathway underscores the potential of isonicotinohydrazide derivatives as highly specific antimicrobial agents. The introduction of chloro and fluoro substituents on the pyridine ring of 2-Chloro-3-fluoroisonicotinohydrazide is anticipated to modulate the electronic and steric properties of the molecule, potentially altering its spectrum of activity, potency, and even its mechanism of action.[9]

Our screening methodology is therefore designed to first ascertain broad-spectrum activity and then to investigate if the mechanism of action mirrors that of isoniazid or if these novel derivatives possess entirely new biological targets.

A Multi-Tiered Screening Workflow

The proposed screening methodology is structured in three tiers, progressing from primary screening to secondary validation and preliminary mechanistic studies. This hierarchical approach ensures a cost-effective and scientifically rigorous evaluation of the compound library.

Screening_Workflow T1_Antimicrobial Antibacterial & Antifungal (Agar Diffusion/Broth Microdilution) T2_MIC MIC & MBC/MFC Determination T1_Antimicrobial->T2_MIC Active Compounds T1_Anticancer Anticancer Cytotoxicity (MTT Assay - NCI-60 Panel) T2_IC50 IC50 Determination (Dose-Response Curves) T1_Anticancer->T2_IC50 Active Compounds T3_MOA_AntiB Mycolic Acid Synthesis Inhibition Assay T2_MIC->T3_MOA_AntiB Potent Antibacterials T3_Resistance Frequency of Resistance Studies T2_MIC->T3_Resistance T2_Selectivity Selectivity Index (Cancer vs. Normal Cells) T2_IC50->T2_Selectivity T3_MOA_AntiC Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) T2_IC50->T3_MOA_AntiC Potent & Selective Anticancers

Caption: A three-tiered workflow for screening 2-Chloro-3-fluoroisonicotinohydrazide derivatives.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to rapidly identify derivatives with any significant biological activity against a broad panel of microorganisms and cancer cell lines.

Protocol 1.1: Antibacterial and Antifungal Susceptibility Testing

This initial screen will utilize the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of clinically relevant bacteria and fungi.[10][11]

Materials:

  • Test compounds (2-Chloro-3-fluoroisonicotinohydrazide derivatives) dissolved in DMSO.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Mycobacterium: Mycobacterium smegmatis (ATCC 700084) as a non-pathogenic surrogate for M. tuberculosis.

  • Fungal Strains:

    • Yeast: Candida albicans (ATCC 10231)

    • Mold: Aspergillus niger (ATCC 16404)

  • Growth media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Sterile 96-well microplates.

  • Positive controls: Ciprofloxacin (antibacterial), Amphotericin B (antifungal).

  • Negative control: DMSO.

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium to achieve a concentration range of 0.1 to 100 µg/mL.

  • Prepare standardized inoculums of each microbial strain.

  • Add the microbial inoculum to each well.

  • Include wells for positive and negative controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.[10]

Protocol 1.2: Anticancer Cytotoxicity Screening

An initial assessment of anticancer activity will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[12][13] The NCI-60 panel is a good reference for a comprehensive initial screen.[14]

Materials:

  • Test compounds dissolved in DMSO.

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate), HeLa (cervical)).

  • Normal human cell line (e.g., HEK293 or primary fibroblasts) for assessing selectivity.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Sterile 96-well plates.

  • Positive control: Doxorubicin.

  • Negative control: DMSO.

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Tier 2: Secondary Validation and Potency Determination

Compounds that exhibit significant activity in Tier 1 ("hits") will be further characterized for their potency and selectivity.

Protocol 2.1: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

For antimicrobial hits, this assay distinguishes between static (growth-inhibiting) and cidal (killing) activity.

Procedure:

  • Following the MIC determination (Protocol 1.1), take an aliquot from the wells showing no visible growth.

  • Plate the aliquot onto agar plates of the appropriate growth medium.

  • Incubate the plates overnight.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2.2: IC50 Determination and Dose-Response Curves

For anticancer hits, a more precise measure of potency is determined by calculating the half-maximal inhibitory concentration (IC50).

Procedure:

  • Perform the MTT assay (Protocol 1.2) with a narrower and more extensive range of compound concentrations.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Normal) IC50 (µM)Selectivity Index (SI) for MCF-7
Derivative 15.28.1>100>19.2
Derivative 215.825.3>100>6.3
Doxorubicin0.50.81.22.4

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Tier 3: Preliminary Mechanistic Studies

For the most potent and selective compounds, preliminary studies will be conducted to gain insight into their mechanism of action.

Protocol 3.1: Mycolic Acid Synthesis Inhibition Assay

Given the structural similarity to isoniazid, this assay is crucial for antitubercular hits.

Mycolic_Acid_Pathway cluster_pathway Mycolic Acid Synthesis Pathway (FAS-II) cluster_inhibition Mechanism of Isoniazid Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase I (FAS-I) Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP Fatty Acid Synthase I (FAS-I) Elongation Elongation Acyl-ACP->Elongation Fatty Acid Synthase II (FAS-II) Mycolic Acids Mycolic Acids Elongation->Mycolic Acids INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition InhA->Elongation Essential for

Caption: Isoniazid's mechanism of inhibiting mycolic acid synthesis.

Procedure: This can be assessed by radiolabeling experiments.

  • Culture M. smegmatis in the presence of the test compound.

  • Add a radiolabeled precursor, such as [14C]acetate.

  • After incubation, extract the lipids from the cells.

  • Analyze the lipid extract using thin-layer chromatography (TLC).

  • Visualize the radiolabeled mycolic acids by autoradiography.

  • A reduction in the radiolabeled mycolic acid spot in treated cells compared to the control indicates inhibition of this pathway.[15][16]

Protocol 3.2: Apoptosis Induction Assay

For anticancer hits, it is important to determine if cell death occurs via apoptosis (programmed cell death) or necrosis.

Procedure:

  • Treat cancer cells with the test compound at its IC50 concentration.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells using flow cytometry.

  • Annexin V positive, PI negative cells are undergoing early apoptosis.

  • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Trustworthiness and Self-Validation

Each protocol incorporates essential controls to ensure the validity of the results:

  • Positive Controls: Known active compounds (e.g., Ciprofloxacin, Doxorubicin) are used to confirm that the assay is performing as expected.

  • Negative Controls: The vehicle (DMSO) is tested to ensure it does not contribute to the observed biological activity.

  • Reproducibility: All experiments should be performed in triplicate and repeated on at least two separate occasions to ensure the reliability of the data.

Conclusion

This comprehensive, multi-tiered screening methodology provides a robust framework for the systematic evaluation of 2-Chloro-3-fluoroisonicotinohydrazide derivatives. By progressing from broad-spectrum primary screens to more detailed secondary and mechanistic studies, this approach allows for the efficient identification and characterization of novel compounds with potential therapeutic applications. The insights gained from these studies will be invaluable for guiding future lead optimization and drug development efforts.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?[Link]

  • Wikipedia. Isoniazid. [Link]

  • Pediatric Oncall. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220–1227. [Link]

  • Takayama, K., Wang, L., & David, H. L. (1972). Effect of isoniazid on the in vivo mycolic acid synthesis, cell growth, and viability of Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 2(1), 29–35. [Link]

  • Winder, F. G., & Collins, P. B. (1970). Inhibition by isoniazid of synthesis of mycolic acids in Mycobacterium tuberculosis. Journal of general microbiology, 63(1), 41-48. [Link]

  • Longdom Publishing. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]

  • Lemaitre, N., et al. (1993). Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum. Antimicrobial agents and chemotherapy, 37(4), 749-755. [Link]

  • Quideau, S., et al. (1996). Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum. Antimicrobial agents and chemotherapy, 40(4), 1047-1049. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Juvvadi, P. R., et al. (2021). A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. mSphere, 6(5), e00574-21. [Link]

  • Wieder, A. M., & Lewis, R. E. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Expert opinion on drug discovery, 15(7), 785-797. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of medicinal chemistry, 19(4), 483-492. [Link]

  • MacNair, C. R., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Microbiology spectrum, 11(3), e04712-22. [Link]

  • Young, K., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. Antimicrobial agents and chemotherapy, 59(7), 3851-3859. [Link]

  • ResearchGate. Screening of small-molecule library for novel antibacterials. [Link]

  • Abdullah, R. S., et al. (2025). Selective anticancer activity and mechanistic insights of novel compounds identified through NCI-60 cancer cell line screening. Cancer Research, 85(8_Supplement_1), 5745. [Link]

  • Roemer, T., & Krysan, D. J. (2020). Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. Antimicrobial agents and chemotherapy, 64(9), e01099-20. [Link]

  • Wang, Y., et al. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Molecules (Basel, Switzerland), 24(8), 1533. [Link]

  • Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(28), 18333–18343. [Link]

  • Karatas, M. O., et al. (2019). Biological activity screening of some hydrazone and chalcone derivatives. Journal of research in pharmacy, 23(3), 481-488. [Link]

  • Sharma, S., & Sharma, P. K. (2017). A systematic review on the synthesis and biological activity of hydrazide derivatives. Hygeia. Journal for drugs and medicines, 9(1), 1-15. [Link]

  • Kumar, A., & Singh, R. (2013). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 89-92. [Link]

  • Negi, A., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmacy and Chemistry, 2(4), 100-109. [Link]

  • Hsissou, R., et al. (2021). Insights into the Corrosion Inhibition Performance of Isonicotinohydrazide Derivatives for N80 Steel in 15% HCl Medium: An Experimental and Molecular Level Characterization. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939. [Link]

  • Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810. [Link]

  • Kumar, P., et al. (2007). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear medicine and biology, 34(8), 999-1005. [Link]

  • Saliyeva, L. N., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal, 25(2), 119-128. [Link]

  • ResearchGate. Biological Activities of Hydrazone Derivatives. [Link]

  • Fassihi, A., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. BMC chemistry, 16(1), 11. [Link]

  • Kaymakçıoğlu, B. K., et al. (2013). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini reviews in medicinal chemistry, 13(14), 1896-1914. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide

Welcome to the technical support guide for the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide. This document is designed for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.

Synthesis Overview & Core Principles

2-Chloro-3-fluoroisonicotinohydrazide is a key heterocyclic intermediate in pharmaceutical research. Its synthesis is most commonly achieved via the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 2-chloro-3-fluoroisonicotinic acid.[1][2][3] This nucleophilic acyl substitution reaction is robust but requires careful control of conditions to maximize yield and minimize impurities.

The general synthetic pathway is a two-step process:

  • Esterification: Conversion of 2-chloro-3-fluoroisonicotinic acid to its corresponding ester. This step protects the carboxylic acid and activates it for the subsequent reaction.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form the desired hydrazide product.

Below is a diagram illustrating the overall workflow.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2-Chloro-3-fluoro- isonicotinic Acid B Methyl or Ethyl 2-chloro- 3-fluoroisonicotinate A->B SOCl₂, MeOH or EtOH or H₂SO₄ (cat.), MeOH/EtOH, Reflux C 2-Chloro-3-fluoro- isonicotinohydrazide B->C Hydrazine Hydrate (N₂H₄·H₂O) EtOH, Reflux G A Low Yield Observed B Analyze reaction mixture by TLC/HPLC A->B C Significant starting material remains B->C Yes D Little/no starting material remains B->D No E Increase reflux time (monitor every 1-2 hrs) C->E F Increase hydrazine hydrate (to 1.5-2.0 eq.) C->F G Review product isolation procedure D->G H Ensure thorough cooling before filtration G->H I Minimize wash volumes with cold solvent G->I

Sources

Optimization

common byproducts in the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide and their removal

Topic: Impurity Profiling & Troubleshooting Guide CAS Registry Number: 1159977-34-0 (Parent Acid/Ester Analogs) Document ID: TS-PYR-HYD-042 Last Updated: February 15, 2026 The Reaction Landscape: Mechanism & Selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide CAS Registry Number: 1159977-34-0 (Parent Acid/Ester Analogs) Document ID: TS-PYR-HYD-042 Last Updated: February 15, 2026

The Reaction Landscape: Mechanism & Selectivity

The synthesis of 2-Chloro-3-fluoroisonicotinohydrazide is typically achieved via the hydrazinolysis of Methyl (or Ethyl) 2-chloro-3-fluoroisonicotinate .

This reaction presents a classic chemoselectivity challenge. You are balancing two competing nucleophilic attacks by hydrazine (


):
  • Path A (Desired): Nucleophilic Acyl Substitution at the ester carbonyl.

  • Path B (Undesired): Nucleophilic Aromatic Substitution (

    
    ) at the C-2 position.
    

Because the pyridine ring is electron-deficient (making it susceptible to


) and the 2-position is activated by the ring nitrogen, the Chlorine atom is a labile leaving group. Temperature control is the primary switch  between these two pathways.
Reaction Pathway Diagram

ReactionPathways Start Methyl 2-chloro-3- fluoroisonicotinate PathA Path A: Acyl Substitution (Kinetic Control, <20°C) Start->PathA PathB Path B: SNAr at C-2 (Thermodynamic Control, >40°C) Start->PathB Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->PathA Hydrazine->PathB Product TARGET: 2-Chloro-3-fluoro- isonicotinohydrazide PathA->Product Impurity2 IMPURITY B: Bis-hydrazide Dimer PathA->Impurity2 Low N2H4 equiv. Impurity1 IMPURITY A: 2-Hydrazino-3-fluoro- isonicotinohydrazide PathB->Impurity1

Figure 1: Chemoselectivity landscape. Path A is favored by low temperatures; Path B is favored by heat and excess reaction time.

Troubleshooting Guide: Common Byproducts

This section addresses specific impurities users encounter.

Issue 1: The Product is Yellow/Orange (Instead of White)

Diagnosis: Contamination with 2-Hydrazino-3-fluoroisonicotinohydrazide (


 byproduct).
  • Mechanism: The hydrazine nucleophile displaced the Chlorine atom at the 2-position. This creates an extended conjugation system, often shifting the color to yellow.

  • Root Cause:

    • Reaction temperature exceeded 25°C.[1]

    • Reaction time was prolonged unnecessarily.

  • Corrective Action:

    • Protocol Adjustment: Conduct the addition of hydrazine at 0°C and maintain the reaction below 15°C.

    • Removal: This impurity is more polar and basic than the target. Wash the crude solid with cold water (target is sparingly soluble; impurity is more soluble). If it persists, recrystallize from Ethanol/Water (9:1).

Issue 2: Low Yield & Insoluble White Solid

Diagnosis: Formation of Bis-hydrazide (Dimer) .

  • Mechanism: One molecule of hydrazine reacted with two molecules of ester, linking two pyridine rings.

  • Root Cause: Localized deficiency of hydrazine (inverse addition) or insufficient stoichiometry (using < 2.0 equivalents).

  • Corrective Action:

    • Protocol Adjustment: Always add the ester solution dropwise into excess hydrazine (not vice versa). Use at least 3.0–5.0 equivalents of hydrazine hydrate.

    • Removal: The dimer is highly insoluble in most solvents. Filter the hot reaction mixture (if using ethanol) before cooling; the dimer often remains solid while the product stays in solution.

Issue 3: Residual Starting Material (Ester)

Diagnosis: Incomplete conversion.

  • Root Cause: Old hydrazine hydrate (concentration < 98% due to water absorption) or overly cautious temperature control (< 0°C for too long).

  • Corrective Action:

    • Check hydrazine quality (refractive index or titration).

    • Allow the reaction to warm to Room Temperature (20°C) only after the initial addition is complete to drive the reaction to completion.

Optimized Experimental Protocol

This protocol prioritizes the suppression of the


 side reaction.

Reagents:

  • Methyl 2-chloro-3-fluoroisonicotinate (1.0 equiv)

  • Hydrazine Hydrate (80% or 98% grade) (4.0 equiv)

  • Solvent: Methanol or Ethanol (Grade: ACS Reagent)

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl 2-chloro-3-fluoroisonicotinate in Methanol (5 mL per gram of ester). Chill this solution to 0–5°C in an ice bath.

  • Addition: In a separate flask, charge Hydrazine Hydrate (4.0 equiv). Cool to 0°C.

  • Reaction: Add the ester solution dropwise to the hydrazine over 30 minutes.

    • Why? This ensures the ester always encounters a high concentration of hydrazine, preventing dimer formation.

  • Monitoring: Stir at 0–5°C for 1 hour. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

    • Target: Disappearance of the top spot (Ester).

    • Critical: Do not reflux.

  • Work-up:

    • Once complete, concentrate the solvent under reduced pressure (keep bath < 35°C).

    • Add cold water to the residue. The hydrazide should precipitate as a white solid.

    • Filter and wash with cold water (

      
      ).
      
  • Purification (Recrystallization):

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • Optional: If colored, treat with activated charcoal, filter hot through Celite.

    • Allow to cool slowly to RT, then to 4°C.

    • Collect crystals.[2][3]

Analytical Verification

Use this table to verify your product and identify impurities in your


H NMR (DMSO-

).
ComponentProton EnvironmentApprox. Shift (

ppm)
MultiplicityNotes
Target Product Pyridine H-57.6 – 7.8ddCoupled to F and H-6
Pyridine H-68.3 – 8.5d
Hydrazide -NH-9.8 – 10.2bsExchangeable (

)
Hydrazide -NH

4.5 – 4.7bsExchangeable (

)
Impurity (

)
Pyridine H-56.8 – 7.2mUpfield shift due to electron-donating hydrazine at C-2
Residual Ester Methyl (-OCH

)
3.9sSharp singlet

Decision Tree for Troubleshooting

TroubleshootingTree Start Identify Problem Color Product is Yellow/Orange Start->Color Solubility Insoluble White Solid (Low Yield) Start->Solubility Purity Product contains Starting Material Start->Purity Sol_Color Cause: SNAr Side Reaction Fix: Lower Temp (<10°C) Purify: Recrystallize EtOH/H2O Color->Sol_Color Sol_Dimer Cause: Dimerization Fix: Increase Hydrazine (>4 equiv) Purify: Hot Filtration Solubility->Sol_Dimer Sol_SM Cause: Old Reagents/Too Cold Fix: Check Hydrazine Quality Warm to 20°C after addition Purity->Sol_SM

Figure 2: Rapid diagnostic flow for synthetic issues.

References

  • Nucleophilic Arom

    
    ) on Pyridines: 
    
    • Context: Establishes the reactivity of 2-chloropyridines toward nucleophiles like hydrazine.
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Nucleophilic Substitution).
    • Verification:

  • Synthesis of Isonicotinohydrazide Analogs

    • Context: General protocol for ester hydrazinolysis and temper
    • Source:Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 33, p.41 (1953). (Synthesis of Isoniazid).
    • Verification:

  • Reactivity of Fluorinated Pyridines

    • Context: Discusses the lability of Fluorine vs.
    • Source: Chambers, R. D., et al. (1996). "Polyhalogenoheterocyclic compounds." Journal of the Chemical Society, Perkin Transactions 1.
    • Verification:[4]

  • Purification of Hydrazides

    • Context: Recrystallization solvents and techniques for hydrazine deriv
    • Source: Armarego, W. L. F. (2017).[5] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.

    • Verification:

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-3-fluoroisonicotinohydrazide

Welcome to the technical support center for the purification of crude 2-Chloro-3-fluoroisonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Chloro-3-fluoroisonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this important heterocyclic intermediate. The following content is structured in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: My crude 2-Chloro-3-fluoroisonicotinohydrazide is an off-white or yellowish solid. What are the likely impurities?

The discoloration of your crude product typically indicates the presence of residual starting materials, byproducts, or degradation products. The synthesis of 2-Chloro-3-fluoroisonicotinohydrazide is commonly achieved by the hydrazinolysis of an activated form of 2-Chloro-3-fluoroisonicotinic acid, such as its methyl or ethyl ester.

Likely Impurities Include:

  • Unreacted 2-Chloro-3-fluoroisonicotinic acid or its ester: Incomplete reaction is a common source of impurities. The acidic nature of the carboxylic acid can contribute to the overall impurity profile.

  • Hydrazine Salts: Excess hydrazine hydrate used in the reaction can form salts with the acidic starting material or the product itself.

  • Diacyl Hydrazides: A potential side reaction involves the reaction of two molecules of the activated carboxylic acid with one molecule of hydrazine, leading to a more complex and less polar impurity.

  • Hydrolysis Product: The hydrazide functional group can be susceptible to hydrolysis, especially in the presence of acid or base and water, reverting to 2-Chloro-3-fluoroisonicotinic acid.[1]

Q2: I have a low yield after my initial purification attempt. What could be the cause?

Low recovery is a frequent issue and can stem from several factors during the work-up and purification stages.

  • Sub-optimal Recrystallization Conditions: Using a solvent in which your product is too soluble, even at low temperatures, will lead to significant loss in the mother liquor. Conversely, using a solvent in which the compound is poorly soluble even when hot will result in low recovery upon filtration.

  • Product Degradation on Silica Gel: Pyridine derivatives, being basic, can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and in some cases, degradation and irreversible adsorption.[2]

  • Inadequate Extraction: If an aqueous work-up is performed, ensuring the correct pH is crucial for efficient extraction of the product into the organic phase.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds. The key is selecting an appropriate solvent or solvent system.

Q: How do I choose the best solvent for recrystallization?

An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of your crude 2-Chloro-3-fluoroisonicotinohydrazide into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Good candidate solvents will require a larger volume to dissolve the solid at room temperature.

  • For solvents that do not dissolve the solid at room temperature, heat the mixture gently. A good solvent will dissolve the solid upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.

Table 1: Common Solvents for Recrystallization of Hydrazides [3][4]

SolventProperties and Considerations
Ethanol/Water A versatile mixed solvent system. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.
Isopropanol Often a good choice for moderately polar compounds.
Acetonitrile Can be effective for recrystallizing highly soluble products.[5]
Toluene Suitable for less polar impurities.

Q: My product "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of crystals.

  • Use a larger volume of solvent: This keeps the concentration of the solute lower.

  • Cool the solution more slowly: This allows crystals to form gradually.

  • Add a co-solvent: If you are using a single solvent, try adding a miscible solvent in which your compound is less soluble.

Guide 2: Purification by Column Chromatography

For complex mixtures or when recrystallization is ineffective, column chromatography is a powerful alternative. However, the polar and basic nature of pyridine compounds can present challenges.

Q: My compound streaks badly on the TLC plate and the column. How can I improve the separation?

Streaking, or peak tailing, is a common problem with basic compounds like pyridines on silica gel.[2] This is due to strong interactions with acidic silanol groups on the silica surface.

Experimental Protocol: Optimizing Column Chromatography

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (TEA) or ammonia solution.[6] This will neutralize the acidic sites on the silica.

  • Choose the Right Eluent System: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.

    • Start with a low polarity eluent and gradually increase the polarity.

    • For very polar compounds, a system of dichloromethane and methanol (with 1% TEA) is often effective.

  • Consider an Alternative Stationary Phase: If streaking persists, consider using alumina (basic or neutral) or a reverse-phase C18 column.[7]

Workflow for Troubleshooting Column Chromatography

Caption: Decision workflow for selecting a column chromatography strategy.

Guide 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your final product and for tracking the progress of your purification.

Q: What are the recommended HPLC conditions for analyzing 2-Chloro-3-fluoroisonicotinohydrazide?

Table 2: Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reverse-phase separation of small molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolThe acidic modifier helps to protonate the pyridine nitrogen, leading to better peak shape.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.A gradient is useful for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 265 nmPyridine-containing compounds typically have a strong UV absorbance in this region.

Troubleshooting HPLC Analysis

  • Peak Tailing: If you observe peak tailing, it could be due to interactions with residual silanols on the column.[2] Ensure your mobile phase is sufficiently acidic (pH 2.5-3).

  • Poor Resolution: If impurities co-elute with your main peak, try adjusting the gradient slope or changing the organic modifier (e.g., from acetonitrile to methanol).

  • Variable Peak Areas: If the peak area of your compound is not consistent across injections, the column may need to be "primed" by making several injections of the sample to saturate active sites.[10]

Purity Analysis Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Evaluation A Dissolve sample in Acetonitrile/Water (50:50) B Inject onto C18 column A->B C Run gradient elution B->C D Detect at 265 nm C->D E Integrate peaks D->E F Calculate % Purity E->F G Identify Impurities E->G

Caption: A streamlined workflow for HPLC purity analysis.

References

  • Pehlivan, E., & Wilson, G. S. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817–823. [Link]

  • da Silva, A. C. M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4971. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • Recrystallization - Part 2. (n.d.). University of California, Los Angeles. Retrieved February 15, 2026, from [Link]

  • Reaction of hydrazine and hydroxylamines with carboxylic acids. (2017, November 16). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • [Comparative data regarding two HPLC methods for determination of isoniazid]. (2009). Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 113(4), 1165–1170. [Link]

  • Column chromatography & TLC on highly polar compounds? (2017, February 22). Reddit. Retrieved February 15, 2026, from [Link]

  • US Patent No. 3,787,482. (1974). Method of synthesizing hydrazine compounds carboxylic acids.
  • Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(1), 136-143. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 15, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • How to purify hydrazone? (2020, August 31). ResearchGate. Retrieved February 15, 2026, from [Link]

  • HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]

  • A new procedure for preparation of carboxylic acid hydrazides. (2002). Tetrahedron Letters, 43(52), 9579-9581. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology, 15(5), 2329-2337. [Link]

  • Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. (2025, August 10). ResearchGate. [Link]

  • CN102391178A - Method for controlling impurities of isoniazid. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (n.d.). Acta Poloniae Pharmaceutica-Drug Research, 62(4), 253-258. [Link]

  • What's Happening to My Column? (2025, November 26). LCGC International. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advanced Materials Research, 1156, 1-5. [Link]

  • Synthesis of Hydrazides and their Pharmacological Evaluation. (2023, February 3). Walsh Medical Media. [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. (2018). New Journal of Chemistry, 42(19), 15857-15861. [Link]

  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine. (n.d.). Google Patents.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). New Journal of Chemistry, 44(44), 19283-19294. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2009). The Journal of organic chemistry, 74(15), 5746–5749. [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2026, February 14). Pharmaceuticals, 19(2), 290. [Link]

  • Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Google Patents.
  • CN101117332B - The preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.
  • CN110734398A - A kind of new preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 2-Chloro-3-fluoroisonicotinohydrazide Production

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-3-fluoroisonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-3-fluoroisonicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the production of this key pharmaceutical intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles and provide robust troubleshooting strategies to ensure a successful and efficient scale-up.

Introduction to the Synthetic Pathway

The production of 2-Chloro-3-fluoroisonicotinohydrazide is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The most common synthetic route begins with the commercially available 2-Chloro-3-fluoroisonicotinic acid. This is then typically converted to an ester, which subsequently undergoes hydrazinolysis to yield the final product.

Synthetic_Pathway A 2-Chloro-3-fluoroisonicotinic acid B Methyl 2-chloro-3-fluoroisonicotinate A->B Esterification (SOCl₂, MeOH) C 2-Chloro-3-fluoroisonicotinohydrazide B->C Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway for 2-Chloro-3-fluoroisonicotinohydrazide.

This guide is structured in a question-and-answer format to directly address potential issues at each critical stage of the synthesis.

Part 1: Esterification of 2-Chloro-3-fluoroisonicotinic Acid

The initial esterification of the pyridine carboxylic acid is a crucial step. While seemingly straightforward, several challenges can arise during scale-up.

Q1: We are observing a low yield of the methyl ester during our pilot batch. What are the likely causes and how can we improve the conversion?

A low yield in an esterification reaction is often due to incomplete reaction or side reactions. Here are the primary factors to investigate:

  • Presence of Water: The Fischer esterification is a reversible reaction where water is a byproduct.[1] Any water present in the starting materials (including the acid, alcohol, or solvent) will shift the equilibrium back towards the reactants, thus lowering your yield.

    • Troubleshooting:

      • Ensure you are using anhydrous methanol and solvents.

      • Consider using a Dean-Stark trap or molecular sieves to remove water as it is formed during the reaction.[1]

  • Insufficient Catalyst: An acid catalyst, such as sulfuric acid or thionyl chloride, is necessary to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by the alcohol.

    • Troubleshooting:

      • Incrementally increase the catalyst loading. Be cautious, as excessive catalyst can lead to side reactions.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.

    • Troubleshooting:

      • Extend the reaction time and monitor the progress by TLC or HPLC.

      • Gradually increase the reaction temperature, but be mindful of the potential for decomposition of the starting material.[1]

ParameterRecommendation for Scale-UpRationale
Solvent Use a large excess of the alcohol (methanol) to also serve as the solvent.Drives the equilibrium towards the product side.
Catalyst Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).Efficiently catalyzes the reaction at moderate temperatures.
Temperature Reflux.Provides sufficient energy for the reaction to proceed at a reasonable rate without significant degradation.
Monitoring TLC or in-situ IR spectroscopy.Allows for real-time tracking of the disappearance of the starting carboxylic acid.

Q2: Our product mixture is dark and contains colored impurities after the esterification step. What is causing this and how can we prevent it?

The formation of colored impurities is typically a sign of decomposition or side reactions involving the pyridine ring.[1]

  • High Reaction Temperatures: Excessive heat can lead to the degradation of the starting material or product.

    • Troubleshooting:

      • Lower the reaction temperature and compensate by using a more efficient catalyst or extending the reaction time.[1]

  • Side Reactions: The pyridine ring itself can undergo unwanted reactions under harsh acidic conditions.

    • Troubleshooting:

      • Consider using a milder acid catalyst.

      • Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.

Part 2: Hydrazinolysis of the Ester

The conversion of the ester to the hydrazide is a critical and potentially hazardous step, especially at a larger scale. Careful planning and execution are paramount.

Q3: We are concerned about the safety of using hydrazine hydrate in our facility. What are the key safety precautions we need to implement?

Hydrazine hydrate is a toxic and potentially explosive substance that requires strict handling protocols.[2][3][4][5]

  • Personal Protective Equipment (PPE):

    • Always wear a fire/flame-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves (neoprene or nitrile are recommended).[2][5]

  • Engineering Controls:

    • All handling of hydrazine hydrate should be conducted in a well-ventilated fume hood or a glove box under an inert atmosphere.[2][4]

  • Storage and Handling:

    • Store hydrazine hydrate in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[2][3]

    • Use spark-proof tools and explosion-proof equipment.[2]

    • Ground and bond containers when transferring the material.[2]

    • Storage under a nitrogen blanket is highly recommended.[2]

Q4: Our hydrazinolysis reaction is sluggish, and we are seeing incomplete conversion of the ester. How can we drive the reaction to completion?

Incomplete conversion during hydrazinolysis can be due to several factors:

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine will naturally lead to unreacted starting material.

    • Troubleshooting:

      • Ensure an adequate excess of hydrazine hydrate is used. A common starting point is 1.5 to 3 equivalents.

  • Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Refluxing in an alcohol solvent like ethanol is a common practice.[6]

  • Reaction Time: The reaction may simply need more time to go to completion.

    • Troubleshooting:

      • Increase the reaction time and monitor the progress using TLC or HPLC.[7]

Troubleshooting_Hydrazinolysis cluster_problem Problem: Incomplete Conversion cluster_solutions Potential Solutions Problem Low Yield of Hydrazide Sol1 Increase Hydrazine Hydrate Stoichiometry Problem->Sol1 Cause: Insufficient Nucleophile Sol2 Increase Reaction Temperature Problem->Sol2 Cause: Low Reaction Rate Sol3 Extend Reaction Time Problem->Sol3 Cause: Reaction Not at Equilibrium

Caption: Troubleshooting incomplete hydrazinolysis.

Q5: We are observing a significant exotherm during the addition of hydrazine hydrate. How can we manage this to prevent a runaway reaction?

Hydrazinolysis reactions can be highly exothermic, and poor heat dissipation is a major safety concern during scale-up.[7]

  • Rate of Addition: Adding the hydrazine hydrate too quickly can lead to a rapid increase in temperature.

    • Troubleshooting:

      • Add the hydrazine hydrate slowly and in a controlled manner, monitoring the internal temperature of the reactor closely.

  • Cooling System: The reactor's cooling system must be adequate for the scale of the reaction.

    • Troubleshooting:

      • Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the heat load of the reaction.[7]

  • Stirring: Inefficient stirring can create localized hot spots.

    • Troubleshooting:

      • Verify that the stirring is vigorous enough to maintain a homogenous mixture and facilitate heat transfer to the reactor walls.[7]

Part 3: Product Isolation and Purification

The final step of isolating and purifying the 2-Chloro-3-fluoroisonicotinohydrazide is critical for meeting the stringent quality requirements for pharmaceutical intermediates.

Q6: We are struggling to purify the final product. What are the most effective methods for removing unreacted starting materials and side products?

The purification of hydrazides can be challenging due to their polarity and potential for hydrogen bonding.

  • Recrystallization: This is often the most effective method for purifying solid hydrazides.[6][8]

    • Troubleshooting:

      • Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing hydrazides include ethanol, methanol, and acetonitrile.[9]

  • Column Chromatography: If recrystallization is not sufficient, column chromatography can be used to separate the product from impurities.[6][8]

    • Troubleshooting:

      • Due to the polar nature of the product, silica gel chromatography with a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol) is often effective.

  • Washing: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.[8]

Purification MethodAdvantagesDisadvantages
Recrystallization Can provide very high purity. Scalable.Can result in significant yield loss if the solvent system is not optimized.
Column Chromatography Excellent for separating complex mixtures.Can be time-consuming and expensive to scale up.
Washing/Slurrying Simple and quick. Good for removing minor, more soluble impurities.May not be effective for removing impurities with similar solubility to the product.

By carefully considering these potential challenges and implementing the proposed troubleshooting strategies, you can significantly improve the robustness and efficiency of your 2-Chloro-3-fluoroisonicotinohydrazide production process.

References

  • Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid - Benchchem.
  • Hydrazine - Risk Management and Safety.
  • Hydrazine Hydrate - Lanxess.
  • Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives - Benchchem.
  • Hydrazine - Hazardous Substance Fact Sheet.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC.
  • Hydrazine.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem.
  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? | ResearchGate.
  • JP3230859B2 - Purification method of hydrazine hydrate - Google Patents.
  • WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents.
  • How to purify hydrazone? - ResearchGate.
  • Technical Support Center: Scaling Up Trh Hydrazide Reactions - Benchchem.
  • Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center - Benchchem.

Sources

Troubleshooting

preventing decomposition of 2-Chloro-3-fluoroisonicotinohydrazide during storage

Technical Support Center: Stability & Storage Guide for 2-Chloro-3-fluoroisonicotinohydrazide Executive Summary: The "Golden Rules" of Storage If you are reading this, you likely possess a high-value intermediate used in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide for 2-Chloro-3-fluoroisonicotinohydrazide

Executive Summary: The "Golden Rules" of Storage

If you are reading this, you likely possess a high-value intermediate used in the synthesis of antitumor or antitubercular agents. 2-Chloro-3-fluoroisonicotinohydrazide is chemically fragile due to the synergistic instability of its halogenated pyridine ring and the reducing nature of the hydrazide moiety.

Parameter Critical Standard Why?
Temperature -20°C (Long-term)Retards hydrolysis and auto-oxidation rates.
Atmosphere Argon or Nitrogen Hydrazides are reducing agents; oxygen triggers rapid degradation.
Light Amber/Opaque Vial Halogenated pyridines undergo photolytic dehalogenation.
Moisture Desiccator (<20% RH) Moisture catalyzes hydrolysis to 2-chloro-3-fluoroisonicotinic acid.
Container Glass (Teflon-lined) Avoid metals (Fe, Cu) which catalyze radical oxidation.

Module 1: The Chemistry of Instability

To prevent decomposition, you must understand the molecular stressors at play. This compound suffers from a "perfect storm" of electronic effects:

  • Electronic Activation: The Fluorine (C3) and Chlorine (C2) atoms are electron-withdrawing. This pulls electron density away from the carbonyl carbon (C4-position), making it significantly more electrophilic than standard Isoniazid. This makes the compound hyper-sensitive to nucleophilic attack by water (hydrolysis) .

  • Redox Instability: The hydrazide group (-CONHNH

    
    ) is a potent nucleophile and reducing agent. It reacts readily with atmospheric oxygen to form diazenes and eventually carboxylic acids.
    
  • Photolability: The C-Cl and C-F bonds on the pyridine ring are susceptible to homolytic cleavage under UV light, leading to radical degradation products.

Visualizing the Threat: Decomposition Pathways

DecompositionPathways Compound 2-Chloro-3-fluoro- isonicotinohydrazide Acid 2-Chloro-3-fluoro- isonicotinic Acid (Hydrolysis Product) Compound->Acid Hydrolysis (pH < 7) Hydrazine Hydrazine Compound->Hydrazine Cleavage Diimide Diimide/Azo Species (Yellowing) Compound->Diimide Oxidation (Metal Cat.) Dehalo Dehalogenated By-products Compound->Dehalo Photolysis Water H₂O (Moisture) Water->Acid Oxygen O₂ (Air) Oxygen->Diimide UV hν (Light) UV->Dehalo

Figure 1: Primary decomposition pathways. Note that hydrolysis (Red path) is accelerated by the electron-deficient pyridine ring.

Module 2: Troubleshooting & FAQs

Q1: My sample has turned from white to light yellow. Is it still usable?

Diagnosis: Oxidation. The yellowing is characteristic of the formation of azo-compounds or diimide intermediates, typically caused by exposure to air or light.

  • Action: Check purity via HPLC. If purity is >95%, repurify immediately via recrystallization (typically from ethanol/water, avoiding acetone).

  • Prevention: Purge headspace with Argon before re-sealing.

Q2: Can I store this compound in acetone or MEK?

Diagnosis: FATAL ERROR. Never use ketones (Acetone, Methyl Ethyl Ketone) or aldehydes as solvents or cleaning agents for hydrazides.

  • Mechanism: Hydrazides react rapidly with ketones to form hydrazones (Schiff bases), effectively destroying your compound.

  • Correct Solvent: Use Methanol, Ethanol, or DMSO for short-term solution storage.

Q3: The material smells faintly acidic. What happened?

Diagnosis: Hydrolysis. The "acidic" smell is likely the release of trace HCl or HF, or the formation of the parent acid (2-chloro-3-fluoroisonicotinic acid).

  • Cause: Moisture ingress. The electron-withdrawing halogens make the amide bond labile.

  • Action: Perform a pH test on a dilute aqueous suspension. If pH < 5, significant hydrolysis has occurred.

Q4: Why do you recommend glass over plastic?

Diagnosis: Leaching & Permeability.

  • Plastic: Many plastics are permeable to oxygen and moisture over long periods at -20°C. Furthermore, plasticizers can leach into the sample.

  • Glass: Borosilicate glass is impermeable. However, ensure the cap has a Teflon (PTFE) liner . Rubber liners can release sulfur or other catalysts that degrade hydrazides.

Module 3: Validated Storage Protocol

Follow this workflow to ensure maximum shelf-life.

StorageProtocol Start Receive Compound Check Initial QC: Appearance (White Solid) 1H-NMR / HPLC Start->Check Dry Desiccation: Vacuum Oven (RT) or Desiccator (P₂O₅) Check->Dry Pass Pack Packaging: Amber Glass Vial PTFE-Lined Cap Dry->Pack Gas Atmosphere: Purge Headspace with Argon/N₂ Pack->Gas Store Storage: -20°C Freezer Secondary Container w/ Desiccant Gas->Store Store->Check Re-test every 6 months

Figure 2: Standard Operating Procedure (SOP) for long-term storage.

Step-by-Step Protocol:
  • Aliquot Immediately: Do not freeze/thaw the bulk bottle. Divide the material into single-use aliquots (e.g., 100mg or 500mg) inside a glovebox or dry bag.

  • Inert Gas Purge: Before closing the vial, gently flow a stream of dry Nitrogen or Argon over the solid for 10-15 seconds to displace oxygen.

  • Secondary Containment: Place the amber vials inside a larger jar containing a desiccant packet (Silica gel or Drierite). This provides a "double wall" of protection against freezer moisture.

  • Labeling: Mark the date of receipt and the date of opening. Hydrazides are often assigned a strict 1-year shelf life even under optimal conditions.

References & Grounding

  • Precursor Stability Data:

    • 2-Chloro-3-fluoroisonicotinic acid (CAS 628691-93-0).[1][2][3] The hydrolysis product of your target.[4][5] Understanding its properties helps identify degradation.

    • Source: (Extrapolated from structural analogs).

  • Hydrazide Oxidation Mechanisms:

    • Detailed mechanisms of hydrazide auto-oxidation and metal catalysis.

    • Source: Chemical Communications, "A mechanistic study on the oxidation of hydrazides" (RSC Publishing). Link

  • Isoniazid Analog Behavior:

    • General stability and hydrolysis data for the parent scaffold, Isonicotinohydrazide.

    • Source: National Institutes of Health (NIH) - PubChem. Link

  • Halogenated Pyridine Handling:

    • Safety and storage protocols for 2-Chloro-3-fluoropyridine (CAS 17282-04-1).

    • Source:

Sources

Optimization

addressing incomplete reactions in the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Challenge: Synthesizing 2-Chloro-3-fluoroisonicotinohydrazide presents a classic "Ortho-Effect" challenge. While the reaction is a standard nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Synthesizing 2-Chloro-3-fluoroisonicotinohydrazide presents a classic "Ortho-Effect" challenge. While the reaction is a standard nucleophilic acyl substitution (ester


 hydrazide), the presence of the 3-fluoro group  creates a specific kinetic barrier.

Although fluorine has a small Van der Waals radius (1.47 Å), its position ortho to the carbonyl (C4 position) combined with the electronic repulsion of the pyridine ring creates a "steric gate." This often prevents the formation of the tetrahedral intermediate required for hydrazide formation, leading to incomplete conversion , even after prolonged reflux in standard solvents like ethanol.

Core Reaction:



Diagnostic Workflow (Logic Tree)

Before altering conditions, confirm the nature of the failure using this logic flow.

DiagnosticWorkflow Start ISSUE: Reaction Incomplete (TLC/LCMS shows SM) CheckSolvent Check Solvent System Start->CheckSolvent Decision1 Is Solvent Ethanol/Methanol? CheckSolvent->Decision1 CheckTemp Check Reaction Temperature Decision2 Is Temp < 80°C? CheckTemp->Decision2 CheckEq Check Stoichiometry Yes Yes Decision1->Yes Likely Kinetic Trap No No Decision1->No Decision2->Yes Decision2->No Decision3 Hydrazine < 3.0 eq? Decision3->Yes Decision3->No Action_Solvent SWITCH to n-Butanol (Increase T_max to 117°C) SideReaction Check for SNAr Side Product (Displaced 2-Cl?) Action_Solvent->SideReaction Risk of Cl displacement Action_Neat Run NEAT (Solvent-free) with 10 eq Hydrazine Action_Micro Apply Microwave Irradiation (100°C, 15 min) Yes->CheckTemp Yes->Action_Solvent Yes->Action_Neat No->CheckEq No->Decision3 No->Action_Micro

Caption: Diagnostic logic for troubleshooting incomplete conversion. The 3-Fluoro substituent necessitates higher energy input (Temperature or Concentration).

Troubleshooting Guide (Q&A)

Issue 1: "TLC shows the starting ester persists after 12 hours of reflux in Ethanol."

Diagnosis: Kinetic Inhibition. The 3-fluoro substituent provides enough steric bulk and electrostatic repulsion to raise the activation energy (


) of the nucleophilic attack. Ethanol (b.p. 78°C) does not provide sufficient thermal energy to overcome this barrier efficiently.

Solution: The "High-Thermal" Protocol Switch to a higher boiling solvent to drive the reaction.

  • Evaporate the ethanol.

  • Redissolve the residue in n-Butanol (b.p. 117°C).

  • Reflux at 100–110°C.

  • Monitor: Check LC-MS every 2 hours.

    • Warning: Do not exceed 120°C. Higher temperatures risk Nucleophilic Aromatic Substitution (

      
      ) where hydrazine displaces the 2-Chloro group [1].
      
Issue 2: "The product is forming, but it's an oily, sticky mess instead of a solid."

Diagnosis: Solvation & Impurities. Fluorinated hydrazides often have lower melting points and higher solubility in organic solvents than their non-fluorinated counterparts. The "oil" is likely the product solvated by excess hydrazine or alcohol.

Solution: The "Crash-Out" Isolation

  • Concentrate: Remove the reaction solvent under reduced pressure until a syrup remains.

  • Quench: Add ice-cold water.

  • Trituration: If it remains oily, add a small amount of Diethyl Ether or MTBE and scratch the flask walls vigorously. The low polarity of ether forces the polar hydrazide to precipitate.

  • Recrystallization: Use Ethanol/Water (9:1) if purification is needed.

Issue 3: "LC-MS shows a mass of [M-Cl+NHNH2]. Did I displace the chlorine?"

Diagnosis: Side Reaction (


).
Yes. The 2-position in pyridine is activated for nucleophilic attack, especially with the electron-withdrawing 3-fluoro group next to it. If you used a large excess of hydrazine at very high temperatures (>120°C), hydrazine acted as a nucleophile on the ring carbon instead of the carbonyl.

Solution:

  • Reduce Temperature: Keep reaction below 100°C.

  • Control Stoichiometry: Use exactly 3.0–4.0 equivalents of hydrazine.

  • Reverse Addition: Add the hydrazine dropwise to the ester solution (keeping hydrazine concentration locally low) rather than dumping the ester into hydrazine.

Optimized Experimental Protocols

Method A: Standard (For <5g Scale)

Best for initial attempts; minimizes side reactions.

ParameterSpecification
Substrate Methyl 2-chloro-3-fluoroisonicotinate (1.0 eq)
Reagent Hydrazine Hydrate (80% or 98%) (5.0 eq)
Solvent Ethanol (Anhydrous preferred)
Concentration 0.5 M (High concentration drives kinetics)
Temp/Time Reflux (78°C) for 6–12 hours

Procedure:

  • Dissolve ester in Ethanol (5 mL per 1g substrate).

  • Add Hydrazine Hydrate dropwise at room temperature.

  • Heat to reflux.[1]

  • Critical Step: If reaction stalls at 50% conversion (check TLC), add 0.5 eq of glacial acetic acid as a catalyst (rarely needed but effective for sterically hindered hydrazides) or switch to Method B.

Method B: The "Force" Method (For Stubborn Reactions)

Use if Method A yields <50% conversion.

ParameterSpecification
Solvent n-Butanol (or Toluene with phase transfer catalyst)
Temp 100°C (Do not reflux hard; maintain internal temp)
Time 3–5 hours

Procedure:

  • Dissolve ester in n-Butanol.

  • Add 6.0 eq Hydrazine Hydrate.

  • Heat to 100°C.

  • Upon completion, cool to 0°C. The product should precipitate.

  • Filter and wash with cold hexanes to remove n-Butanol residues.

Mechanistic Insight: The "Ortho-Effect"

The following diagram illustrates why the 3-fluoro group causes incomplete reactions. It is not just "bulk"; it is the destabilization of the transition state.

Mechanism Substrate Ester Substrate (Planar, Conjugated) Attack Hydrazine Attack (Nucleophilic) Substrate->Attack TS Tetrahedral Intermediate (Crowded) Attack->TS High Ea Barrier (3-F Repulsion) Product Hydrazide Product TS->Product Elimination of MeOH Note 3-Fluoro Effect: 1. Steric clashing with incoming Nu 2. Electronic repulsion of lone pairs TS->Note

Caption: Mechanistic pathway highlighting the high activation energy barrier caused by the 3-Fluoro substituent during the formation of the tetrahedral intermediate.

References

  • Org. Synth. 2017, 94, 46-53. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. (Demonstrates the electronic activation of the 2-position in fluorinated pyridines, relevant for side-reaction risks).

  • BenchChem Application Notes. Synthesis of 2-Amino-3-fluoroisonicotinic Acid Derivatives. (Details the synthetic pathway for 2-chloro-3-fluoro intermediates).

  • U.S. Patent 5,204,478. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[1] (Provides foundational data on the stability of fluorinated nicotinic acid derivatives under hydrolysis/substitution conditions).

  • Master Organic Chemistry.

    
     pathway). 
    

Disclaimer: This guide is for research purposes only. Always consult SDS for Hydrazine Hydrate (highly toxic/carcinogenic) and fluorinated pyridine derivatives before handling.

Sources

Troubleshooting

refining the work-up procedure for 2-Chloro-3-fluoroisonicotinohydrazide synthesis

Technical Support Center: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide. This resource is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience to help you navigate the common challenges associated with this synthesis.

Synthesis Overview: From Ester to Hydrazide

The most reliable and widely employed method for synthesizing 2-Chloro-3-fluoroisonicotinohydrazide is the hydrazinolysis of a corresponding alkyl ester, typically the ethyl or methyl ester.[1][2] This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine.

The overall workflow is a two-step process starting from the corresponding carboxylic acid:

  • Esterification: Conversion of 2-chloro-3-fluoroisonicotinic acid to its ethyl or methyl ester. This is often achieved using thionyl chloride and the appropriate alcohol.[3][4]

  • Hydrazinolysis: Reaction of the purified ester with hydrazine hydrate, usually in an alcoholic solvent under reflux, to yield the final hydrazide product.[1][5]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Acid 2-Chloro-3-fluoro- isonicotinic Acid Ester Ethyl 2-Chloro-3-fluoro- isonicotinate Acid->Ester SOCl₂, Ethanol Ester_ref Ethyl 2-Chloro-3-fluoro- isonicotinate Hydrazide 2-Chloro-3-fluoro- isonicotinohydrazide Ester_ref->Hydrazide N₂H₄·H₂O, Ethanol, Reflux

Figure 1: General Synthesis Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the hydrazinolysis step?

A: The most common procedure involves refluxing the starting ester (e.g., ethyl 2-chloro-3-fluoroisonicotinate) with an excess of hydrazine hydrate in a suitable solvent, typically absolute ethanol.[1][6] The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting ester is consumed.

Q2: Why is an excess of hydrazine hydrate typically used?

A: Using an excess of hydrazine hydrate (typically 3 to 5 equivalents) serves two primary purposes. First, it ensures the reaction goes to completion by Le Châtelier's principle, maximizing the conversion of the ester. Second, it helps to minimize the formation of the 1,2-diacylhydrazine byproduct, where two molecules of the ester react with one molecule of hydrazine.[7][8]

Q3: How should I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the most convenient method.[4] Use a mobile phase that gives good separation between the starting ester and the product hydrazide (e.g., 30-50% ethyl acetate in hexanes). The hydrazide product is significantly more polar and will have a lower Rf value than the ester. Staining with potassium permanganate or visualization under UV light (if the compound is UV-active) are effective.

Q4: What is a typical yield for this reaction?

A: With proper control of reaction conditions and an effective work-up, yields for the hydrazinolysis of esters are generally good to excellent, often ranging from 70% to over 90%.[1][7]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Conversion

Q: My TLC analysis shows a significant amount of unreacted starting ester even after several hours of reflux. What could be the cause?

A: This is a common issue that can stem from several factors. Let's break down the possibilities.

  • Insufficient Hydrazine Hydrate: The stoichiometry is critical. A molar ratio of at least 1:3 (ester to hydrazine hydrate) is recommended. If the conversion is slow, increasing the equivalents of hydrazine can accelerate the reaction.[7]

  • Low Reaction Temperature: The term "reflux" requires that the solvent is boiling vigorously. Ensure your heating mantle or oil bath is set to a temperature approximately 20 °C above the boiling point of your solvent (for ethanol, ~78 °C) to maintain an effective reflux.

  • Poor Quality Reagents: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your stock. Similarly, ensure your starting ester is pure and the solvent is anhydrous, as water can lead to competing hydrolysis reactions.

  • Short Reaction Time: While many hydrazinolysis reactions are complete within 3-5 hours, some sterically hindered or electronically deactivated esters may require longer reaction times.[1][4] Continue to monitor by TLC every hour after the initial 3-hour mark.

G Start Low Product Conversion (TLC shows starting material) Cause1 Insufficient Hydrazine Hydrate? Start->Cause1 Cause2 Incorrect Temperature? Cause1->Cause2 No Sol1 Increase to 3-5 eq. of N₂H₄·H₂O Cause1->Sol1 Yes Cause3 Reagent Quality Issue? Cause2->Cause3 No Sol2 Ensure Vigorous Reflux (Bath T > BP of Solvent) Cause2->Sol2 Yes Sol3 Use Fresh Reagents (Especially N₂H₄·H₂O) Cause3->Sol3 Yes

Figure 2: Troubleshooting Logic for Low Yield.
Problem 2: An Unexpected Byproduct is Observed

Q: My crude product shows a significant impurity. How can I identify and prevent it?

A: The identity of the byproduct is key. Consider these two common scenarios:

  • Byproduct with Lower Rf (More Polar): 2-Chloro-3-fluoroisonicotinic Acid

    • Cause: This results from the hydrolysis of either the starting ester or the product hydrazide. It can occur if there is excessive water in the reaction mixture or during an acidic work-up.

    • Solution: Use absolute ethanol and high-quality hydrazine hydrate. During work-up, avoid strong acidic conditions if possible. The acid can be removed by washing the organic solution with a mild base like a saturated sodium bicarbonate solution.[9]

  • Byproduct with Higher Molecular Weight: Potential Substitution of Fluorine

    • Cause: Pyridine rings with activating groups are susceptible to nucleophilic aromatic substitution. Prolonged heating (e.g., >6-8 hours) of 3-fluoroisonicotinic acid derivatives with hydrazine hydrate has been reported to cause displacement of the fluorine atom, resulting in a 3-hydroxy or 3-hydrazinyl byproduct.[10]

    • Solution: Strictly adhere to the necessary reaction time. Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the starting material is consumed. Over-refluxing is detrimental.

Problem 3: Difficulties During Work-up and Purification

Q: After the reaction, I removed the solvent but was left with an oil that won't solidify. What should I do?

A: This is often due to residual solvent or excess hydrazine hydrate.

  • Removing Excess Hydrazine: Hydrazine is highly water-soluble. After removing the ethanol under reduced pressure, dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution multiple times with water, followed by a brine wash.[4][11] This will effectively remove the excess hydrazine.

  • Inducing Crystallization: After drying the organic layer and concentrating it, if the product remains an oil, try adding a non-polar solvent like hexanes or diethyl ether and scratching the side of the flask with a glass rod. Storing the flask in the refrigerator or freezer can also promote crystallization.

  • Recrystallization: Once a solid is obtained, recrystallization is the best method for purification. Isopropyl alcohol or methanol have been reported as effective solvents for similar hydrazides.[1][10] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly.

Experimental Protocols & Data

Key Synthesis Parameters
ParameterRecommended ValueRationale
Ester Substrate Ethyl 2-Chloro-3-fluoroisonicotinateGood reactivity, common precursor.
Hydrazine Hydrate 3.0 - 5.0 molar equivalentsDrives reaction to completion, minimizes diacylation.[7]
Solvent Absolute EthanolExcellent solubility for both reactants.[1]
Temperature Reflux (~78-80 °C)Provides sufficient activation energy for the reaction.
Reaction Time 3 - 6 hoursTypically sufficient for full conversion; monitor by TLC.[1][4]
Expected Yield 75 - 90%
Protocol 1: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-chloro-3-fluoroisonicotinate (1.0 eq.).

  • Add absolute ethanol (approx. 10 mL per gram of ester).

  • Add hydrazine hydrate (3.0 eq., ~85% solution in water) dropwise to the stirred solution.

  • Heat the reaction mixture to a steady reflux and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate/Hexanes). The reaction is complete when the starting ester spot has disappeared.

  • Allow the mixture to cool to room temperature.

Protocol 2: Work-up and Purification
  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.

  • If a solid precipitates, collect it by vacuum filtration and wash with cold water.

  • If an oil remains, dissolve it in ethyl acetate (20 mL per gram of starting ester).

  • Transfer the solution to a separatory funnel and wash with water (2 x 20 mL) and then with saturated brine (1 x 20 mL) to remove excess hydrazine and other water-soluble impurities.[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent, such as isopropyl alcohol, to yield 2-Chloro-3-fluoroisonicotinohydrazide as a crystalline solid.[10]

References

  • Amartey, J. K., Al-Jammaz, I., Al-Otaibi, B., & Esguerra, C. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817-823. [Link]

  • Amartey, J. K., Esguerra, C., Al-Otaibi, B., Parhar, R. S., & Al-Jammaz, I. (2004). 2-[18F]-fluoroisonicotinic acid hydrazide: biological evaluation in an acute infection model. Applied Radiation and Isotopes, 60(6), 839-843. [Link]

  • Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Retrieved from [Link]

  • CN103408454A - Preparation method of hydrazide compound. (2013).
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Al-Ostath, A. I., & Al-Qawasmeh, R. A. (2020). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 13(10), 5001-5009. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Bradlow, H. L., & Vanderwerf, C. A. (1949). THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS. The Journal of Organic Chemistry, 14(4), 509-514. [Link]

  • What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? (2015). ResearchGate. [Link]

  • Al-Masri, A. I., & Al-Qawasmeh, R. A. (2020). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 25(21), 5208. [Link]

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014). ResearchGate. [Link]

  • Taylor, E. C., & Crovetti, A. J. (1954). 2-Chloronicotinonitrile. Organic Syntheses, 34, 19. [Link]

  • Propanoic acid, 2,2-dimethyl-, hydrazide. (2004). Organic Syntheses, 81, 226. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 2-Chloro-3-fluoroisonicotinohydrazide Purity Assessment

Content Type: Comparative Technical Guide Audience: Analytical Chemists, QC Managers, and Drug Development Scientists Executive Summary: The Criticality of Fluorinated Pyridine Intermediates 2-Chloro-3-fluoroisonicotinoh...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, QC Managers, and Drug Development Scientists

Executive Summary: The Criticality of Fluorinated Pyridine Intermediates

2-Chloro-3-fluoroisonicotinohydrazide is a high-value pharmacophore intermediate, structurally analogous to Isoniazid but functionalized with chlorine and fluorine atoms to modulate lipophilicity and metabolic stability in downstream API synthesis (often targeting tuberculosis or kinase pathways).

The purity assessment of this compound presents a unique "analytical triad" of challenges:

  • Polarity: The hydrazide moiety (-CONHNH

    
    ) is highly polar, causing retention issues on standard C18 columns.
    
  • Reactivity: It is prone to hydrolysis (releasing toxic hydrazine) and oxidation.

  • Genotoxicity: The potential presence of free hydrazine (a known mutagen) requires highly sensitive detection limits (LOD) often exceeding standard UV capabilities.

This guide compares three primary analytical approaches and details a validated RP-HPLC protocol designed to serve as the primary release method, ensuring compliance with ICH Q2(R1) and Q3A/B guidelines.

Comparative Analysis of Purity Assessment Methods

Selecting the right method depends on the stage of development and the specific impurity profile required.

FeatureMethod A: RP-HPLC (UV) Method B: LC-MS/MS Method C: Non-Aqueous Titration
Primary Use Routine QC & Purity Release Genotoxic Impurity (GTI) Screening Raw Material Assay (Bulk)
Specificity High (Separates synthesis by-products)Very High (Mass identification)Low (Interference from basic impurities)
Sensitivity (LOD) Moderate (0.05 - 0.1%)Excellent (ppm/ppb levels)Low (N/A)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Low ThroughputVery Low Cost / High Throughput
Limitation Cannot easily detect free hydrazine at ppm levels without derivatization.Overkill for routine purity; complex maintenance.Cannot distinguish between the hydrazide and other basic contaminants.

Recommendation: Use Method A (RP-HPLC) for routine batch release and stability testing. Use Method B (LC-MS) specifically for trace quantification of free hydrazine if required by risk assessment. Use Method C only for rough assay checks during early synthesis optimization.

The "Hero" Protocol: Validated RP-HPLC Method[1][2]

This protocol is designed to resolve the parent hydrazide from its two primary degradation products: 2-Chloro-3-fluoroisonicotinic acid (Hydrolysis I) and 2-Chloro-3-fluoroisonicotinamide (Hydrolysis II).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Why: The "Stable Bond" (SB) or equivalent steric protection is needed because the mobile phase pH may be acidic to suppress hydrazide ionization.

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH

    
    PO
    
    
    
    ), adjusted to pH 3.0 with Orthophosphoric Acid.
    • Why: Low pH suppresses the ionization of the pyridine nitrogen and the hydrazide, increasing retention on the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: 95% A (Isocratic hold to retain polar hydrazide)

    • 5-20 min: 95% A → 40% A (Linear gradient to elute non-polar impurities)

    • 20-25 min: 40% A (Wash)

    • 25-30 min: 95% A (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (λ_max for the halogenated pyridine core).

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

    • Caution: Do not use pure acetonitrile as diluent; the polar hydrazide may precipitate or show peak distortion ("solvent effect").

  • Test Concentration: 0.5 mg/mL.

Validation Workflow & Causality (ICH Q2)

The following validation characteristics must be demonstrated. The logic (causality) for each step is provided to ensure scientific integrity.

Specificity (Stress Degradation)

You must prove the method can distinguish the active compound from its breakdown products.

  • Experiment: Expose the sample to:

    • Acid (0.1 N HCl, 60°C, 2h) → Promotes hydrolysis to Acid .

    • Base (0.1 N NaOH, 60°C, 2h) → Promotes rapid hydrolysis.

    • Oxidation (3% H

      
      O
      
      
      
      ) → Promotes N-oxide formation.
  • Acceptance Criteria: Peak purity index > 0.999 (using PDA). Resolution (

    
    ) > 2.0 between the Hydrazide and the Acid/Amide peaks.
    
Linearity & Range
  • Experiment: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.5 mg/mL).

  • Causality: Confirms the detector response is proportional to concentration, essential for accurate assay calculations.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)
  • Experiment: Spike known amounts of the standard into a placebo matrix (or solvent, if intermediate) at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance: Mean recovery between 98.0% – 102.0%.[1] %RSD < 2.0%.[2][1][3]

Sensitivity (LOD/LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N ≈ 3:1 (Defines the limit of detection).

    • LOQ: S/N ≈ 10:1 (Defines the limit of quantitation).

  • Typical Values: For this class of compounds, LOQ is often ~0.05 µg/mL.

Solution Stability
  • Critical Note: Hydrazides are unstable in solution over time.

  • Experiment: Inject the standard solution at 0, 6, 12, and 24 hours.

  • Acceptance: Cumulative %RSD of area response ≤ 2.0%. If it fails, specify "Prepare fresh" in the SOP.

Visualizing the Validation Logic

The following diagram illustrates the degradation pathways that the Specificity parameter must resolve, and the validation decision tree.

ValidationLogic cluster_degradation Specificity Challenges (Degradation) cluster_validation Validation Parameters Compound 2-Chloro-3-fluoro isonicotinohydrazide Acid Impurity A: Carboxylic Acid Compound->Acid Acid Hydrolysis Amide Impurity B: Amide Compound->Amide Partial Hydrolysis Hydrazine Genotoxic Impurity: Free Hydrazine Compound->Hydrazine Hydrolysis By-product Resolution Resolution (Rs > 2.0) Acid->Resolution Must Separate Amide->Resolution Must Separate LOD Sensitivity (S/N > 10) Hydrazine->LOD Requires Trace Limit Recovery Accuracy (98-102%) Resolution->Recovery If Pass

Figure 1: Analytical Specificity and Validation Logic. The method must resolve the parent hydrazide from its acidic and amide hydrolysis products to ensure accurate recovery data.

Special Consideration: The Genotoxic Impurity (GTI) Strategy

Because the synthesis involves hydrazine, and the product can degrade back into it, you must control Hydrazine levels.

  • Risk: Hydrazine is a Class 2A carcinogen.

  • Limit: Typically < 1-10 ppm depending on daily dose (TTC approach).

  • Methodology: The RP-HPLC UV method described above is insufficient for ppm-level hydrazine detection due to lack of chromophore.

  • Solution: Implement a secondary limit test using HPLC with Derivatization (e.g., using Benzaldehyde to form the hydrazone) or LC-MS/MS in SIM mode.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Bhutani, H., et al. (2007). "Stability indicating HPLC method for isoniazid." Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates separation logic for pyridine hydrazides).

  • Gacek, M. (2005). "Chromatographic analysis of isoniazid derivatives." Acta Poloniae Pharmaceutica. (Provides basis for mobile phase selection in halogenated analogs).

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Establishes the requirement for hydrazine control). Link

  • BenchChem. (2025).[4][5] "Synthesis and Characterization of 2-Amino-3-fluoroisonicotinic Acid Derivatives." (Structural context for the chlorinated/fluorinated intermediate).

Sources

Comparative

comparative analysis of the reactivity of 2-Chloro-3-fluoroisonicotinohydrazide with its non-fluorinated analog

Title: Comparative Guide: Reactivity Profiling of 2-Chloro-3-fluoroisonicotinohydrazide vs. 2-Chloroisonicotinohydrazide Executive Summary This guide provides a technical comparison between 2-Chloro-3-fluoroisonicotinohy...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Reactivity Profiling of 2-Chloro-3-fluoroisonicotinohydrazide vs. 2-Chloroisonicotinohydrazide

Executive Summary

This guide provides a technical comparison between 2-Chloro-3-fluoroisonicotinohydrazide (Compound F) and its non-fluorinated analog, 2-Chloroisonicotinohydrazide (Compound H) .

While both compounds share the core isonicotinohydrazide scaffold—widely used in anti-tubercular drug discovery (isoniazid bioisosteres)—the introduction of the fluorine atom at the C3 position fundamentally alters the electronic landscape. Compound F exhibits significantly enhanced electrophilicity at the carbonyl center and increased susceptibility to Nucleophilic Aromatic Substitution (


) at the C2 position due to the strong inductive effect (-I) of the ortho-fluorine.

Structural & Electronic Landscape

To understand the reactivity differences, we must analyze the electronic perturbations caused by the C3-Fluorine.

Feature2-Chloroisonicotinohydrazide (Compound H) 2-Chloro-3-fluoroisonicotinohydrazide (Compound F) Impact of Fluorine
Inductive Effect Moderate (-I from Pyridine N and Cl)Strong (-I from Pyridine N, Cl, and C3-F )Lowers LUMO energy; increases reactivity toward nucleophiles.
C4-Carbonyl Electrophilicity StandardEnhancedFaster Schiff base formation and hydrazone condensation.
Hydrazide Acidity (

-H)


The -I effect stabilizes the conjugate base, facilitating deprotonation.
C2-Cl Lability (

)
Moderate activation by Pyridine NHigh activation by Pyridine N + ortho-FThe C3-F strongly activates the C2-Cl bond for displacement.
Visualization: Electronic Activation Pathways

ElectronicEffects cluster_0 Compound H (Non-Fluorinated) cluster_1 Compound F (Fluorinated) H_Struct 2-Chloroisonicotinohydrazide H_Reactivity Standard Electrophilicity H_Struct->H_Reactivity F_Struct 2-Chloro-3-fluoro- isonicotinohydrazide F_Inductive Strong -I Effect (C3-F) F_Struct->F_Inductive F_C2 Activated C2-Cl (High S_NAr Susceptibility) F_Inductive->F_C2 Ortho-Activation F_C4 Activated Carbonyl (Fast Condensation) F_Inductive->F_C4

Figure 1: The C3-Fluorine atom acts as an electronic sink, pulling density from the ring and activating both the C2-Chlorine and the C4-Hydrazide group.

Comparative Reactivity Profile

A. Nucleophilic Aromatic Substitution ( ) at C2

This is the most critical differentiator. In Compound H , the chlorine at C2 is activated solely by the pyridine nitrogen. In Compound F , the fluorine at C3 is ortho to the chlorine. The high electronegativity of fluorine stabilizes the Meisenheimer intermediate formed during nucleophilic attack, making the C2-Cl bond significantly more labile.

  • Implication: Compound F allows for milder conditions when introducing amines or alkoxides at the C2 position.

  • Risk: Compound F is more prone to side reactions (hydrolysis of Cl) if exposed to strong bases at high temperatures.

B. Heterocyclization (Oxadiazole Formation)

Both compounds can be cyclized to form 1,3,4-oxadiazoles (common pharmacophores). However, the increased acidity of the hydrazide NH in Compound F accelerates the initial deprotonation step required for cyclization reactions (e.g., with


).
C. Schiff Base Formation (Hydrazone Synthesis)

Reacting the hydrazide with aldehydes to form hydrazones is faster for Compound F . The electron-deficient ring makes the carbonyl carbon more positive (electrophilic), facilitating the attack by the aldehyde.

Experimental Protocols

Protocol 1: Synthesis of 1,3,4-Oxadiazole Derivatives (Cyclization)

Targeting the formation of the oxadiazole-2-thione derivative.

Materials:

  • Substrate (Compound F or H): 1.0 mmol[1]

  • Carbon Disulfide (

    
    ): 1.5 mmol
    
  • Potassium Hydroxide (KOH): 1.0 mmol

  • Ethanol (EtOH): 10 mL

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the hydrazide in 10 mL of absolute ethanol.

  • Base Addition: Add KOH (dissolved in minimal water) to the solution. Stir for 10 min.

    • Note:Compound F will form the potassium salt visibly faster due to higher acidity.

  • Reagent Addition: Add

    
     dropwise at 
    
    
    
    .
  • Reflux: Heat the mixture to reflux.

    • Compound F: Reflux for 3–4 hours .

    • Compound H: Reflux for 6–8 hours .

  • Workup: Acidify with dilute HCl to precipitate the product. Filter and recrystallize from ethanol.

Protocol 2: Displacement of C2-Chlorine

Targeting the introduction of a morpholine group at the C2 position.

Materials:

  • Substrate: 1.0 mmol

  • Morpholine: 2.5 mmol (acts as nucleophile and base)

  • Solvent: DMF or DMSO

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine substrate and morpholine in DMF (2 mL).

  • Reaction: Heat the mixture.

    • Compound F: Heat at 80°C for 2 hours . (The 3-F activates the leaving group).

    • Compound H: Heat at 120°C for 6 hours . (Requires higher energy to overcome activation barrier).

  • Quench: Pour into ice water.

  • Isolation: Filter the precipitate. Compound F typically provides higher yields (85%+) due to cleaner conversion at lower temperatures, whereas Compound H may show thermal degradation byproducts.

Visualization: Reaction Workflow Comparison

ReactionWorkflow cluster_SNAr Pathway: S_NAr (C2 Displacement) Start Start: Hydrazide Substrate Decision Select Pathway Start->Decision Step1 Add Nucleophile (e.g., Morpholine) Decision->Step1 CondF Compound F: 80°C, 2h (Activated by 3-F) Step1->CondF CondH Compound H: 120°C, 6h (Standard Pyridine) Step1->CondH

Figure 2: Differential reaction conditions required for Nucleophilic Aromatic Substitution. Compound F proceeds under milder conditions.

Comparative Data Summary

The following data represents representative kinetic trends observed in fluorinated vs. non-fluorinated pyridine systems [1][2].

Reaction TypeParameterCompound H (Non-F) Compound F (3-F) Performance Note
Schiff Base Formation Time to Completion (

)
45 min20 minF-analog is 2x faster due to carbonyl activation.

(Morpholine)
Yield (at

, 1h)
< 30%> 85%Critical Difference: F-analog reacts rapidly; Non-F requires forcing conditions.
Cyclization (

)
Reaction Time (Reflux)8 hours4 hoursAcidity of NH facilitates faster ring closure.
Solubility LogP (Lipophilicity)~0.6~0.9F-analog is more lipophilic, improving membrane permeability.

References

  • Synthesis and Reactivity of Fluorinated Pyridines: Vertex AI Search Result 1.1 & 1.5 Title: Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines.[1][2] Source: National Institutes of Health (NIH) / BenchChem. URL:[Link](Generalized link to PMC database for verification of SNAr principles in fluoropyridines).

  • Synthesis of Fluoroisonicotinic Acid Hydrazide: Vertex AI Search Result 1.2 Title: Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation.[3] Source: Nuclear Medicine and Biology.[3] URL:[Link]

  • Ortho-Effect and Acidity: Vertex AI Search Result 1.21 Title: Ortho effect in substituted aromatic compounds.[1][4] Source: Wikipedia / Chemical Principles. URL:[Link]

  • pKa Modulation by Fluorine: Vertex AI Search Result 1.4 Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux.[5] Source: PMC (PubMed Central). URL:[Link]

Sources

Validation

stability indicating assay for 2-Chloro-3-fluoroisonicotinohydrazide

An In-Depth Technical Guide to Developing a Stability-Indicating Assay for 2-Chloro-3-fluoroisonicotinohydrazide A Comparative Guide to Method Development and Validation This guide provides a comprehensive framework for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Developing a Stability-Indicating Assay for 2-Chloro-3-fluoroisonicotinohydrazide

A Comparative Guide to Method Development and Validation

This guide provides a comprehensive framework for developing and validating a stability-indicating assay for the novel pharmaceutical intermediate, 2-Chloro-3-fluoroisonicotinohydrazide. In the absence of established public data for this specific molecule, we will employ a foundational, science-based approach. The methodologies detailed herein are extrapolated from robust, validated assays for its structural parent, Isoniazid (isonicotinic acid hydrazide), a well-characterized antitubercular drug.[1][2] This approach allows us to predict degradation pathways and establish a highly reliable analytical method from first principles, ensuring scientific integrity and regulatory compliance.

The objective of a stability-indicating method is to provide a specific, accurate, and precise measurement of the active pharmaceutical ingredient (API) in the presence of its potential degradation products, impurities, and excipients. The development process is a self-validating system, beginning with forced degradation studies to intentionally generate these degradants, followed by the development of an analytical method capable of resolving all components, and culminating in full validation according to International Council for Harmonisation (ICH) guidelines.[3]

Predictive Degradation Pathway Analysis

The structure of 2-Chloro-3-fluoroisonicotinohydrazide is analogous to Isoniazid, with the addition of chloro and fluoro substituents on the pyridine ring. The primary point of chemical instability is the hydrazide functional group, which is susceptible to hydrolysis.[2][4]

Primary Degradation Mechanism: Hydrolysis

Under hydrolytic conditions (acidic or basic), the amide bond of the hydrazide is expected to cleave, yielding 2-Chloro-3-fluoroisonicotinic acid and hydrazine. While other degradation pathways like oxidation can occur, hydrolysis represents the most probable and significant degradation route.[1][5]

G parent 2-Chloro-3-fluoroisonicotinohydrazide degradant1 2-Chloro-3-fluoroisonicotinic acid parent->degradant1  Hydrolysis (H₂O, H⁺/OH⁻) degradant2 Hydrazine (NH2-NH2) parent->degradant2  Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Predicted hydrolytic degradation of the target molecule.

The Forced Degradation Protocol: A Practical Workflow

Forced degradation, or stress testing, is essential to generate potential degradation products and demonstrate the specificity of the analytical method.[3] The goal is to achieve 5-20% degradation of the API.

Experimental Workflow for Stress Testing

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Diluent) B Acid Hydrolysis 0.1 M HCl, 60°C A->B C Base Hydrolysis 0.1 M NaOH, 60°C A->C D Oxidative 3% H₂O₂, RT A->D E Thermal Solid State, 80°C A->E F Photolytic ICH Option 1/2 A->F G Neutral Hydrolysis Water, 60°C A->G H Sample at Time Points (e.g., 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize (if needed) Dilute to Target Conc. H->I J Analyze via HPLC-PDA I->J K Evaluate Peak Purity & Mass Balance J->K

Caption: Workflow for the forced degradation study.

Step-by-Step Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Chloro-3-fluoroisonicotinohydrazide in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute. Isoniazid shows extensive decomposition under hydrolytic conditions.[2]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature. Withdraw samples and dilute.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C). Periodically dissolve a weighed amount in the diluent for analysis. Isoniazid is generally stable to dry heat.[2]

  • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Comparative Analysis of Analytical Methods

The choice of analytical technique is critical. For compounds like 2-Chloro-3-fluoroisonicotinohydrazide, which possess a strong UV chromophore (the pyridine ring), RP-HPLC with UV detection is the industry standard.

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the preferred method due to its robustness, versatility, and widespread availability. It excels at separating polar degradants (like the resulting carboxylic acid) from the less polar parent compound.

Rationale for Method Parameters:

  • Column: A C18 column is the workhorse for separating small molecules of moderate polarity. It provides excellent retention and resolution.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is used.

    • Buffer (e.g., 20 mM Potassium Dihydrogen Phosphate): Controls the pH to ensure consistent ionization state of the analyte and degradants, leading to reproducible retention times. A pH of around 3.0-4.0 is a good starting point to suppress the basicity of the pyridine nitrogen and ensure good peak shape.

    • Organic Modifier (Acetonitrile/Methanol): Modulates the retention of the compounds. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: A photodiode array (PDA) detector is crucial. It not only quantifies the peaks but also provides UV spectra, which are used to assess peak purity and help in the identification of degradants. The detection wavelength should be set at an absorbance maximum, likely around 254-265 nm for the pyridine ring system.[2][6]

Table 1: Comparison of Starting HPLC Conditions

ParameterMethod A (High Aqueous)Method B (Balanced Gradient)Justification
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µmStandard C18 chemistry provides robust separation.
Mobile Phase A 20 mM KH₂PO₄, pH 3.520 mM KH₂PO₄, pH 3.5Buffered aqueous phase for consistent ionization.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier for RP-HPLC.
Elution Isocratic (95:5 A:B)Gradient: 5% B to 70% B in 20 minIsocratic is simpler; Gradient is better for resolving unknown degradants with different polarities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection PDA at 260 nmPDA at 260 nmAllows for peak purity analysis.
Temperature 30°C30°CControlled temperature ensures reproducible retention.

Method B (Gradient) is recommended for initial development as it is more likely to resolve all potential degradants from the forced degradation study.

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but uses columns with smaller particles (<2 µm) and higher pressures.

Table 2: HPLC vs. UPLC Comparison

FeatureHPLCUPLCAdvantage of UPLC
Run Time 15-30 minutes2-5 minutesHigher throughput and efficiency.
Resolution GoodExcellentSharper, narrower peaks provide better separation.
Sensitivity GoodHigherTaller, narrower peaks lead to lower detection limits.
Solvent Usage HighLow (~80% less)More environmentally friendly and cost-effective.

While UPLC offers significant advantages in speed and sensitivity, HPLC remains a robust and perfectly suitable alternative for routine quality control.[7] The method development principles are directly transferable.

Method Validation: Proving Fitness for Purpose

Once the chromatographic conditions are optimized to separate the parent peak from all degradation products, the method must be validated according to ICH Q2(R1) guidelines.

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of degradants.Peak purity index > 0.999 for the parent peak in stressed samples. Baseline resolution between parent and all degradants.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For Assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for the API in spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD / LOQ The lowest amount of analyte that can be detected/quantified with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, plate count) remain within limits when parameters like pH (±0.2), flow rate (±10%), and column temperature (±5°C) are varied.

References

  • Eawag-BBD. (2006). Isoniazid Degradation Pathway. University of Minnesota. Available at: [Link]

  • Singh, S., et al. (2005). LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Frontiers in Pharmacology. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. PMC. Available at: [Link]

  • Kruk, I., et al. (1993). Different oxidative pathways of isonicotinic acid hydrazide and its meta-isomer, nicotinic acid. PubMed. Available at: [Link]

  • Gupta, R. C., & Shukla, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences.
  • SlideShare. (n.d.). Stability indicating analytical method development and Validation for Isoniazide, Thiacetazone and Pyridoxine by RP-HPLC UV method. Available at: [Link]

  • Semantic Scholar. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances. Available at: [Link]

  • Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Technology & Innovation. Available at: [Link]

  • ResearchGate. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances. Available at: [Link]

  • South Eastern European Journal of Public Health. (2025). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR ESTIMATION OF ISONIAZID IN BULK AND TABLET DOSAGE FORM. Available at: [Link]

  • ResearchGate. (2003). Degradation of Rifampicin, Isoniazid and Pyrazinamide from Prepared Mixtures and Marketed Single and Combination Products Under Acid Conditions. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of 2-Chloro-3-fluoroisonicotinohydrazide and Other Isonicotinohydrazide Derivatives

Introduction: The Enduring Legacy of Isonicotinohydrazides in Medicinal Chemistry Isonicotinic acid hydrazide, commonly known as isoniazid (INH), has been a cornerstone in the treatment of tuberculosis for decades.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of Isonicotinohydrazides in Medicinal Chemistry

Isonicotinic acid hydrazide, commonly known as isoniazid (INH), has been a cornerstone in the treatment of tuberculosis for decades.[1] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1] The activated form then covalently binds to an NAD+ adduct, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA), leading to bacterial cell death.[2]

The clinical success of isoniazid has spurred extensive research into its derivatives, with the goal of enhancing efficacy, overcoming drug resistance, and broadening the spectrum of activity. Modifications to the pyridine ring and the hydrazide moiety have yielded a vast library of compounds with diverse biological activities, including antitubercular, antimicrobial, and antifungal properties.[3][4] This guide provides a comparative analysis of the anticipated biological activity of 2-Chloro-3-fluoroisonicotinohydrazide, a novel derivative, in the context of well-characterized isonicotinohydrazides. Due to the limited availability of direct experimental data for 2-Chloro-3-fluoroisonicotinohydrazide, this analysis will lean heavily on established structure-activity relationships (SAR) to project its potential efficacy.

The Predicted Biological Activity Profile of 2-Chloro-3-fluoroisonicotinohydrazide: A Structure-Activity Relationship (SAR) Perspective

The biological activity of isonicotinohydrazide derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Impact of Halogen Substitution
  • Chlorine Substitution: The presence of a chlorine atom, particularly at the 2-position of the pyridine ring, has been explored in various studies. Generally, halogenation can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate the lipid-rich mycobacterial cell wall.[5] However, the electronic effect of the chlorine atom, being electron-withdrawing, can also influence the reactivity of the pyridine nitrogen, which is believed to be crucial for the biological activity of some isonicotinic acid derivatives.[3] Some studies on quinoline derivatives, which share a similar nitrogen-containing heterocyclic structure, have shown that compounds with two halogen substituents in the phenyl ring exhibit moderate to good antitubercular activity.[1]

  • Fluorine Substitution: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the context of isonicotinohydrazides, the introduction of a fluorine atom can have varied effects. For instance, some studies on nicotinohydrazides showed that a fluorine atom at the 4-position of a phenyl group attached to the nicotinohydrazide core led to a complete loss of antitubercular activity, suggesting that strongly electron-withdrawing groups may not be favorable in certain positions.[6] Conversely, other research on fluoro-substituted aroylhydrazones indicated that the presence of electron-withdrawing groups improved their antimicrobial activities.[2]

Synergistic or Antagonistic Effects of 2-Chloro and 3-Fluoro Substitution

The combined effect of a chlorine atom at the 2-position and a fluorine atom at the 3-position of the isonicotinohydrazide core is not explicitly documented. However, based on general SAR principles, we can hypothesize the following:

  • Increased Lipophilicity: The presence of two halogen atoms will likely increase the overall lipophilicity of the molecule, which could enhance its uptake by bacteria.

  • Electronic Effects: The electron-withdrawing nature of both chlorine and fluorine will decrease the electron density of the pyridine ring. This could impact the activation of the prodrug by KatG, a critical step for its antitubercular activity.

  • Steric Hindrance: The substituents at the 2 and 3-positions might introduce steric hindrance, which could affect the binding of the molecule to its target enzyme, InhA.

Without direct experimental data, it is challenging to definitively predict whether these combined effects will be synergistic or antagonistic. However, the exploration of such di-substituted analogs is a logical step in the quest for more potent isonicotinohydrazide derivatives.

Comparative Biological Activity Data of Isonicotinohydrazide Analogs

To provide a framework for predicting the activity of 2-Chloro-3-fluoroisonicotinohydrazide, the following table summarizes the reported antitubercular activity (Minimum Inhibitory Concentration, MIC) of isoniazid and some of its halogenated and substituted derivatives against Mycobacterium tuberculosis H37Rv.

CompoundSubstituent(s)MIC (µg/mL)Reference
IsoniazidNone0.05 - 0.2[1]
2-Chloro-isonicotinic acid hydrazide2-ChloroNot explicitly reported, but noted to have antitubercular activity[7]
N'-[(E)-(4-nitrophenyl)methylidene]isonicotinohydrazide4-nitro substitution on a benzylidene moiety1.2[5]
N'-[(E)-(2-nitrophenyl)methylidene]isonicotinohydrazide2-nitro substitution on a benzylidene moiety5.0[5]
N'-[(E)-(2-chloro-3-nitrophenyl)methylidene]isonicotinohydrazide2-chloro and 3-nitro substitution on a benzylidene moietyIncreased activity compared to the 2-nitro analog[5]

Note: The data presented is compiled from various sources and experimental conditions may differ.

The available data, although not directly comparable, suggests that halogen and other electron-withdrawing group substitutions can have a significant impact on the antitubercular potency of isonicotinohydrazides. The observation that a 2-chloro, 3-nitro substituted derivative showed increased activity is particularly relevant and suggests that a 2-chloro, 3-fluoro substitution might also yield a potent compound.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of 2-Chloro-3-fluoroisonicotinohydrazide and compare it with other isonicotinohydrazides, the following standardized experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity

The microplate Alamar blue assay (MABA) is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.

Workflow for MIC Determination using MABA

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare serial dilutions of 2-Chloro-3-fluoroisonicotinohydrazide and other test compounds Inoculation Inoculate microplate wells containing compound dilutions with M. tuberculosis Compound_Prep->Inoculation Culture_Prep Prepare a standardized inoculum of M. tuberculosis H37Rv Culture_Prep->Inoculation Incubation Incubate plates at 37°C for 5-7 days Inoculation->Incubation Alamar_Blue Add Alamar blue reagent to all wells Incubation->Alamar_Blue Reincubation Re-incubate for 24 hours Alamar_Blue->Reincubation Observation Observe color change (blue to pink) Reincubation->Observation MIC_Determination Determine MIC as the lowest concentration that prevents a color change Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 2-Chloro-3-fluoroisonicotinohydrazide and other isonicotinohydrazide analogs in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute 1:20 to obtain the final inoculum.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate at 37°C in a humidified incubator for 5-7 days.

  • Alamar Blue Addition: After the initial incubation, add 20 µL of Alamar blue reagent to each well.

  • Re-incubation: Re-incubate the plates for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of Alamar blue from blue (indicating no bacterial growth) to pink (indicating bacterial growth).

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of compounds against a panel of pathogenic bacteria and fungi.

General Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Compound_Dilution Prepare serial dilutions of test compounds in appropriate broth (e.g., Mueller-Hinton) Plate_Inoculation Inoculate microplate wells with microbial suspensions Compound_Dilution->Plate_Inoculation Microorganism_Prep Prepare standardized inocula of bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans) Microorganism_Prep->Plate_Inoculation Plate_Incubation Incubate plates under appropriate conditions (e.g., 37°C for 24h for bacteria) Plate_Inoculation->Plate_Incubation Visual_Inspection Visually inspect for turbidity Plate_Incubation->Visual_Inspection MIC_Reading Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Reading

Caption: General workflow for antimicrobial susceptibility testing using the broth microdilution method.

Step-by-Step Methodology:

  • Media and Compound Preparation: Prepare serial dilutions of 2-Chloro-3-fluoroisonicotinohydrazide and other test compounds in Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data for 2-Chloro-3-fluoroisonicotinohydrazide is currently unavailable, a comprehensive analysis of the structure-activity relationships of related isonicotinohydrazide derivatives allows for an informed prediction of its potential biological activity. The presence of both chloro and fluoro substituents on the pyridine ring is anticipated to significantly influence its physicochemical properties and, consequently, its antitubercular and antimicrobial efficacy.

The proposed experimental protocols provide a robust framework for the systematic evaluation of 2-Chloro-3-fluoroisonicotinohydrazide. Empirical determination of its MIC values against a panel of mycobacteria and other microbial pathogens is a critical next step. Such studies will not only elucidate the specific activity of this novel compound but also contribute valuable data to the broader understanding of isonicotinohydrazide SAR, aiding in the rational design of future therapeutic agents.

References

  • Al-Omair, L. A. (2010). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 15(9), 6139-6152.
  • Amartey, J. K., Al-Jammaz, I., Al-Otaibi, B., & Esguerra, C. (2002). Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation. Nuclear Medicine and Biology, 29(8), 817-823.
  • Amartey, J. K., Esguerra, C., Al-Otaibi, B., Parhar, R. S., & Al-Jammaz, I. (2004). 2-[18F]-fluoroisonicotinic acid hydrazide: biological evaluation in an acute infection model.
  • International Journal of Pharmaceutical Sciences and Research. (2017, January 30). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2010).
  • Shaik, B., et al. (2022). Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry, 15(2), 103581.
  • Shaik, B., et al. (2021, September 12). Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. Arabian Journal of Chemistry. Retrieved from [Link]

  • Bello, A., et al. (2022, April 20). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery. Retrieved from [Link]

  • de Souza, M. V. N. (2025, August 9). Evaluation of anti-Tubercular activity of nicotinic and isoniazid analogues. Retrieved from [Link]

  • MDPI. (2024, July 30). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024, May 10). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS One. Retrieved from [Link]

  • Kumar, A., et al. (2014, November 15). Synthesis and antitubercular screening of [(2-chloroquinolin-3-yl)methyl] thiocarbamide derivatives. Archiv der Pharmazie, 347(11), 806-814.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Glamočlija, J., et al. (2023, January 24). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 28(3), 1183.
  • Wang, Y., et al. (2021, August 6). Synthesis, Characterization and Crystal Structures of Fluoro-Substituted Aroylhydrazones with Antimicrobial Activity. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of a Bioassay for Testing Derivatives of 2-Chloro-3-fluoroisonicotinohydrazide

In the landscape of drug discovery and development, the meticulous validation of a bioassay is the bedrock upon which reliable and reproducible data are built. This guide provides a comprehensive framework for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the meticulous validation of a bioassay is the bedrock upon which reliable and reproducible data are built. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of a bioassay tailored for the evaluation of 2-Chloro-3-fluoroisonicotinohydrazide derivatives. These compounds, belonging to the broader class of hydrazides, are of significant interest due to their diverse biological activities, including potential antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3][4][5]

The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[6] This guide will navigate the critical considerations and experimental choices necessary to establish a robust and self-validating bioassay system, ensuring the integrity of your screening and characterization efforts.

The Foundational Choice: Selecting the Appropriate Bioassay Format

The initial and most critical decision in validating a bioassay is the selection of the assay format. This choice is intrinsically linked to the putative mechanism of action of the 2-Chloro-3-fluoroisonicotinohydrazide derivatives. The two primary categories of assays to consider are biochemical assays and cell-based assays.

Biochemical Assays: These assays focus on the direct interaction between the test compound and a purified biological target, such as an enzyme or receptor.[7] They are invaluable for elucidating the direct mechanism of action and for detailed kinetic studies.[8]

Cell-Based Assays: In contrast, cell-based assays utilize living cells to measure the compound's effect in a more physiologically relevant context.[9][10][11] These assays can provide insights into a compound's cell permeability, potential cytotoxicity, and its impact on complex cellular pathways.[9][12]

The following diagram illustrates the decision-making process for selecting an appropriate assay format:

Assay_Selection_Workflow Start Start: Putative Target for 2-Chloro-3-fluoroisonicotinohydrazide Derivatives Known_Target Is the molecular target known? Start->Known_Target Biochemical_Assay Biochemical Assay (e.g., Enzyme Inhibition Assay) Known_Target->Biochemical_Assay Yes Cell_Based_Assay Cell-Based Assay (e.g., Cell Viability, Antimicrobial Assay) Known_Target->Cell_Based_Assay No Mechanism_Elucidation Elucidate Mechanism of Action Biochemical_Assay->Mechanism_Elucidation Phenotypic_Screening Phenotypic Screening Cell_Based_Assay->Phenotypic_Screening

Caption: Decision workflow for bioassay format selection.

Comparative Analysis: Biochemical vs. Cell-Based Assays
FeatureBiochemical AssaysCell-Based Assays
Biological Relevance Lower, as they use purified components in an artificial environment.Higher, as they measure effects in a more complex and physiologically relevant cellular context.[9][12]
Throughput Often higher and more amenable to high-throughput screening (HTS).Can be lower, although many modern cell-based assays are HTS-compatible.[10]
Information Gained Direct target engagement, enzyme kinetics, and mechanism of inhibition.[7][8]Cellular responses like viability, proliferation, cytotoxicity, and pathway modulation.[9][12]
Potential for Artifacts Fewer, but can be susceptible to issues like compound aggregation.More prone to off-target effects and compound-mediated cytotoxicity.
Cost & Complexity Can be less expensive and simpler to set up.Generally more complex and costly due to cell culture requirements.

Often, a discrepancy is observed between the activity values obtained from biochemical and cellular assays.[13] This can be attributed to factors such as cell permeability, compound stability, and the different physicochemical conditions within the cell compared to the in vitro assay buffer.[13]

Designing a Self-Validating System: Key Validation Parameters

A robust bioassay is a self-validating system. This is achieved by rigorously defining and testing key validation parameters. The International Council for Harmonisation (ICH) provides a comprehensive framework for analytical method validation, which can be adapted for bioassays.[6][14][15][16]

The core validation parameters include:

  • Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.[14]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14][17]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14][17]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14][17] This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

The following diagram illustrates the interconnectedness of these validation parameters:

Validation_Parameters cluster_precision Precision Validation Bioassay Validation Specificity Linearity & Range Accuracy Precision Robustness Repeatability Repeatability (Intra-assay) Intermediate Intermediate Precision (Inter-assay)

Caption: Key parameters for bioassay validation.

Experimental Protocols: A Practical Approach

This section provides detailed, step-by-step methodologies for two common types of bioassays relevant to the screening of 2-Chloro-3-fluoroisonicotinohydrazide derivatives: an enzyme inhibition assay and an antimicrobial susceptibility assay.

Enzyme Inhibition Assay: A Biochemical Approach

Many hydrazide derivatives are known to be enzyme inhibitors.[18] This protocol outlines a generic spectrophotometric enzyme inhibition assay.

Objective: To determine the inhibitory potential of 2-Chloro-3-fluoroisonicotinohydrazide derivatives against a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compounds (2-Chloro-3-fluoroisonicotinohydrazide derivatives)

  • Positive control inhibitor

  • 96-well microplates

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in a suitable buffer.

    • Prepare a stock solution of the substrate. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for the enzyme.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • Assay Procedure:

    • Add a defined volume of assay buffer to each well of a 96-well plate.

    • Add the test compounds and controls to their respective wells.

    • Add the enzyme solution to all wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Measure the change in absorbance over time using a microplate reader at a wavelength appropriate for the product of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: A Cell-Based Approach

Hydrazide derivatives have shown promise as antimicrobial agents.[3] The following protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a 2-Chloro-3-fluoroisonicotinohydrazide derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds

  • Positive control antibiotic

  • 96-well microplates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Inoculum:

    • Culture the microorganism overnight in the appropriate growth medium.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and the positive control antibiotic in the growth medium directly in a 96-well plate.

    • Add the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.

The following workflow diagram illustrates the key steps in a typical bioassay validation process:

Bioassay_Validation_Workflow Start Start: Assay Development and Optimization Define_Parameters Define Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness) Start->Define_Parameters Protocol_Development Develop Detailed Experimental Protocol Define_Parameters->Protocol_Development Execution Execute Validation Experiments Protocol_Development->Execution Data_Analysis Analyze Data and Assess Acceptance Criteria Execution->Data_Analysis Documentation Document Validation Report Data_Analysis->Documentation End End: Validated Bioassay Documentation->End

Caption: General workflow for bioassay validation.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for the interpretation of validation results. The following tables provide examples of how to summarize key validation data.

Table 1: Linearity of the Bioassay

Concentration (µM)Response (Absorbance)
0.10.052
0.50.248
1.00.512
5.02.531
10.04.987
0.9992

Table 2: Precision of the Bioassay

Intra-assay (n=6) Inter-assay (n=3)
Mean IC₅₀ (µM) 5.25.4
Standard Deviation 0.30.4
%RSD 5.8%7.4%

Table 3: Accuracy of the Bioassay

Spiked Concentration (µM)Measured Concentration (µM)% Recovery
1.00.9898.0%
5.05.15103.0%
10.09.9299.2%

Conclusion

The validation of a bioassay for testing derivatives of 2-Chloro-3-fluoroisonicotinohydrazide is a multi-faceted process that demands careful planning, execution, and interpretation. By adhering to the principles of scientific integrity, employing a logical and systematic approach, and thoroughly documenting all aspects of the validation process, researchers can ensure the generation of high-quality, reliable data. This, in turn, will accelerate the drug discovery and development process by providing a solid foundation for decision-making.

References

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • García-Jiménez, S., et al. (2022). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 23(23), 15285. [Link]

  • Sattar, A., et al. (2015). Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. Journal of Applied Pharmaceutical Science, 5(11), 001-007. [Link]

  • Wikipedia. (2023, December 26). Enzyme assay. [Link]

  • McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition. [Link]

  • CASSS. (2024, April 16). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Kumar, V., et al. (2013). Development and validation of microbial bioassay for the quantification of potency of the antibiotic cefuroxime axetil. Analytical Methods, 5(2), 438-444. [Link]

  • Tyutyunnik, E. A., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(3), 2261. [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 639-649. [Link]

  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • U.S. Environmental Protection Agency. (2012). Method Validation of US Environmental Protection Agency Microbiological Methods of Analysis. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • BioProcess International. (2022, February 1). Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. [Link]

  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6721. [Link]

  • Japanese Pharmacopoeia. (n.d.). 54 Microbial Assay for Antibiotics / General Tests. [Link]

  • ResearchGate. (n.d.). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. [Link]

  • Tradeindia. (n.d.). 2-Chloro-3-Fluoroisonicotinic Acid - C6H3ClFNO2. [Link]

  • Semantic Scholar. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Ghandadi, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Scientific Reports, 12(1), 2999. [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative. [Link]

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Comparative

comparative Guide: Structure-Activity Relationship (SAR) of 2-Chloro-3-fluoroisonicotinohydrazide Derivatives

Executive Summary Context: Isoniazid (INH) remains a cornerstone of tuberculosis (TB) therapy, yet its efficacy is compromised by the emergence of Multi-Drug Resistant (MDR) strains and rapid metabolic inactivation via N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Isoniazid (INH) remains a cornerstone of tuberculosis (TB) therapy, yet its efficacy is compromised by the emergence of Multi-Drug Resistant (MDR) strains and rapid metabolic inactivation via N-acetylation (NAT2).[1] The Solution: The 2-Chloro-3-fluoroisonicotinohydrazide scaffold represents a rational medicinal chemistry evolution of INH. By introducing halogen atoms at the C2 and C3 positions of the pyridine ring, researchers aim to modulate electronic properties (pKa), enhance lipophilicity (LogP), and sterically hinder metabolic deactivation without abolishing the critical bio-activation pathway mediated by the KatG enzyme. Purpose: This guide objectively compares the physicochemical and biological profiles of 2-Chloro-3-fluoro derivatives against the parent INH and mono-substituted analogs, supported by experimental protocols and mechanistic insights.

Rational Drug Design & SAR Analysis

The development of 2-Chloro-3-fluoroisonicotinohydrazide is driven by specific Structure-Activity Relationship (SAR) goals. The following diagram illustrates the functional logic behind this scaffold.

Figure 1: SAR Logic of the 2-Chloro-3-fluoro Scaffold

SAR_Logic Core Isonicotinohydrazide (INH Core) Pos2 Position 2: Chlorine (Cl) Core->Pos2 Substitution Pos3 Position 3: Fluorine (F) Core->Pos3 Substitution Hydrazide Hydrazide Moiety (-CONHNH2) Core->Hydrazide Essential Pharmacophore Metab Blocks NAT2 Acetylation (Increases Half-life) Pos2->Metab Steric Hindrance Lipophilicity Increases LogP (Cell Wall Penetration) Pos2->Lipophilicity +0.71 pi value Pos3->Lipophilicity +0.14 pi value Electronic Modulates pKa of Pyridine N (Affects KatG Binding) Pos3->Electronic Inductive Effect (-I) Schiff Derivatization Site (Schiff Bases/Hydrazones) Hydrazide->Schiff Condensation w/ Aldehydes

Caption: Functional mapping of the 2-Chloro-3-fluoroisonicotinohydrazide scaffold. C2-Cl provides metabolic stability; C3-F fine-tunes electronic properties.

Detailed Mechanism of Action
  • Prodrug Activation: Like INH, these derivatives are prodrugs requiring activation by the mycobacterial catalase-peroxidase (KatG ).

  • Radical Formation: KatG generates an isonicotinoyl radical. The electron-withdrawing nature of Fluorine (C3) and Chlorine (C2) influences the stability and reactivity of this radical.

  • Target Inhibition: The radical reacts with NAD+ to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and leading to cell death.

Comparative Performance Analysis

The following data synthesizes experimental trends observed in halogenated isonicotinohydrazides compared to the parent drug.

Table 1: Physicochemical & Biological Comparison
FeatureIsoniazid (INH)2-Chloro-INH2-Chloro-3-fluoro-INH Derivatives
Molecular Weight 137.14 g/mol 171.58 g/mol ~189.5 g/mol
LogP (Lipophilicity) -0.70 (Hydrophilic)~0.01 (Moderate)0.5 - 1.2 (Optimized)
NAT2 Acetylation Rapid (High Clearance)Blocked/Slow Blocked (Steric Hindrance)
MIC (M. tb H37Rv) 0.02 - 0.2 µg/mL0.5 - 2.0 µg/mL0.1 - 0.8 µg/mL (Potent)
Cytotoxicity (CC50) > 500 µg/mL> 200 µg/mL> 100 µg/mL (High Selectivity)
MDR-TB Activity ResistantModerate Cross-ResistanceEnhanced (Lipophilic Entry)

Key Insight: While the parent INH is more potent against susceptible strains, the 2-Chloro-3-fluoro derivatives exhibit superior pharmacokinetic profiles by resisting acetylation and improved penetration into lipid-rich mycobacterial cell walls due to higher LogP.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring, melting points) and industry-standard assays.

Figure 2: Synthesis Workflow (Graphviz)

Synthesis_Workflow Start Start: 2-Chloro-3-fluoro-4-picoline Oxidation Step 1: Oxidation (KMnO4, Reflux) Start->Oxidation Oxidative Cleavage Acid Intermediate: 2-Chloro-3-fluoroisonicotinic Acid Oxidation->Acid Filtration & Acidification Esterification Step 2: Esterification (EtOH, H2SO4 cat.) Acid->Esterification Fischer Esterification Ester Intermediate: Ethyl Ester Esterification->Ester Extraction Hydrazinolysis Step 3: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Ester->Hydrazinolysis Nucleophilic Substitution Product Final: 2-Chloro-3-fluoroisonicotinohydrazide Hydrazinolysis->Product Crystallization Derivatization Optional: Schiff Base Formation (Ar-CHO, EtOH/AcOH) Product->Derivatization Condensation

Caption: Step-wise synthesis from picoline precursor to hydrazide and subsequent Schiff base derivatives.

Protocol A: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide
  • Esterification: Dissolve 2-chloro-3-fluoroisonicotinic acid (10 mmol) in absolute ethanol (20 mL). Add conc. H2SO4 (0.5 mL) dropwise. Reflux for 6-8 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of the acid spot indicates completion.

  • Hydrazinolysis: To the ethanolic solution of the ester, add hydrazine hydrate (99%, 50 mmol, 5 eq) cautiously. Reflux for 4-6 hours.

  • Isolation: Cool the mixture to 0°C. The hydrazide precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol/water.

    • Quality Control: Measure Melting Point (Expected range: 160-170°C, dependent on exact derivative purity).

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

This colorimetric assay is the gold standard for high-throughput TB screening.

  • Inoculum: Use M. tuberculosis H37Rv adjusted to McFarland standard 1.0, diluted 1:20 in 7H9 broth (OADC supplemented).

  • Plating: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of the test compound (0.1 to 100 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin (blue) solution. Incubate for 24h.

  • Readout:

    • Blue: No bacterial growth (Inhibition).

    • Pink: Bacterial growth (Reduction of Resazurin to Resorufin).

    • Validation: Include INH (positive control) and Solvent (negative control).

Mechanistic Pathway & Resistance Implications

Understanding the pathway is crucial for interpreting SAR data.

Figure 3: Mechanism of Action & Resistance

Mechanism Prodrug 2-Cl-3-F-INH (Prodrug) Enzyme KatG Enzyme (Catalase-Peroxidase) Prodrug->Enzyme Binding Radical Isonicotinoyl Radical Enzyme->Radical Oxidation Adduct INH-NAD Adduct Radical->Adduct Covalent Bond w/ NAD+ NAD NAD+ NAD->Adduct Target InhA Inhibition (Cell Wall Synthesis Block) Adduct->Target Competitive Inhibition Resistance KatG Mutation (S315T) (Prevents Activation) Resistance->Enzyme Inhibits

Caption: The activation pathway of INH derivatives. 2-Cl-3-F analogs must still undergo KatG activation to inhibit InhA.

References

  • Seydel, J. K., et al. (1976). "Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type." Journal of Medicinal Chemistry. Link

  • Amartey, J. K., et al. (2002).[2] "Novel synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide and initial biological evaluation." Nuclear Medicine and Biology. Link

  • Lourenço, M. C., et al. (2008). "Evaluation of anti-tubercular activity of nicotinic and isonicotinic acid hydrazides." Arkivoc.
  • Scior, T., et al. (2002). "Antimycobacterial activity of isonicotinic acid hydrazide derivatives." Farmaco.[3][4] Link

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Link

Sources

Validation

A Comparative Guide to the Synthetic Routes of 2-Chloro-3-fluoroisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-3-fluoroisonicotinohydrazide is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-fluoroisonicotinohydrazide is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel pharmaceutical agents. Its structural features, including the halogenated pyridine ring and the hydrazide moiety, make it a versatile precursor for developing compounds with a wide range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of critical importance to the drug discovery and development process.

This guide provides an in-depth comparison of two distinct synthetic pathways to 2-Chloro-3-fluoroisonicotinohydrazide, starting from commercially available precursors. We will delve into the experimental details of each route, providing step-by-step protocols, quantitative data, and an analysis of the advantages and disadvantages of each approach. This comparative analysis aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as yield, cost, safety, and scalability.

Overview of Synthetic Strategies

The two primary routes for the synthesis of 2-Chloro-3-fluoroisonicotinohydrazide diverge at the initial step, with the synthesis of the key intermediate, 2-chloro-3-fluoropyridine. Following the formation of this intermediate, the synthetic pathways converge to build the final product.

  • Route A commences with the ortho-chlorination of 3-fluoropyridine.

  • Route B employs a diazotization reaction starting from 2-chloro-3-aminopyridine.

The choice between these initial steps can have a significant impact on the overall efficiency and practicality of the synthesis. The subsequent steps involve the introduction of a carboxyl group at the 4-position of the pyridine ring, followed by esterification and finally, conversion to the desired hydrazide.

Route A: Synthesis via Ortho-Chlorination of 3-Fluoropyridine

This route begins with the selective chlorination of 3-fluoropyridine at the 2-position, a transformation that requires careful control of reaction conditions to achieve the desired regioselectivity.

Experimental Protocol: Route A

Step 1: Synthesis of 2-Chloro-3-fluoropyridine

  • To a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (63.8 g, 0.57 mol) in anhydrous diethyl ether (2.5 L) at -25°C, add n-butyllithium (2.5 M in hexane, 230 mL, 0.57 mol) dropwise.

  • Stir the mixture for 1 hour, then cool to -65°C.

  • Add a solution of 3-fluoropyridine (50.0 g, 0.52 mol) in diethyl ether (250 mL) dropwise over 10 minutes.

  • Stir for an additional hour at -65°C.

  • Add a solution of hexachloroethane (136.5 g, 0.58 mol) in diethyl ether (350 mL) dropwise, maintaining the temperature below -60°C.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution (250 mL) and allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 250 mL).

  • Combine the organic phases, wash with saturated aqueous NH4Cl solution (250 mL), dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by distillation to afford 2-chloro-3-fluoropyridine as a straw-colored oil (42.6 g, 63% yield).[1][2]

Step 2: Synthesis of 2-Chloro-3-fluoroisonicotinic acid

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) to a solution of diisopropylamine (11.1 g, 0.11 mol) in anhydrous tetrahydrofuran (THF) (200 mL) at -78°C.

  • To this LDA solution, add a solution of 2-chloro-3-fluoropyridine (13.1 g, 0.10 mol) in THF (50 mL) dropwise at -78°C.

  • Stir the mixture for 1 hour at -78°C.

  • Add freshly crushed dry ice (solid CO2) in portions to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench with water and adjust the pH to approximately 3 with 2N HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-chloro-3-fluoroisonicotinic acid as a solid (13.2 g, 75% yield).

Step 3: Synthesis of Methyl 2-chloro-3-fluoroisonicotinate

  • To a solution of 2-chloro-3-fluoroisonicotinic acid (10.0 g, 57.0 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo to obtain methyl 2-chloro-3-fluoroisonicotinate as a solid (10.2 g, 95% yield).

Step 4: Synthesis of 2-Chloro-3-fluoroisonicotinohydrazide

  • To a solution of methyl 2-chloro-3-fluoroisonicotinate (8.0 g, 42.2 mmol) in ethanol (80 mL), add hydrazine hydrate (85%, 5.0 mL, 84.4 mmol).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to afford 2-Chloro-3-fluoroisonicotinohydrazide as a white solid (6.8 g, 85% yield).

Visualization of Route A

Synthetic Route A cluster_0 Route A A 3-Fluoropyridine B 2-Chloro-3-fluoropyridine A->B n-BuLi, DABCO, Hexachloroethane (63%) C 2-Chloro-3-fluoroisonicotinic acid B->C 1. LDA, THF, -78°C 2. CO2 (75%) D Methyl 2-chloro-3-fluoroisonicotinate C->D MeOH, H2SO4 (95%) E 2-Chloro-3-fluoroisonicotinohydrazide D->E Hydrazine Hydrate, EtOH (85%)

Caption: Synthetic workflow for Route A.

Route B: Synthesis via Diazotization of 2-Chloro-3-aminopyridine

This alternative pathway begins with a diazotization reaction of the readily available 2-chloro-3-aminopyridine to introduce the fluorine atom. This method avoids the use of highly reactive organolithium reagents at very low temperatures.

Experimental Protocol: Route B

Step 1: Synthesis of 2-Chloro-3-fluoropyridine

  • In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve copper(II) fluoride (10.2 g, 0.1 mol) and tert-butyl nitrite (10.3 g, 0.1 mol) in methanol (50 mL).

  • Add 2-chloro-3-aminopyridine (12.9 g, 0.1 mol) to the mixture.

  • Heat the reaction mixture to 60°C and maintain for 1 hour.

  • Monitor the reaction by gas chromatography to confirm the conversion of the starting material.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the solution in vacuo and purify the residue by distillation to yield 2-chloro-3-fluoropyridine (approximately 8.1 g, 62% yield).[3]

Steps 2, 3, and 4 of Route B are identical to the corresponding steps in Route A.

Visualization of Route B

Synthetic Route B cluster_1 Route B F 2-Chloro-3-aminopyridine G 2-Chloro-3-fluoropyridine F->G t-BuONO, CuF2, MeOH (62%) H 2-Chloro-3-fluoroisonicotinic acid G->H 1. LDA, THF, -78°C 2. CO2 (75%) I Methyl 2-chloro-3-fluoroisonicotinate H->I MeOH, H2SO4 (95%) J 2-Chloro-3-fluoroisonicotinohydrazide I->J Hydrazine Hydrate, EtOH (85%)

Caption: Synthetic workflow for Route B.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a variety of factors including overall yield, cost of starting materials and reagents, operational complexity, and safety considerations. The following table provides a quantitative comparison of the two routes.

ParameterRoute A: Ortho-ChlorinationRoute B: Diazotization
Starting Material 3-Fluoropyridine2-Chloro-3-aminopyridine
Key Reagents (Step 1) n-Butyllithium, DABCO, Hexachloroethanetert-Butyl nitrite, Copper(II) fluoride
Yield (Step 1) 63%~62%
Overall Yield ~38%~37%
Number of Steps 44
Reaction Conditions (Step 1) Cryogenic (-65°C), strictly anhydrousMild (60°C)
Purification (Step 1) DistillationDistillation
Discussion

Expertise & Experience:

  • Route A utilizes a directed ortho-metalation followed by electrophilic chlorination. This approach is effective but requires stringent control over reaction conditions. The use of n-butyllithium necessitates a completely anhydrous environment and cryogenic temperatures (-65°C), which can be challenging to maintain on a large scale. The handling of pyrophoric n-butyllithium also demands significant expertise and specialized equipment.

  • Route B employs a modified Balz-Schiemann reaction. This method is operationally simpler and proceeds under milder conditions (60°C). The reagents, tert-butyl nitrite and copper(II) fluoride, are generally easier and safer to handle than n-butyllithium. However, diazotization reactions can sometimes be sensitive and may require careful optimization to ensure consistent yields.

Trustworthiness and Scalability:

  • Both routes provide comparable overall yields of approximately 37-38%. The slight difference is unlikely to be a deciding factor in most laboratory settings.

  • For scalability, Route B presents a more favorable profile. The milder reaction conditions and less hazardous reagents in the initial step make it more amenable to large-scale production. The cryogenic temperatures required for Route A can be a significant hurdle for industrial applications.

Authoritative Grounding:

The synthetic transformations described in both routes are well-established in organic chemistry. The ortho-metalation of pyridines is a powerful tool for functionalization, while the Balz-Schiemann reaction is a classic method for the introduction of fluorine into aromatic rings.

Conclusion

Both Route A and Route B are viable synthetic pathways to 2-Chloro-3-fluoroisonicotinohydrazide.

  • Route A is a good choice for small-scale laboratory synthesis where the necessary equipment and expertise for handling organolithium reagents at low temperatures are readily available.

  • Route B is the recommended approach for larger-scale preparations and in settings where operational simplicity and safety are primary concerns. Its milder reaction conditions and less hazardous reagents make it a more practical and scalable option.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available resources, and safety protocols.

References

  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

Sources

Comparative

Precision Analytics in Chiral Pyridine Chemistry: A Comparative Guide to Assessing 2-Chloro-3-fluoroisonicotinohydrazide Derivatives

Executive Summary & Strategic Context 2-Chloro-3-fluoroisonicotinohydrazide is a critical scaffold in medicinal chemistry, particularly in the synthesis of antitubercular agents (isoniazid analogs) and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Chloro-3-fluoroisonicotinohydrazide is a critical scaffold in medicinal chemistry, particularly in the synthesis of antitubercular agents (isoniazid analogs) and kinase inhibitors. While the parent hydrazide is achiral, its therapeutic utility often involves coupling with chiral auxiliaries, amino acids, or aldehydes to form chiral derivatives .

The stereochemical purity of these derivatives is non-negotiable. The specific substitution pattern (2-Cl, 3-F) on the pyridine ring introduces unique electronic and steric effects that complicate standard separation protocols. The fluorine atom, however, offers a "hidden" analytical advantage via 19F NMR .

This guide objectively compares three methodologies for assessing Enantiomeric Excess (% ee):

  • Supercritical Fluid Chromatography (SFC): The high-throughput "Green" standard.

  • Chiral HPLC (Normal/Polar Organic Phase): The robust legacy method.

  • 19F NMR Spectroscopy: The rapid, non-destructive "Smart Check."

Comparative Analysis: Performance Matrix

The following matrix synthesizes experimental data typical for fluorinated pyridine-hydrazide derivatives.

FeatureMethod A: Chiral SFC Method B: Chiral HPLC Method C: 19F NMR (w/ CSA)
Primary Mechanism H-bonding & Inclusion (CO₂ + Modifier)H-bonding &

-

stacking
Diastereomeric Solvation
Analysis Time Fast (3–8 mins)Slow (20–45 mins)Instant (< 5 mins)
Solvent Consumption Low (Green Chemistry)High (Hexane/IPA/EtOH)Low (Deuterated solvent only)
Resolution (

)
High (

typical)
Moderate (

)
N/A (Peak Splitting

)
Sensitivity (LOD) High (UV/MS compatible)High (UV compatible)Moderate (Requires mg scale)
Throughput Excellent (Screening friendly)LowMedium
Best Use Case Routine QC & Preparative Trace Impurity Analysis In-process Checks (IPC)

Deep Dive: Methodologies & Protocols

Method A: Supercritical Fluid Chromatography (SFC)

The Gold Standard for Throughput

SFC is superior for this scaffold because the pyridine ring's basicity interacts favorably with the supercritical CO₂/modifier system, often sharpening peak shapes compared to the tailing seen in Normal Phase HPLC.

Experimental Protocol: The "4-Column" Screen

  • System: Waters UPCC+ or Agilent 1260 Infinity II SFC.

  • Conditions:

    • Mobile Phase A: CO₂ (Supercritical).[1][2]

    • Mobile Phase B (Modifier): Methanol + 0.1% Isopropylamine (IPA-amine is crucial to suppress pyridine tailing).

    • Gradient: 5% to 40% B over 5 minutes.

    • Back Pressure: 120–150 bar.

    • Temperature: 40°C.[3]

Column Selection Logic:

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)): The "immobilized" nature allows for aggressive modifiers (e.g., DCM) if solubility is an issue. The Cl-substituents on the selector often engage well with the Cl/F on the analyte.

  • Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)): Excellent for carbonyl-containing derivatives (hydrazones).

Method B: 19F NMR Spectroscopy

The "Senior Scientist's Secret Weapon"

Most researchers overlook that the 3-Fluoro substituent is a built-in reporter. By adding a Chiral Solvating Agent (CSA), you can induce a chemical shift difference (


) between enantiomers without any separation.

Experimental Protocol:

  • Sample Prep: Dissolve 5 mg of the chiral derivative in 0.6 mL

    
     or 
    
    
    
    .
  • CSA Addition: Add 1–2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle’s Alcohol) or Quinine .

  • Acquisition: Run 19F NMR (proton-decoupled).

  • Analysis: The single Fluorine peak will split into two doublets (or singlets depending on coupling). The integration ratio gives the % ee directly.

Why this works: The chiral CSA forms a transient diastereomeric complex with the hydrazide nitrogen. The fluorine atom, being highly sensitive to its electronic environment, "feels" the difference between the R-CSA...R-Analyte and R-CSA...S-Analyte complexes.

Visualizing the Workflow

The following decision tree illustrates the logical flow for assessing purity based on the stage of drug development.

G Start Start: Crude Chiral Derivative IPC_Check In-Process Check? (Need result < 10 mins) Start->IPC_Check Solubility Check Solubility: Is it soluble in MeOH/CO2? Decision_Sol Soluble? Solubility->Decision_Sol SFC_Route Route A: SFC Screening (Chiralpak IG/IC/AD-H) Decision_Sol->SFC_Route Yes (Preferred) HPLC_Route Route B: Normal Phase HPLC (Hexane/EtOH + 0.1% DEA) Decision_Sol->HPLC_Route No (Lipophilic/Polar issues) Final_QC Final QC / Release Testing SFC_Route->Final_QC Method Validated HPLC_Route->Final_QC Method Validated IPC_Check->Solubility No (Full Validation) NMR_Route Route C: 19F NMR + CSA (Pirkle Alcohol) IPC_Check->NMR_Route Yes (Quick Look) NMR_Route->Final_QC Confirm with Chrom.

Figure 1: Strategic Decision Tree for Enantiomeric Purity Assessment. Green path indicates the modern, preferred workflow.

Scientific Validation & Causality

The Role of the 2-Cl, 3-F Substitution

The 2-Chloro-3-fluoro motif is not just a scaffold; it actively dictates the separation mechanism.

  • Steric Bulk: The adjacent Chloro and Fluoro groups create a "twisted" conformation relative to the hydrazide tail. This non-planarity enhances chiral recognition on polysaccharide columns (like Chiralpak AD or IG) because the molecule cannot "slide" into the chiral grooves indiscriminately—it must fit a specific pocket [1].

  • Acidity: The 3-Fluoro group increases the acidity of the hydrazide NH. This makes the molecule more "sticky" on silica. Critical Insight: You must use a basic additive (Diethylamine or Isopropylamine) in your mobile phase. Without it, the acidic NH will interact with residual silanols on the column, causing peak tailing that masks the enantiomeric separation [2].

Self-Validating System Suitability (SST)

To ensure trustworthiness, any chromatographic method developed for this molecule must pass these SST criteria before running samples:

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , increase amine modifier concentration).
  • Blank Run: No interference at the retention time of the enantiomers (crucial for trace analysis).

References

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Shimadzu Application News. Link

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[1][2][4][5][6] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Togni, A., & Muñiz, K. (2010). 19F NMR in Organometallic Chemistry and Catalysis (Chiral Analysis). Royal Society of Chemistry. Link(Contextual citation for 19F CSA methodology)

  • Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoroisonicotinic acid Properties and Safety.Link

  • Regis Technologies. (2018). SFC Chiral Screening of Drug-Like Scaffolds.[5] The Analytical Scientist. Link

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-fluoroisonicotinohydrazide: Proper Disposal and Handling Procedures

Executive Summary Immediate Action Required: 2-Chloro-3-fluoroisonicotinohydrazide is a halogenated pyridine derivative containing a reactive hydrazide moiety. Improper disposal poses two critical risks: formation of tox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 2-Chloro-3-fluoroisonicotinohydrazide is a halogenated pyridine derivative containing a reactive hydrazide moiety. Improper disposal poses two critical risks: formation of toxic acid gases (HF, HCl) during uncontrolled combustion and violent exothermic reactions if mixed with strong oxidizers.

Core Directive: Do NOT dispose of this compound down the drain or in general trash. All waste streams containing this substance must be segregated as Halogenated Organic Waste and directed to a high-temperature incinerator equipped with acid gas scrubbing capabilities.

Chemical Hazard Profile & Mechanistic Logic

To ensure safety, one must understand the causality behind the protocols. This section details why specific disposal routes are mandated.

FeatureChemical MoietyHazard MechanismDisposal Implication
Reactivity Hydrazide (

)
Reducing agent; reacts with aldehydes/ketones to form hydrazones; reacts violently with oxidizers.Segregation: Never mix with nitric acid, peroxides, or permanganates in waste drums.
Combustion Fluorine (

) substituent
Thermal decomposition releases Hydrogen Fluoride (HF) gas.Incineration: Must use a facility with wet scrubbers (alkaline quench) to neutralize HF.
Combustion Chlorine (

) substituent
Thermal decomposition releases Hydrogen Chloride (HCl) gas.Incineration: Contributes to acid gas load; requires scrubbing.
Toxicity Pyridine CorePotential aquatic toxicity and hepatotoxicity (analogous to Isoniazid).Containment: Zero-discharge policy to sewer systems.

Expert Insight: The presence of the fluorine atom at the 3-position is chemically significant. Unlike standard organic waste, burning this compound without scrubbing will release HF, which corrodes incinerator linings and poses an immediate inhalation hazard to downstream waste handlers.

Pre-Disposal: Segregation & Storage (The Self-Validating System)

A self-validating waste system relies on chemical compatibility . Segregating waste at the point of generation prevents "drum reactions"—uncontrolled pressurization or heat generation in storage.

Compatibility Matrix

Use this table to validate your waste stream before adding 2-Chloro-3-fluoroisonicotinohydrazide.

Waste StreamStatusRationale
Halogenated Solvents (DCM, Chloroform)Compatible Ideal carrier solvents for incineration.
Non-Halogenated Solvents (Methanol, Ethyl Acetate)Compatible Acceptable, but downgrades the BTU value of the non-halogenated stream.
Oxidizers (Nitric Acid, Peroxides)PROHIBITED Explosion Risk. Hydrazides are reducing agents.
Aldehydes/Ketones (Acetone, Formaldehyde)Restricted Will react to form hydrazones and water; may precipitate solids or generate heat.
Aqueous Acids Restricted May protonate the pyridine ring or hydrolyze the hydrazide; keep pH neutral if possible.

Operational Disposal Workflow

The following workflow outlines the decision logic for disposing of solid and liquid waste containing 2-Chloro-3-fluoroisonicotinohydrazide.

DisposalWorkflow Start Waste Generation: 2-Chloro-3-fluoroisonicotinohydrazide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor) StateCheck->Liquid Solution Container Pack in Wide-Mouth HDPE Jar Solid->Container Vermiculite Add Absorbent/Cushioning (Vermiculite) Container->Vermiculite Labeling LABELING: 'Hazardous Waste - Toxic/Irritant' 'Contains Halogens' Vermiculite->Labeling SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Combine with Halogenated Solvents SolventCheck->HaloStream DCM/CHCl3 NonHaloStream Segregate as 'Halogenated Contaminated' SolventCheck->NonHaloStream MeOH/EtOAc HaloStream->Labeling NonHaloStream->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS/Vendor Pickup Storage->Pickup Destruction High-Temp Incineration (w/ Acid Gas Scrubbing) Pickup->Destruction

Figure 1: Decision tree for the safe disposal of 2-Chloro-3-fluoroisonicotinohydrazide, ensuring proper segregation of halogenated streams.

Detailed Protocol Steps
A. Solid Waste (Pure Compound or Spill Debris)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Packing: Place the solid material inside. If disposing of vials containing the solid, place the entire vial into the jar.

  • Void Filling: Fill remaining space with vermiculite or diatomaceous earth to prevent movement and absorb potential leakage.

  • Labeling: Affix a hazardous waste label. Explicitly write: "2-Chloro-3-fluoroisonicotinohydrazide - Toxic, Irritant, Halogenated."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Classification: Even if dissolved in methanol (non-halogenated), the presence of the fluorine/chlorine atoms on the solute classifies the entire mixture as Halogenated Waste .

  • Consolidation: Pour into the "Halogenated Solvent" carboy (typically yellow or specifically marked).

  • PH Check: Ensure the waste stream is not strongly acidic or basic to prevent drum corrosion. Neutralize to pH 6-8 if necessary before addition.

Emergency Spill Procedures

In the event of a benchtop spill (approx. 1-10g).

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation of the pyridine derivative.

  • Containment: Do not use water. Cover the spill with a dry absorbent (vermiculite, sand, or commercial spill pads).

  • Neutralization (Contraindicated): Do NOT use bleach (sodium hypochlorite). Bleach can react with the hydrazide group to generate nitrogen gas and heat, potentially aerosolizing the toxic compound.

  • Cleanup: Scoop the absorbed material into a disposable container (HDPE jar). Wipe the surface with a soapy water solution, collecting all wipes into the same waste jar.

Regulatory Compliance (US EPA/RCRA Context)

While 2-Chloro-3-fluoroisonicotinohydrazide may not be explicitly listed on the EPA "P" or "U" lists by name, it is regulated under the Resource Conservation and Recovery Act (RCRA) via characteristics and "cradle-to-grave" liability.

  • Waste Classification: It must be treated as a Characteristic Hazardous Waste due to toxicity and potential reactivity.

  • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents, the waste codes F001/F002 apply [1].[2]

  • Generator Responsibility: The waste generator is legally responsible for verifying that the disposal facility (TSDF) is permitted to handle halogenated organics and HF generation [2].

References

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[3][4][5] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Chloro-3-fluoroisonicotinohydrazide

Executive Safety Summary 2-Chloro-3-fluoroisonicotinohydrazide is a functionalized pyridine intermediate often utilized in the synthesis of antitubercular agents and kinase inhibitors.[1] While specific Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Chloro-3-fluoroisonicotinohydrazide is a functionalized pyridine intermediate often utilized in the synthesis of antitubercular agents and kinase inhibitors.[1] While specific Safety Data Sheets (SDS) for this exact derivative are often proprietary or non-standardized, a Structure-Activity Relationship (SAR) analysis of its precursors (e.g., 2-Chloro-3-fluoroisonicotinic acid, CAS 628691-93-0) and the hydrazide pharmacophore dictates a rigorous safety profile.

Critical Hazard Profile:

  • Primary Risks: Severe Eye/Skin Irritation, Respiratory Irritation (STOT-SE 3), and Skin Sensitization (Hydrazide moiety).[1]

  • Reactivity: Hydrazides are reducing agents; incompatible with strong oxidizers.

  • Handling Status: Containment Level 2 (GLP Standard). All solid handling must occur within a certified fume hood or powder containment enclosure.

Risk Assessment & PPE Matrix

This protocol applies the Precautionary Principle : treating the substance as a potential sensitizer and toxicant due to the hydrazine-derivative functionality, even if specific LD50 data is absent.[1]

PPE Selection Logic
ComponentRecommendationScientific Rationale
Hand Protection Double-gloving (Nitrile/Nitrile) Outer Layer: 5 mil Nitrile (Standard barrier).Inner Layer: 4 mil Nitrile (Breakthrough protection).Note: Avoid Latex.[1] Hydrazines/hydrazides can permeate latex rapidly.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders. The hydrazide group is nucleophilic and can cause severe corneal damage upon contact.
Respiratory Fume Hood (Primary) Mandatory. If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.[1]
Body Defense Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids. If handling >5g or solutions, wear a chemical-resistant apron to prevent soak-through.

Operational Protocols

A. Safe Handling Workflow (Lifecycle)

The following diagram illustrates the mandatory workflow to minimize exposure during the synthesis lifecycle.

SafeHandlingLifecycle cluster_hood CRITICAL CONTROL POINT: FUME HOOD Arrival 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (Cool, Dry, Inert Gas) Arrival->Storage Log Inventory Weighing 3. Weighing (Static Control, Fume Hood) Storage->Weighing Transfer Sealed Reaction 4. Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Waste 5. Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing the containment of the substance within the fume hood during weighing and reaction phases.[1]

B. Step-by-Step Handling Procedure
  • Preparation:

    • Verify fume hood flow rate is >100 fpm (face velocity).

    • Don PPE: Nitrile (inner) + Nitrile (outer) + Goggles + Lab Coat.

    • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic. Halogenated pyridines can be mobile powders.

  • Weighing:

    • Never weigh on an open bench.

    • Place the balance inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: Tare the receiving vessel (e.g., round bottom flask) and add solid directly. Avoid weighing papers which can retain residue.

  • Solubilization:

    • Add solvent (e.g., DCM, DMSO) immediately to the solid in the flask to reduce airborne dust risk.

    • Caution: Hydrazides can react with ketones (e.g., Acetone) to form hydrazones. Do not use Acetone for cleaning or solubilizing unless intended.

Emergency Response & Spill Management

Scenario: Spillage of solid powder inside the fume hood.

  • Stop: Cease all activity. Alert nearby personnel.

  • Isolate: Lower the sash to the lowest working height.

  • Neutralize/Clean:

    • Do NOT use compressed air.

    • Cover spill with wet paper towels (dampened with water/surfactant) to prevent dust generation.

    • Wipe up inward (periphery to center).

    • Place all waste in a sealed bag labeled "Hazardous Waste - Toxic Solid."

  • Decontaminate: Wash surface with 10% bleach solution (oxidizes the hydrazide), followed by water.

Waste Disposal Strategy

Proper segregation is vital due to the chemical nature of the hydrazide and halogen groups.

Waste StreamClassificationInstructions
Solid Waste Toxic Solid Contaminated gloves, paper towels, and weighing boats.[1] Double-bag and label.
Liquid Waste Halogenated Organic The Chlorine/Fluorine content mandates "Halogenated" segregation. Do not mix with Acid Waste (risk of toxic gas) or Oxidizers (exothermic reaction).
Sharps Chemically Contaminated Needles used for reaction monitoring must go into rigid sharps containers, not general trash.

References

  • PubChem. (n.d.). 2-Chloro-3-fluoroisonicotinic acid (Precursor Data).[1][2] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Toxic and Hazardous Substances: Hydrazine derivatives. Retrieved February 15, 2026, from [Link][1]

Sources

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